molecular formula C12H11ClO2 B1584144 5-(4-Chlorophenyl)cyclohexane-1,3-dione CAS No. 27463-38-3

5-(4-Chlorophenyl)cyclohexane-1,3-dione

Cat. No.: B1584144
CAS No.: 27463-38-3
M. Wt: 222.67 g/mol
InChI Key: MAFYKXZPGMHTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C12H11ClO2 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chlorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFYKXZPGMHTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352571
Record name 5-(4-chlorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27463-38-3
Record name 5-(4-chlorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Chlorophenyl)cyclohexane-1,3-dione (CAS: 27463-38-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(4-Chlorophenyl)cyclohexane-1,3-dione, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its synthesis, structural characterization, and known biological activities, offering insights grounded in established scientific principles and experimental evidence.

Core Molecular Attributes

This compound is a derivative of cyclohexane-1,3-dione, a versatile scaffold in organic chemistry.[1] The introduction of a 4-chlorophenyl group at the 5-position significantly influences its chemical and biological properties.

PropertyValueSource(s)
CAS Number 27463-38-3[2]
Molecular Formula C₁₂H₁₁ClO₂[2]
Molecular Weight 222.67 g/mol [2]
Melting Point 185-189 °C[2]
Appearance Expected to be a solid at room temperatureGeneral Knowledge

Synthesis and Mechanism

The primary route for synthesizing this compound is a tandem Knoevenagel condensation followed by a Michael addition. This approach offers an efficient and often catalyst-free pathway to the desired product.

Reaction Principle

The synthesis involves the reaction of 4-chlorobenzaldehyde with cyclohexane-1,3-dione. The reaction proceeds in two key steps:

  • Knoevenagel Condensation: The acidic methylene protons of cyclohexane-1,3-dione allow for a condensation reaction with the carbonyl group of 4-chlorobenzaldehyde, forming an α,β-unsaturated ketone intermediate.

  • Michael Addition: A second molecule of cyclohexane-1,3-dione then acts as a nucleophile, attacking the β-carbon of the unsaturated intermediate in a conjugate addition, leading to the formation of the final product.

G cluster_reactants Reactants cluster_reaction Reaction Pathway 4-chlorobenzaldehyde 4-Chlorobenzaldehyde Knoevenagel Knoevenagel Condensation 4-chlorobenzaldehyde->Knoevenagel cyclohexane-1,3-dione Cyclohexane-1,3-dione cyclohexane-1,3-dione->Knoevenagel Intermediate α,β-Unsaturated Ketone Intermediate Knoevenagel->Intermediate Forms Michael Michael Addition Intermediate->Michael Reacts with another cyclohexane-1,3-dione Product This compound Michael->Product Yields G Xanthine Xanthine Xanthine_Oxidase Xanthine Oxidase Xanthine->Xanthine_Oxidase Hypoxanthine Hypoxanthine Hypoxanthine->Xanthine_Oxidase Uric_Acid Uric Acid (Excess leads to Gout) Xanthine_Oxidase->Uric_Acid Catalyzes Inhibitor This compound Inhibitor->Xanthine_Oxidase Inhibits

References

A Comprehensive Technical Guide to the Synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of a proposed synthetic route for 5-(4-Chlorophenyl)cyclohexane-1,3-dione, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. While direct literature on the synthesis of this specific molecule is sparse, this document outlines a robust and scientifically sound approach based on well-established organic reactions, primarily the Knoevenagel condensation followed by a Michael addition. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles.

Introduction: The Significance of Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione and its derivatives are prominent structural motifs in a wide array of biologically active molecules and are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Their versatile reactivity, stemming from the presence of two carbonyl groups and an active methylene group, allows for a diverse range of chemical transformations.[3] These compounds serve as precursors for the synthesis of complex heterocyclic systems, including acridinediones and xanthenediones. The introduction of a substituted phenyl group at the 5-position, such as the 4-chlorophenyl moiety, can significantly influence the biological activity and physicochemical properties of the resulting molecule, making this compound a compound of considerable interest.

Proposed Synthetic Strategy: A Two-Step Approach

The proposed synthesis of this compound is a two-step process that leverages classic organic reactions known for their reliability and efficiency. The overall strategy involves:

  • Knoevenagel Condensation: The reaction of 4-chlorobenzaldehyde with a suitable active methylene compound, such as malononitrile or dimedone, to form an intermediate.

  • Michael Addition: The subsequent conjugate addition of a nucleophile to the activated double bond of the intermediate to construct the cyclohexane-1,3-dione ring system.

This approach is analogous to the synthesis of other 5-arylcyclohexane-1,3-diones and offers a logical and experimentally feasible pathway to the target molecule.[4][5]

Mechanistic Insights and Rationale

Step 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[6][7] In the context of this synthesis, 4-chlorobenzaldehyde serves as the electrophilic carbonyl compound. The aldehyde group is highly reactive towards nucleophilic attack.[8]

The choice of the active methylene compound is crucial. While various options exist, dimedone (5,5-dimethylcyclohexane-1,3-dione) is a common and effective reactant in similar syntheses.[9] The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which facilitates the deprotonation of the active methylene group to form a nucleophilic enolate.[10]

The enolate then attacks the carbonyl carbon of 4-chlorobenzaldehyde, forming a β-hydroxy carbonyl intermediate. This intermediate readily undergoes dehydration to yield a stable, conjugated system.

Step 2: Michael Addition

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[11][12] The product from the Knoevenagel condensation serves as the Michael acceptor. A second equivalent of an active methylene compound, such as dimedone or diethyl malonate, can act as the Michael donor.[13]

In the presence of a base, the active methylene compound is deprotonated to form a nucleophilic enolate. This enolate then adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond and the construction of the desired this compound ring structure.

Experimental Protocol: A Detailed Step-by-Step Guide

This section provides a detailed, hypothetical experimental procedure for the synthesis of this compound based on the principles outlined above.

Materials and Reagents:

  • 4-Chlorobenzaldehyde

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (1 equivalent) and dimedone (2 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is expected to be complete within 4-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

Data Presentation and Expected Outcomes

ParameterExpected Value
Yield 70-85%
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Purity (by HPLC) >98%

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Knoevenagel_Condensation Knoevenagel Condensation (Piperidine, Ethanol, Reflux) 4-Chlorobenzaldehyde->Knoevenagel_Condensation Dimedone Dimedone Dimedone->Knoevenagel_Condensation Michael_Addition Michael Addition (Intramolecular) Knoevenagel_Condensation->Michael_Addition Acidification Acidification Michael_Addition->Acidification Extraction Extraction Acidification->Extraction Purification Purification Extraction->Purification Target_Molecule This compound Purification->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Conclusion

This technical guide has detailed a plausible and robust synthetic route for this compound. By employing the well-understood Knoevenagel condensation and Michael addition reactions, this proposed methodology offers a high probability of success for researchers and scientists in the field. The provided experimental protocol serves as a solid foundation for the practical synthesis of this and other related 5-arylcyclohexane-1,3-dione derivatives, which are valuable building blocks in the development of new chemical entities.

References

A Technical Guide to 5-(4-Chlorophenyl)cyclohexane-1,3-dione: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

5-(4-Chlorophenyl)cyclohexane-1,3-dione is a carbocyclic organic compound featuring a cyclohexane-1,3-dione core substituted at the 5-position with a 4-chlorophenyl group. This molecule belongs to a class of compounds, the cyclic 1,3-diones, which are of significant interest in medicinal chemistry and agrochemistry. The structural motif of cyclohexane-1,3-dione is found in various natural products and synthetic molecules with a wide array of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]

Notably, the cyclohexane-1,3-dione core is a key pharmacophore in a class of herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7][8] The presence of the substituted phenyl ring suggests that this compound could serve as a valuable scaffold for developing novel therapeutic agents or agrochemicals. This guide provides an in-depth analysis of its molecular structure, details a representative synthetic protocol, and explores its potential biological significance, offering a foundational resource for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture of this compound is critical for predicting its chemical behavior and biological interactions.

Core Structural Features

The molecule's structure is defined by two key components: the reactive cyclohexane-1,3-dione ring and the influential 4-chlorophenyl substituent.

  • Chemical Formula: C₁₂H₁₁ClO₂[9]

  • Molecular Weight: 222.67 g/mol [9][10]

The carbon atom at the 5-position (C5) is a chiral center, meaning the compound can exist as a pair of enantiomers. Syntheses typically yield a racemic mixture unless chiral-specific methods are employed.

Keto-Enol Tautomerism: A Critical Equilibrium

A defining characteristic of 1,3-dicarbonyl compounds is their existence in a dynamic equilibrium between the diketo form and one or more enol forms.[11][12] This phenomenon, known as keto-enol tautomerism, is crucial as it governs the molecule's reactivity, acidity, and ability to chelate metal ions—a key interaction for inhibiting metalloenzymes like HPPD.[7][8]

In solution, this compound predominantly exists as its more stable enol tautomer.[12] The stability of the enol form is attributed to the formation of a conjugated system and a strong intramolecular hydrogen bond.[13] The position of this equilibrium can be influenced by solvent polarity and pH.[14][15]

Caption: Keto-enol equilibrium of the cyclohexane-1,3-dione ring.

Spectroscopic and Physicochemical Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The data below are representative of what is expected for this class of compounds.

PropertyDescription
¹H NMR Protons on the cyclohexane ring would appear as complex multiplets in the aliphatic region (δ 2.0-3.5 ppm). Protons on the chlorophenyl ring would appear as two doublets in the aromatic region (δ 7.0-7.5 ppm). The enolic proton, if observable, would be a broad singlet at a downfield shift (>10 ppm).
¹³C NMR Carbonyl carbons (C1, C3) would appear significantly downfield (~200 ppm in the keto form, shifted upfield in the enol form). Aromatic carbons would appear in the δ 120-140 ppm range. Aliphatic carbons would be found in the δ 20-50 ppm range.
IR Spectroscopy Strong C=O stretching bands around 1700-1740 cm⁻¹ (keto form). In the enol form, these are replaced by a C=O stretch (conjugated) around 1650 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹. A C-Cl stretch would be observed around 1090 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 222, with a characteristic M+2 peak at m/z 224 (approx. 1/3 intensity) due to the ³⁷Cl isotope.
Melting Point The melting point for the related compound, 5-(4-Fluorophenyl)cyclohexane-1,3-dione, is reported as 186-189 °C, suggesting a similar high melting point for the chloro-derivative.[16][17]
pKa The enolic proton is acidic, with a pKa value for the parent cyclohexane-1,3-dione reported as 5.26.[12]

Synthesis and Chemical Reactivity

The synthesis of 5-aryl-cyclohexane-1,3-diones is well-established in organic chemistry, typically involving a Michael addition reaction.

Representative Synthetic Pathway

A common and efficient method for synthesizing this compound involves the base-catalyzed Michael addition of a malonic ester derivative (like diethyl malonate) to 4-chlorocinnamaldehyde, followed by hydrolysis, decarboxylation, and cyclization. A more direct route involves the reaction between 4-chlorobenzaldehyde, Meldrum's acid, and dimedone or another cyclohexane-1,3-dione precursor.

Below is a generalized workflow illustrating the Michael addition approach.

Caption: Generalized synthetic workflow for 5-aryl-cyclohexane-1,3-diones.

Detailed Experimental Protocol

This protocol is a representative example based on standard Michael addition and cyclization reactions.

  • Step 1: Michael Addition. To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq). Stir for 15 minutes at room temperature. Add a solution of 4'-chloro-chalcone (1.0 eq) in ethanol dropwise. Reflux the mixture for 4-6 hours until TLC indicates consumption of the starting material.

  • Step 2: Workup. Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

  • Step 3: Hydrolysis, Decarboxylation, and Cyclization. Dissolve the crude adduct in a mixture of acetic acid and concentrated hydrochloric acid (2:1 v/v). Reflux the solution for 8-12 hours.

  • Step 4: Isolation and Purification. Cool the mixture and pour it into ice-cold water. The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Therapeutic Potential

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry and agrochemistry, known primarily for its ability to inhibit HPPD.[6][8]

Mechanism of Action: HPPD Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that is essential for tyrosine catabolism in mammals and for plastoquinone biosynthesis in plants.[18] Inhibition of this enzyme in plants leads to a characteristic bleaching effect and is the basis for several commercial herbicides.[8]

The triketone moiety, which is structurally analogous to the enol form of this compound, is crucial for HPPD inhibitory activity.[8][19] The dione chelates the active site Fe(II) ion, mimicking the binding of the natural substrate, and forms π-π stacking interactions with nearby phenylalanine residues, effectively blocking the enzyme's function.[6][7]

HPPD_Inhibition cluster_pathway Tyrosine Catabolism Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Transaminase HGA Homogentisate HPPA->HGA HPPD Enzyme HPPA->Block HPPD Enzyme Inhibitor 5-(4-Chlorophenyl) cyclohexane-1,3-dione Inhibitor->Block

Caption: Proposed mechanism of HPPD inhibition by the title compound.

Broader Therapeutic Potential

Beyond herbicidal activity, the cyclohexane-1,3-dione core has been explored for other therapeutic applications:

  • Anticancer Activity: Derivatives have been synthesized and evaluated as inhibitors of tyrosine kinases, such as c-Met, which are implicated in cancer progression.[1][5] Some have also shown cytotoxic activity against various cancer cell lines.[3]

  • Antimicrobial Properties: The dione scaffold can be functionalized to create compounds with antibacterial and antifungal activities.[1][4][20]

  • Antioxidant and Anti-inflammatory Effects: Certain cyclohexane-1,3-dione derivatives have demonstrated significant antioxidant potential and inhibitory effects on enzymes like lipoxygenase, which is involved in inflammatory pathways.[21]

The 4-chlorophenyl substituent on the core scaffold is a common feature in many bioactive molecules, often enhancing lipophilicity and promoting interactions with hydrophobic pockets in target proteins.

Conclusion and Future Directions

This compound is a structurally significant molecule built upon a privileged chemical scaffold. Its defining features—the reactive and acidic keto-enol system and the electronically-influential 4-chlorophenyl group—make it a prime candidate for further investigation. While its most probable application lies in the development of novel HPPD-inhibiting herbicides, the known anticancer and antimicrobial activities of related compounds suggest a broader therapeutic potential.

Future research should focus on the asymmetric synthesis of its individual enantiomers to explore stereospecific biological activity. Furthermore, derivatization of the cyclohexane-1,3-dione ring and modification of the aromatic substituent could lead to the discovery of new compounds with enhanced potency and selectivity for various enzymatic targets, paving the way for novel drug candidates and agrochemicals.

References

Spectroscopic Elucidation of 5-(4-Chlorophenyl)cyclohexane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. 5-(4-Chlorophenyl)cyclohexane-1,3-dione, a molecule of significant interest due to its potential applications stemming from the functionalities of the cyclohexane-1,3-dione core and the substituted phenyl ring, necessitates a thorough spectroscopic analysis for unambiguous identification and for predicting its chemical behavior. This technical guide provides an in-depth exploration of the spectroscopic signature of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures, ensuring a robust and scientifically sound analysis.

This guide is structured to provide not just data, but a logical framework for understanding the spectroscopic properties of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and the interpretation of the resulting spectra.

Molecular Structure and Tautomerism

A critical consideration for the spectroscopic analysis of this compound is its potential for keto-enol tautomerism. The β-diketone functionality can exist in equilibrium between the diketo form and two possible enol forms. This equilibrium is influenced by factors such as the solvent and temperature. The presence of these tautomers will be reflected in the spectroscopic data, particularly in NMR and IR spectra.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation.[1][2][3][4][5]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the keto-enol equilibrium.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe to the resonance frequency of ¹H.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Set to cover the expected chemical shift range for organic molecules (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay: A delay of 1-2 seconds between pulses allows for adequate relaxation of the nuclei.

    • Number of Scans: Dependent on the sample concentration, typically 8 to 64 scans are averaged to improve the signal-to-noise ratio.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts are estimates based on known values for similar structural motifs.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-5 (CH)3.5 - 4.0Multiplet1H
H-4, H-6 (CH₂)2.5 - 3.0Multiplet4H
H-2 (CH₂)3.3 - 3.6Singlet2H
Aromatic (H-2', H-6')~7.3Doublet2H~8-9
Aromatic (H-3', H-5')~7.2Doublet2H~8-9
Enolic OH10.0 - 15.0Broad SingletVariable

Interpretation and Causality:

  • The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (around 7.2-7.3 ppm) due to the symmetry of the para-substituted ring.

  • The methine proton at C-5 , being adjacent to the electron-withdrawing phenyl group, will be deshielded and appear as a multiplet between 3.5 and 4.0 ppm.

  • The methylene protons at C-4 and C-6 will likely appear as a complex multiplet in the range of 2.5-3.0 ppm.

  • The methylene protons at C-2 , situated between two carbonyl groups, are expected to be a singlet in the diketo form around 3.3-3.6 ppm. In the enol form, this signal would be absent.

  • The presence of a broad singlet in the downfield region (10-15 ppm) would be indicative of the enolic hydroxyl proton , which is often exchangeable with deuterium upon addition of D₂O.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Acquisition

The acquisition of a ¹³C NMR spectrum requires slightly different parameters due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[6][7][8][9]

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

  • Instrument Setup: Similar to ¹H NMR, the instrument is locked, shimmed, and the probe is tuned to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: A wider spectral width is needed, typically 0-220 ppm.

    • Acquisition Time: Around 1-2 seconds.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons to be observed.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1, C-3 (C=O)190 - 210
C-5 (CH)40 - 50
C-4, C-6 (CH₂)30 - 40
C-2 (CH₂)50 - 60
Aromatic (C-1')140 - 145
Aromatic (C-4')130 - 135
Aromatic (C-2', C-6')128 - 130
Aromatic (C-3', H-5')127 - 129

Interpretation and Causality:

  • The carbonyl carbons (C-1 and C-3) are the most deshielded and will appear in the downfield region of the spectrum (190-210 ppm).

  • The ipso-carbon of the phenyl ring (C-1') will be a quaternary carbon around 140-145 ppm.

  • The carbon bearing the chlorine atom (C-4') will also be in the aromatic region, typically around 130-135 ppm.

  • The remaining aromatic carbons will appear in the 127-130 ppm range.

  • The aliphatic carbons of the cyclohexane ring will be found in the upfield region of the spectrum. The methylene carbon between the two carbonyls (C-2) will be the most deshielded of the aliphatic carbons.

G cluster_1 NMR Acquisition Workflow A Sample Preparation B Instrument Setup (Lock, Shim, Tune) A->B C Set Acquisition Parameters B->C D Data Acquisition C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Interpretation E->F G cluster_2 Mass Spectrometry Workflow G Sample Preparation & Infusion H Ionization (e.g., ESI) G->H I Mass Analysis (m/z) H->I J Detection I->J K Data Analysis (Molecular Ion, Fragmentation) J->K

References

A Comprehensive Technical Guide to 5-(4-Chlorophenyl)cyclohexane-1,3-dione: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Chlorophenyl)cyclohexane-1,3-dione is a versatile organic compound belonging to the family of 1,3-diketones. While not a therapeutic agent in itself, it serves as a critical scaffold and synthetic intermediate in the development of a wide array of biologically active molecules. The cyclohexane-1,3-dione core is a key structural feature in numerous commercial herbicides and is a foundational building block for synthesizing potent kinase inhibitors and other pharmacologically relevant heterocyclic compounds. This guide provides an in-depth review of its synthesis, physicochemical properties, and the diverse biological activities of its derivatives, offering a technical resource for professionals in medicinal chemistry, agrochemical research, and drug discovery.

Introduction and Physicochemical Properties

The 5-phenyl substituted cyclohexane-1,3-dione framework is a cornerstone in synthetic chemistry due to the reactivity of its dicarbonyl moiety, which allows for a multitude of chemical transformations. The presence of a 4-chlorophenyl group at the 5-position significantly influences the molecule's electronic properties and steric profile, often enhancing the biological efficacy of its subsequent derivatives. Compounds derived from this scaffold have demonstrated a broad spectrum of activities, including potent anti-proliferative effects against cancer cell lines, kinase inhibition, and herbicidal action.[1][2][3]

This compound exists in tautomeric equilibrium, predominantly favoring the enol form, which is crucial for its reactivity and biological interactions, such as metal chelation.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 27463-38-3[5]
Molecular Formula C₁₂H₁₁ClO₂[5]
Molecular Weight 222.67 g/mol [5]
Appearance Crystalline Solid[6]
Melting Point Not precisely defined; similar fluorinated analog melts at 186-189 °C.[7][8]
Solubility Soluble in common organic solvents like DMSO, DMF, and alcohols.Inferred

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step sequence involving classical organic reactions. A robust and common pathway is the Michael addition reaction, which constructs the core cyclic dione structure.

Synthetic Pathway Overview

The most logical synthetic route involves two primary stages:

  • Knoevenagel Condensation: Reaction of 4-chlorobenzaldehyde with a malonic ester (e.g., diethyl malonate) to form an intermediate benzylidenemalonate.

  • Michael Addition and Cyclization: The benzylidenemalonate intermediate is then reacted with a β-ketoester like ethyl acetoacetate. This undergoes a Michael addition, followed by an intramolecular Dieckmann condensation to form the six-membered ring, which upon hydrolysis and decarboxylation yields the final product.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization Reactant1 4-Chlorobenzaldehyde Intermediate1 Diethyl 2-(4-chlorobenzylidene)malonate Reactant1->Intermediate1 Base (e.g., Piperidine) Reactant2 Diethyl Malonate Reactant2->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 Reactant3 Ethyl Acetoacetate Reactant3->Intermediate2 Base (e.g., NaOEt) FinalProduct This compound Intermediate2->FinalProduct 1. Dieckmann Condensation 2. Hydrolysis & Decarboxylation

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established chemical principles for this class of compounds.

Step 1: Synthesis of Diethyl 2-(4-chlorobenzylidene)malonate

  • To a solution of 4-chlorobenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with dilute HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude benzylidenemalonate intermediate, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

  • Add the diethyl 2-(4-chlorobenzylidene)malonate intermediate (1.0 eq) from Step 1 to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours. A precipitate should form.

  • After cooling, add concentrated aqueous HCl to the mixture until acidic (pH ~1-2) to facilitate hydrolysis and decarboxylation. Heat the mixture at reflux for another 4-6 hours.

  • Cool the reaction to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.

Biological Activities and Therapeutic Potential

The true value of this compound lies in its role as a precursor to highly active molecules. The core structure is a versatile platform for generating libraries of compounds for screening in drug discovery and agrochemical development.

Anticancer Activity and Kinase Inhibition

The cyclohexane-1,3-dione scaffold is a privileged structure in the design of kinase inhibitors.[9] Through multi-component reactions, this core can be elaborated into complex heterocyclic systems that exhibit potent anti-proliferative activity.[1]

  • c-Met Kinase Inhibition: Derivatives of cyclohexane-1,3-dione have been extensively studied as inhibitors of the c-Met receptor tyrosine kinase, a key target in oncology.[10][11] Dysregulation of the c-Met pathway is implicated in numerous cancers, driving tumor growth, invasion, and metastasis.[12][13] Small molecule inhibitors derived from this scaffold can bind to the ATP-binding site of the c-Met kinase domain, preventing autophosphorylation and blocking downstream signaling.[14][15] Studies have reported derivatives with IC₅₀ values in the nanomolar range, demonstrating their potential as effective anticancer agents.[11]

Kinase_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P P cMet->P Dimerization & Autophosphorylation Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream Activates Inhibitor Inhibitor (Derived from Core Scaffold) Inhibitor->P Blocks Response Cell Proliferation, Invasion, Survival Downstream->Response

Caption: Inhibition of the c-Met signaling pathway by derived compounds.

Herbicidal Activity

The cyclohexane-1,3-dione class is well-established in the agrochemical industry for its potent and selective herbicidal activity, particularly against grasses.[3][16] These compounds act by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase), which is vital for fatty acid biosynthesis in plants.[16] This inhibition disrupts cell membrane formation, leading to cessation of growth and eventual plant death. The specific substitution pattern on the 5-phenyl ring is critical for determining the herbicidal spectrum and selectivity.[3] While many derivatives are broad-spectrum grass killers, specific modifications can impart selectivity for use in cereal crops.[3][17]

Antimicrobial Potential

While less explored than its anticancer and herbicidal applications, the cyclohexane-1,3-dione scaffold also serves as a basis for compounds with antimicrobial properties. The presence of a chlorophenyl group can contribute to antibacterial activity.[18][19] Studies on related chlorophenyl-containing heterocyclic compounds have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18] The mechanism often involves disruption of key cellular processes or bacterial structures. Furthermore, metal complexes of cyclohexane-1,3-dione ligands have been synthesized and screened, showing activity against bacteria like E. coli and S. aureus.

Future Directions and Conclusion

This compound is a high-value synthetic intermediate with a proven track record as a foundational element for bioactive compounds. Its importance stems from its synthetic accessibility and the chemical versatility of the dione functional group.

Future research in this area should focus on:

  • Diversity-Oriented Synthesis: Leveraging the core scaffold to generate large, diverse libraries of novel heterocyclic compounds for high-throughput screening against a wider range of biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions of new, highly potent derivatives with their target proteins (e.g., kinases, enzymes) through structural biology and biophysical methods.

  • Structure-Activity Relationship (SAR) Expansion: Systematically modifying the chlorophenyl ring and the cyclohexane-dione core to optimize potency, selectivity, and pharmacokinetic properties (ADME-Tox).[1]

  • New Therapeutic Areas: Exploring the potential of derivatives in other fields, such as anti-inflammatory or antiviral agents, given the broad bioactivity of the general structural class.

References

Physical and chemical characteristics of 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-(4-Chlorophenyl)cyclohexane-1,3-dione. While specific experimental data for this compound is limited, this document synthesizes information from analogous structures and the well-documented chemistry of the 1,3-cyclohexanedione scaffold. The guide covers nomenclature, structural properties, predicted physical constants, spectral characteristics, and a plausible synthetic pathway. Furthermore, it delves into the significant keto-enol tautomerism inherent to this class of molecules and explores their potential applications in drug discovery and development, supported by evidence from related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of 5-aryl-cyclohexane-1,3-dione derivatives.

Compound Identification and Structure

This compound is a derivative of cyclohexane-1,3-dione, featuring a 4-chlorophenyl substituent at the 5-position of the cyclohexane ring.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 27463-38-3[1][2]
Molecular Formula C₁₂H₁₁ClO₂[1][2]
Molecular Weight 222.67 g/mol [1][2]

The core structure is the cyclohexane-1,3-dione ring, which is known to be a versatile scaffold in medicinal chemistry.[3][4] The presence of the chlorine atom on the phenyl ring is expected to influence the compound's lipophilicity and electronic properties, which can, in turn, affect its biological activity.

Predicted Physical Characteristics

Table 2: Predicted Physical Properties

PropertyPredicted ValueRationale/Supporting Data
Appearance White to off-white crystalline solidBased on the appearance of related aryl-cyclohexanedione compounds.
Melting Point Approx. 185-195 °CThe melting point of 5-phenylcyclohexane-1,3-dione is 188 °C[5], and 5-(4-fluorophenyl)cyclohexane-1,3-dione is 186-189 °C.[6][7] The chloro-substituted analog is expected to have a similar melting point.
Boiling Point > 300 °C (decomposes)High molecular weight and polar functional groups suggest a high boiling point, likely with decomposition.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The parent compound, 1,3-cyclohexanedione, is slightly soluble in water.[8] The addition of the lipophilic 4-chlorophenyl group will likely decrease water solubility.

Chemical Characteristics and Reactivity

The chemical behavior of this compound is dominated by the 1,3-dicarbonyl functionality, which imparts several key reactive features.

Keto-Enol Tautomerism

A critical feature of 1,3-cyclohexanediones is their existence in a tautomeric equilibrium between the diketo form and the more stable enol form.[8] In solution, the enol tautomer, 3-hydroxy-5-(4-chlorophenyl)cyclohex-2-en-1-one, is expected to be the predominant species. This stability is attributed to the formation of a conjugated system and intermolecular hydrogen bonding in concentrated solutions.[2] The equilibrium is solvent-dependent.[9]

Diagram 1: Keto-Enol Tautomerism

tautomerism cluster_keto Diketone Form cluster_enol Enol Form Keto Enol Keto->Enol Equilibrium

Caption: Tautomeric equilibrium of the cyclohexane-1,3-dione core.

Acidity

The protons on the carbon atom alpha to both carbonyl groups (C2) are acidic due to the resonance stabilization of the resulting enolate anion. This acidity allows for a variety of alkylation and acylation reactions at this position. The parent 1,3-cyclohexanedione has a pKa of approximately 5.26.[8]

Reactivity

The enol form possesses a nucleophilic double bond, making it susceptible to electrophilic attack. The carbonyl groups can undergo standard ketone reactions, such as condensation with amines and hydrazines to form enaminones and other heterocyclic systems. The versatile reactivity of the 1,3-cyclohexanedione scaffold makes it a valuable building block in organic synthesis.[3]

Spectral Analysis (Predicted)

While experimental spectra for this compound are not available, we can predict the key spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-phenylcyclohexane-1,3-dione can be used as a model.[10] The spectrum is expected to show signals for the aromatic protons of the 4-chlorophenyl group, the methine proton at C5, and the methylene protons at C4 and C6. The enolic proton will likely appear as a broad singlet at a downfield chemical shift.

Table 3: Predicted ¹H NMR Chemical Shifts

Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₄Cl)7.2 - 7.5Multiplet
Enolic OH~11-12Broad Singlet
Vinylic (C2-H)~5.5Singlet
Methine (C5-H)~3.5Multiplet
Methylene (C4, C6-H)2.2 - 2.8Multiplet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbons, the enolic carbons, and the carbons of the 4-chlorophenyl group.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)
Carbonyl (C1, C3)~190 - 205
Enolic (C2, C3)~100, ~175
Aromatic (C₆H₄Cl)~128 - 140
Methine (C5)~40
Methylene (C4, C6)~30 - 35
Infrared (IR) Spectroscopy

The IR spectrum of β-diketones is characterized by strong absorptions from the carbonyl groups.[11][12] Due to the predominance of the enol form, a broad O-H stretch from the enolic hydroxyl group is expected, along with C=O and C=C stretching vibrations from the conjugated system.

Table 5: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (enolic)3200 - 2500Broad, Medium
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)2950 - 2850Medium
C=O (conjugated ketone)1650 - 1600Strong
C=C (conjugated)1600 - 1550Strong
C-Cl850 - 800Strong

Synthesis Protocol

A plausible and efficient synthesis of 5-aryl-cyclohexane-1,3-diones can be achieved through a one-pot Michael-Claisen condensation reaction.[13]

Diagram 2: Proposed Synthetic Workflow

synthesis Start 4-Chlorocinnamic acid ester + Acetone Base Strong Base (e.g., NaH) Start->Base Reaction Michael-Claisen Condensation Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: One-pot synthesis of the target compound.

Step-by-Step Methodology
  • Reaction Setup: To a solution of a strong base, such as sodium hydride, in an anhydrous solvent like toluene, add acetone at a reduced temperature (-10 °C to 0 °C).

  • Michael Addition: Slowly add a solution of an α,β-unsaturated ester, such as ethyl 4-chlorocinnamate, to the reaction mixture. The enolate of acetone will act as the Michael donor.

  • Claisen Condensation: After the Michael addition is complete, allow the reaction to warm to room temperature. An intramolecular Claisen condensation will occur to form the cyclohexane-1,3-dione ring system.

  • Workup: Quench the reaction with a dilute acid and extract the product with an organic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

This one-pot procedure is advantageous due to its atom economy and operational simplicity.[13]

Applications in Drug Development

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[14][15]

  • Anticancer Agents: Numerous studies have demonstrated the potential of cyclohexane-1,3-dione derivatives as anticancer agents.[3][4] They have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

  • Enzyme Inhibition: The dione moiety can act as a pharmacophore for the inhibition of several classes of enzymes.[14] For instance, derivatives have been developed as potent inhibitors of tyrosine kinases.[14]

  • Antimicrobial Properties: Some cyclohexane-1,3-dione derivatives have shown promising antibacterial and antifungal activities.[15]

The introduction of the 4-chlorophenyl group in this compound provides a handle for further structural modifications to optimize potency and pharmacokinetic properties for various therapeutic targets.

Conclusion

This compound is a compound of significant interest due to the established importance of the 1,3-cyclohexanedione scaffold in medicinal chemistry. While direct experimental data is sparse, this guide provides a robust, data-driven overview of its predicted physical and chemical properties, spectral characteristics, and a viable synthetic route. The pronounced keto-enol tautomerism and the versatile reactivity of this molecule make it an attractive starting point for the synthesis of novel bioactive compounds. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Unlocking the Therapeutic Potential of 5-(4-Chlorophenyl)cyclohexane-1,3-dione: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide focuses on a specific, yet underexplored, derivative: 5-(4-Chlorophenyl)cyclohexane-1,3-dione. Drawing upon the established pharmacology of analogous structures, we delineate a strategic roadmap for investigating its therapeutic potential. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of promising research avenues, including oncology, anti-inflammatory, and anti-infective applications. We present detailed, field-proven experimental protocols, hypothesized mechanisms of action, and the causal logic behind proposed experimental designs, fostering a foundation for rigorous scientific inquiry and accelerated drug discovery.

Introduction: The Cyclohexane-1,3-dione Core and the Promise of the 5-Aryl Substitution

The cyclohexane-1,3-dione ring system is a versatile synthetic intermediate, known for its presence in a variety of biologically active molecules, from natural products to synthetic herbicides and pharmaceuticals.[1] Its derivatives have been shown to possess a wide spectrum of activities, including potent inhibition of key enzymes in metabolic and signaling pathways.[2][3] The introduction of a substituted phenyl ring at the 5-position creates a class of compounds, 5-aryl-cyclohexane-1,3-diones, with significant potential for targeted therapies. The 4-chlorophenyl moiety, in particular, is a common substituent in pharmacologically active compounds, often enhancing binding affinity to target proteins through halogen bonding and favorable hydrophobic interactions.

This guide posits that this compound is a high-value candidate for systematic biological evaluation. By analogy to structurally related compounds, we will explore three primary areas of investigation:

  • Anticancer Activity: Targeting Receptor Tyrosine Kinases (RTKs)

  • Anti-inflammatory Potential: Inhibition of Cyclooxygenase (COX) Enzymes

  • Antibacterial Activity: As a novel anti-infective agent

For each area, we will provide the scientific rationale, detailed experimental workflows, and robust protocols to empower researchers to validate these hypotheses.

Synthesis of the Core Compound

A reliable supply of the parent compound is the bedrock of any research campaign. The synthesis of 5-aryl-cyclohexane-1,3-diones can be efficiently achieved through a Michael addition reaction, a classic and robust method for carbon-carbon bond formation.[4] This is followed by an intramolecular Claisen condensation and subsequent hydrolysis and decarboxylation.

Proposed Synthetic Protocol: Michael-Claisen Pathway

This protocol describes a representative synthesis of this compound, adapted from established methods for similar structures.[5][6]

Step 1: Formation of the Benzylidene Malonate Intermediate

  • To a solution of 4-chlorobenzaldehyde (1 eq.) and diethyl malonate (1.1 eq.) in ethanol, add a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude diethyl 2-(4-chlorobenzylidene)malonate can be purified by column chromatography or used directly in the next step.

Step 2: Michael Addition and Cyclization

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq.) to absolute ethanol under an inert atmosphere.

  • To this solution, add ethyl acetoacetate (1 eq.) dropwise at 0°C.

  • Add the diethyl 2-(4-chlorobenzylidene)malonate (from Step 1) to the reaction mixture and allow it to stir at room temperature overnight.

  • The reaction mixture will form a thick precipitate.

Step 3: Hydrolysis and Decarboxylation

  • Add a solution of aqueous sodium hydroxide (e.g., 10% w/v) to the reaction mixture from Step 2.

  • Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis and decarboxylation.

  • Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2.

  • The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the purified compound.

Research Area 1: Anticancer Activity via Tyrosine Kinase Inhibition

Scientific Rationale

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their aberrant activation is a hallmark of many cancers.[3] Notably, derivatives of the cyclohexane-1,3-dione scaffold have been identified as potent inhibitors of several RTKs, including c-Met, a key driver in non-small-cell lung cancer (NSCLC) and other malignancies.[3][7][8] The structural features of this compound make it an attractive candidate for targeting the ATP-binding pocket of kinases like c-Met. The dione moiety can act as a hydrogen bond acceptor, while the chlorophenyl group can occupy hydrophobic pockets and form specific interactions, potentially leading to high-affinity binding and potent inhibition.

Hypothesized Signaling Pathway

The proposed mechanism involves the direct inhibition of c-Met kinase activity. By blocking ATP binding, the compound would prevent the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival and proliferative signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor P P RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates HGF HGF (Ligand) HGF->cMet Binds Compound 5-(4-Chlorophenyl) cyclohexane-1,3-dione Compound->cMet Inhibits ATP ATP ATP->cMet Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Hypothesized inhibition of the c-Met signaling pathway.

Experimental Workflow and Protocols

A tiered approach is recommended, starting with broad screening and progressing to more specific mechanistic studies.

G A Tier 1: In Vitro Kinase Assay (e.g., c-Met, VEGFR2, EGFR) B Tier 2: Cell-Based Proliferation Assay (e.g., NSCLC cell lines like H460) A->B Active? C Tier 3: Western Blot Analysis (Phospho-c-Met & Downstream Targets) B->C Potent? D Tier 4: In Vivo Xenograft Studies (If warranted by in vitro data) C->D Mechanism Confirmed? G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 Converts Compound 5-(4-Chlorophenyl) cyclohexane-1,3-dione Compound->COX Inhibits Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates G A Tier 1: Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) B Tier 2: Minimum Bactericidal Concentration (MBC) Assay A->B Bacteriostatic? C Tier 3: Mechanism of Action Studies (e.g., Cell wall, DNA/protein synthesis inhibition) B->C Bactericidal?

References

Methodological & Application

Synthesis of 3-(5-(4-chlorophenyl)-3-oxocyclohex-1-enylamino)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

Introduction: A Privileged Scaffold in Medicinal Chemistry

The fusion of thiophene and enaminone moieties creates a unique chemical scaffold with significant potential in drug discovery and materials science. Thiophene derivatives are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2][3][4][5] The 2-aminothiophene-3-carbonitrile core, in particular, serves as a versatile building block for a multitude of heterocyclic systems.[6][7] The enaminone functional group (N-C=C-C=O) is a key structural motif in numerous pharmaceuticals, valued for its role as a stable, conjugated system that can participate in crucial hydrogen bonding and other interactions with biological targets.[8][9][10]

This application note provides a detailed, field-proven protocol for the synthesis of 3-(5-(4-chlorophenyl)-3-oxocyclohex-1-enylamino)thiophene-2-carbonitrile . This compound combines the biologically active thiophene nucleus with a substituted enaminone system, making it a promising candidate for library development and screening in drug discovery programs. The protocol is designed for researchers in synthetic organic chemistry and medicinal chemistry, offering in-depth explanations for experimental choices to ensure reproducibility and facilitate optimization.

Reaction Principle and Mechanism

The synthesis is achieved through a direct condensation reaction between a β-dicarbonyl compound, 5-(4-chlorophenyl)cyclohexane-1,3-dione, and an amino-heterocycle, 3-aminothiophene-2-carbonitrile. This transformation is a classic example of enaminone formation.[10][11]

The reaction is typically catalyzed by an acid. The mechanism proceeds via the following key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates one of the carbonyl oxygens of the cyclohexane-1,3-dione, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminothiophene-2-carbonitrile attacks the activated carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate.

  • Dehydration: The hemiaminal intermediate is unstable and readily eliminates a molecule of water under the acidic conditions to form the final, stable, conjugated enaminone product. The removal of water drives the reaction equilibrium towards the product.

Reaction_Mechanism cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Dione This compound (Keto form) Activated_Dione Protonated Carbonyl (Enhanced Electrophile) Dione->Activated_Dione Acid Catalyst H_plus H+ Amine 3-Aminothiophene- 2-carbonitrile Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Attack on Carbonyl Final_Product Target Enaminone Product Hemiaminal->Final_Product Elimination of Water H2O H₂O

Caption: Reaction mechanism for acid-catalyzed enaminone formation.

Experimental Protocol

This protocol details the synthesis of the title compound from its primary precursors. The synthesis of these precursors is well-established; 3-aminothiophene-2-carbonitrile is commonly prepared via the Gewald reaction, and this compound can be synthesized via a Michael addition involving a chalcone precursor followed by cyclization.[3][12][13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97% PurityCommercial SourcePrecursor 1
3-aminothiophene-2-carbonitrile≥98% PurityCommercial SourcePrecursor 2
Glacial Acetic AcidACS GradeCommercial SourceCatalyst
TolueneAnhydrousCommercial SourceSolvent
EthanolReagent GradeCommercial SourceFor recrystallization
Ethyl AcetateHPLC GradeCommercial SourceFor Thin Layer Chromatography (TLC)
HexaneHPLC GradeCommercial SourceFor Thin Layer Chromatography (TLC)
Silica Gel Plates (60 F254)-Commercial SourceFor TLC analysis
Instrumentation
  • Reaction Vessel: 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser. A Dean-Stark apparatus is recommended to remove water azeotropically.

  • Heating: Heating mantle with temperature control.

  • Analysis: ¹H NMR and ¹³C NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer (LC-MS or GC-MS), and Melting Point Apparatus.

Step-by-Step Synthesis Procedure
  • Reactant Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 2.22 g, 10 mmol) and 3-aminothiophene-2-carbonitrile (1.0 eq, e.g., 1.38 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 50 mL of anhydrous toluene to the flask. This solvent is chosen for its ability to form an azeotrope with water, facilitating its removal. Add glacial acetic acid (0.1 eq, e.g., 0.06 mL, 1 mmol) as the catalyst.

  • Reaction Conditions: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the reaction mixture to reflux (approx. 110-111 °C) with vigorous stirring. The removal of water via the Dean-Stark trap is critical to drive the reaction to completion.

  • Monitoring Progress: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials.

  • Product Isolation (Work-up): Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product should form. If precipitation is slow, the solution can be cooled further in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold toluene to remove any residual soluble impurities.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the yield, melting point, and characterize its structure using NMR, IR, and Mass Spectrometry.

G Experimental Workflow A 1. Charge Reactants - 5-(4-ClPh)-cyclohexane-1,3-dione - 3-Aminothiophene-2-carbonitrile B 2. Add Solvent & Catalyst - Anhydrous Toluene - Glacial Acetic Acid A->B Combine C 3. Reflux with Dean-Stark Trap (110°C, 4-6 hours) B->C Heat D 4. Monitor by TLC (EtOAc/Hexane) C->D Sample periodically D->C Reaction incomplete E 5. Cool to Room Temp & Precipitate D->E Reaction complete F 6. Vacuum Filtration & Wash with cold Toluene E->F Isolate solid G 7. Recrystallize (from Ethanol) F->G Purify H 8. Dry Under Vacuum G->H Remove solvent I 9. Characterization (NMR, IR, MS, MP) H->I Final Analysis

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization (Expected Data)

The identity and purity of the synthesized 3-(5-(4-chlorophenyl)-3-oxocyclohex-1-enylamino)thiophene-2-carbonitrile should be confirmed by spectroscopic methods.

AnalysisExpected Results
Appearance Crystalline solid (e.g., yellow or off-white)
¹H NMR Signals corresponding to aromatic protons of the chlorophenyl and thiophene rings, a singlet for the vinyl proton, multiplets for the cyclohexene methylene protons, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the carbonyl carbon (~195-200 ppm), nitrile carbon (~115-120 ppm), and distinct signals for the sp² carbons of the enamine system and aromatic rings, as well as sp³ carbons of the cyclohexene ring.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (~3200-3400), C≡N stretching (~2210-2230), C=O stretching (~1640-1660, conjugated), and C=C stretching (~1580-1620).
Mass Spec (m/z) A molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the calculated molecular weight of C₁₇H₁₃ClN₂OS (344.82 g/mol ). The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable.

Field-Proven Insights & Troubleshooting

  • Choice of Catalyst: While acetic acid is effective, other protic or Lewis acids like p-toluenesulfonic acid (p-TsOH) or scandium triflate can be used, potentially at lower catalytic loadings or milder temperatures.

  • Solvent Selection: Toluene is ideal for azeotropic water removal. For lower temperature reactions, ethanol or methanol can be used, but the reaction may not go to completion as readily due to less efficient water removal, requiring longer reaction times.

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting material after 6 hours, an additional portion of the acid catalyst can be added. Ensure the Dean-Stark trap is functioning correctly to remove water.

  • Purification Issues: If the product is difficult to recrystallize or contains persistent impurities, column chromatography on silica gel may be required. A gradient elution with a hexane/ethyl acetate system is a good starting point.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 3-(5-(4-chlorophenyl)-3-oxocyclohex-1-enylamino)thiophene-2-carbonitrile, a molecule of interest for medicinal chemistry applications. By explaining the underlying reaction mechanism and providing detailed, step-by-step instructions, this guide serves as a valuable resource for researchers aiming to synthesize this and related enaminonitrile-thiophene scaffolds for further biological evaluation.

References

The Synthetic Versatility of 5-(4-Chlorophenyl)cyclohexane-1,3-dione: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, the strategic selection of foundational building blocks is paramount. 5-(4-Chlorophenyl)cyclohexane-1,3-dione has emerged as a highly versatile and valuable precursor for the construction of a diverse array of heterocyclic compounds. Its unique structural features, combining a reactive 1,3-dione system with a strategically positioned 4-chlorophenyl moiety, offer a confluence of reactivity and functionality. This application note provides an in-depth exploration of the synthetic utility of this compound, detailing key reaction pathways and providing robust protocols for the synthesis of medicinally relevant scaffolds, including xanthenediones, acridinediones, and polyhydroquinolines.

Introduction to a Privileged Scaffold

This compound is a crystalline solid with a melting point of 185-189°C[1]. The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the acidity of the methylene protons within the cyclohexane-1,3-dione ring, thereby modulating its reactivity in various condensation reactions. This subtle electronic effect, coupled with the inherent reactivity of the dicarbonyl system, makes it an ideal candidate for multicomponent reactions and tandem processes, enabling the rapid assembly of complex molecular architectures.

Core Synthetic Applications: A Mechanistic Perspective

The synthetic utility of this compound is predominantly centered around two fundamental transformations: the Knoevenagel condensation and the Michael addition. These reactions can be employed individually or in elegant tandem sequences to construct a variety of heterocyclic systems.

Knoevenagel Condensation: The Genesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone[2]. In the context of this compound, the acidic methylene protons between the two carbonyl groups readily participate in this reaction. The condensation with aromatic aldehydes, catalyzed by a weak base, leads to the formation of an α,β-unsaturated ketone, a key intermediate for subsequent transformations[3].

Diagram 1: Knoevenagel Condensation Mechanism

Knoevenagel_Condensation Start This compound + Ar-CHO Base Base (e.g., Piperidine) Start->Base Deprotonation Enolate Enolate Intermediate Base->Enolate Nucleophilic_Attack Nucleophilic Attack on Aldehyde Enolate->Nucleophilic_Attack Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Product α,β-Unsaturated Ketone Dehydration->Product

Caption: Mechanism of the Knoevenagel condensation.

Michael Addition: The Art of Conjugate Addition

The Michael addition, or conjugate addition, involves the nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound[4]. The enolate of this compound can act as a competent Michael donor. This reaction is pivotal in tandem processes where a Knoevenagel condensation product, formed in situ, serves as the Michael acceptor[5].

Diagram 2: Michael Addition Mechanism

Michael_Addition Donor Enolate of 5-(4-Chlorophenyl) cyclohexane-1,3-dione Addition 1,4-Conjugate Addition Donor->Addition Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Acceptor->Addition Enolate_Intermediate Enolate Intermediate Addition->Enolate_Intermediate Protonation Protonation Enolate_Intermediate->Protonation Product Michael Adduct Protonation->Product

Caption: General mechanism of the Michael addition.

Application in the Synthesis of Key Heterocyclic Scaffolds

The strategic combination of Knoevenagel condensation and Michael addition reactions with this compound as the starting material provides access to a rich diversity of heterocyclic compounds with potential biological activities.

Synthesis of Xanthenedione Derivatives

Xanthenedione derivatives are a class of compounds known for their potential antioxidant and acetylcholinesterase inhibitory activities[6][7]. The synthesis of these compounds can be achieved through a tandem Knoevenagel condensation followed by a Michael addition reaction.

Reaction Scheme:

2 eq. This compound + Aromatic Aldehyde → 9-Aryl-3,6-bis(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

This reaction proceeds via the initial Knoevenagel condensation of one equivalent of the dione with the aromatic aldehyde. The resulting α,β-unsaturated intermediate then acts as a Michael acceptor for a second equivalent of the dione's enolate, leading to the xanthenedione product after cyclization and dehydration[8].

Reactant 1Reactant 2Catalyst/SolventProductYield (%)
This compound4-ChlorobenzaldehydeMethanol, rt9-(4-Chlorophenyl)-3,6-bis(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione88[8]
This compoundBenzaldehydeMethanol, rt9-Phenyl-3,6-bis(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dioneNot specified

Protocol 1: General Procedure for the Synthesis of Xanthenedione Derivatives [8]

  • To a solution of an aromatic aldehyde (1 mmol) in methanol (10 mL), add this compound (2 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated product is collected by filtration.

  • Wash the solid product with cold methanol and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure xanthenedione derivative.

Synthesis of Acridinedione Derivatives

Acridinedione derivatives are another class of heterocyclic compounds with significant biological potential, including anticancer activities[9][10]. Their synthesis can be achieved through a one-pot, three-component reaction involving an aromatic aldehyde, this compound, and a nitrogen source, such as an enamine or ammonium acetate.

Reaction Scheme:

Aromatic Aldehyde + this compound + Enamine/Ammonium Acetate → 1,8-Dioxo-9-aryl-10-alkyl(or H)-acridinedione

The mechanism involves an initial Knoevenagel condensation between the aldehyde and the dione, followed by a Michael addition of the enamine or the in situ formed enamine from ammonium acetate and a second equivalent of the dione. Subsequent cyclization and dehydration afford the acridinedione scaffold[3].

AldehydeNitrogen SourceCatalyst/SolventProduct Class
Aromatic Aldehydesβ-EnaminonesIn(OTf)₃Acridinediones[3]
Aromatic AldehydesAmmonium AcetateL-proline/EthanolAcridinediones

Protocol 2: One-Pot Synthesis of Acridinedione Derivatives (Adapted from[3])

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), and the β-enaminone (1 mmol).

  • Add a catalytic amount of Indium(III) triflate (In(OTf)₃) (5 mol%).

  • Add a suitable solvent, such as ethanol or acetonitrile (10 mL).

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure acridinedione derivative.

Synthesis of Polyhydroquinoline Derivatives

Polyhydroquinolines are a class of nitrogen-containing heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial and potential anticoagulant properties[11][12]. The synthesis of these compounds can be accomplished via a four-component Hantzsch-type reaction.

Reaction Scheme:

Aromatic Aldehyde + this compound + Ethyl Acetoacetate + Ammonium Acetate → Polyhydroquinoline derivative

This multicomponent reaction is a powerful tool for the rapid construction of the polyhydroquinoline core. The mechanism likely involves the formation of an enamine from ethyl acetoacetate and ammonium acetate, and a Knoevenagel adduct from the aldehyde and the dione. A subsequent Michael addition, cyclization, and dehydration cascade leads to the final product[4][13].

AldehydeCatalyst/SolventProduct Class
Aromatic AldehydesNone/HeatPolyhydroquinolines[13]
4-ChlorobenzaldehydeNanoboehmite/Solvent-freePolyhydroquinolines[4]

Protocol 3: Four-Component Synthesis of Polyhydroquinoline Derivatives (Adapted from[4])

  • In a reaction vessel, mix the aromatic aldehyde (1 mmol), this compound (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).

  • Add a catalytic amount of nanoboehmite (10 mg).

  • Heat the solvent-free reaction mixture at 60 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, add ethanol to the reaction mixture to dissolve the product and separate the catalyst by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield the pure polyhydroquinoline derivative.

Biological Significance of the Synthesized Heterocycles

The heterocyclic scaffolds synthesized from this compound are of significant interest to the drug development community.

  • Anticancer Activity: Acridinedione derivatives have been shown to exhibit potent anticancer activity against various human cancer cell lines, including breast, liver, and colon cancer[9][10]. The planar acridine core is known to intercalate with DNA, leading to cytotoxic effects.

  • Anticoagulant Properties: Certain polyhydroquinoline derivatives have been reported to possess anticoagulant activity, prolonging clotting times[11]. This suggests their potential as novel antithrombotic agents.

  • Antioxidant and Enzyme Inhibitory Activity: Xanthenedione derivatives have demonstrated promising antioxidant and acetylcholinesterase inhibitory activities, which are relevant in the context of neurodegenerative diseases[6][7].

Conclusion

This compound stands out as a remarkably versatile and powerful building block in organic synthesis. Its ability to readily undergo Knoevenagel condensations and Michael additions, often in tandem, provides an efficient and atom-economical route to a wide range of biologically relevant heterocyclic compounds. The protocols detailed in this application note offer researchers and drug development professionals a solid foundation for the synthesis of novel xanthenediones, acridinediones, and polyhydroquinolines. The continued exploration of this privileged scaffold is poised to unlock new avenues in medicinal chemistry and materials science.

References

Application Notes & Protocols: 5-(4-Chlorophenyl)cyclohexane-1,3-dione as a Versatile Precursor for the Synthesis of Medicinally Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Cyclohexanedione Core

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of diverse and novel molecular entities. 5-(4-Chlorophenyl)cyclohexane-1,3-dione has emerged as a highly valuable and versatile precursor for this purpose. Its structure is uniquely primed for a variety of chemical transformations, featuring two key reactive sites: the nucleophilic α-carbon situated between the two carbonyls and the electrophilic carbonyl groups themselves. The presence of the 4-chlorophenyl moiety provides a lipophilic handle and a site for potential further functionalization, often contributing to favorable interactions with biological targets.

This guide provides an in-depth exploration of the utility of this compound as a scaffold for synthesizing a range of pharmacologically significant heterocyclic compounds. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the causality behind experimental choices, empowering researchers to leverage this precursor in their drug discovery programs. The synthesis of the precursor itself generally involves a Michael addition of a malonic ester equivalent to a chalcone derived from 4-chlorobenzaldehyde, followed by cyclization and decarboxylation[1].

Workflow: From Precursor to Diverse Heterocyclic Cores

The strategic application of this compound allows for divergent synthesis pathways, leading to multiple classes of heterocyclic compounds from a single starting material. The choice of reaction partners and conditions dictates the final scaffold.

G cluster_precursor Core Precursor cluster_products Target Heterocyclic Scaffolds Precursor 5-(4-Chlorophenyl) cyclohexane-1,3-dione Pyridine Polyhydroquinolines (via Hantzsch Synthesis) Precursor->Pyridine Aldehyde, Ammonium Acetate Quinoline Acridine-diones (via Friedländer Annulation) Precursor->Quinoline 2-Aminobenzaldehyde Xanthene Xanthenediones (via Knoevenagel-Michael) Precursor->Xanthene Aromatic Aldehyde (2 eq.) Pyrimidine Quinazolinones (via Guanidine Cyclization) Precursor->Pyrimidine Guanidine Nitrate

Caption: Divergent synthetic pathways from the core precursor.

Application 1: Synthesis of Polyhydroquinoline Derivatives via Hantzsch-type Reaction

Polyhydroquinolines, a class of compounds structurally related to 1,4-dihydropyridines (DHPs), are of significant interest due to their wide range of biological activities, including acting as calcium channel blockers[2][3]. The Hantzsch pyridine synthesis, a classic multi-component reaction, provides a straightforward and efficient route to these scaffolds[4][5][6].

Causality and Mechanistic Insight: The reaction proceeds through a four-component condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen donor (typically ammonia or ammonium acetate)[4][5]. In this application, the two β-dicarbonyl functionalities are contained within our single precursor molecule. The mechanism involves an initial Knoevenagel condensation between the aldehyde and one of the active methylene sites of the dione, while a separate molecule of the dione forms an enamine with ammonia. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine core, which in this fused system is a tetrahydroquinoline derivative. The use of a catalyst like piperidine or an acid facilitates both the enamine formation and the condensation steps.

Protocol 1: Synthesis of 4-(4-Chlorophenyl)-9-phenyl-3,4,5,6,7,9-hexahydro-1H-acridine-1,8(2H)-dione
ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0222.652.23 g
Benzaldehyde1.0106.121.06 g
Ammonium Acetate1.277.080.92 g
Ethanol (Solvent)--40 mL
Piperidine (Catalyst)0.185.15~0.09 mL

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add this compound (2.23 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (0.92 g, 12 mmol).

  • Add 40 mL of absolute ethanol as the solvent.

  • Add piperidine (~0.09 mL, 1 mmol) to the mixture using a micropipette.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.

  • Filter the solid product using a Büchner funnel and wash the crystals with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Dry the product under vacuum to yield the target polyhydroquinoline derivative.

Expected Results & Characterization:

  • Appearance: Pale yellow crystalline solid.

  • Yield: 80-90%.

  • Key Spectroscopic Data:

    • ¹H NMR: Signals corresponding to the aromatic protons, a singlet for the pyridine H-4, and multiplets for the aliphatic protons of the cyclohexane rings.

    • IR (KBr, cm⁻¹): A broad peak around 3200-3300 (N-H stretch) and a strong absorption around 1640-1660 (C=O stretch).

Application 2: Synthesis of Xanthenedione Derivatives via Knoevenagel Condensation and Michael Addition

Xanthene and its derivatives are important heterocyclic compounds found in many natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. The synthesis of xanthenediones from cyclohexane-1,3-diones is a well-established method that proceeds through a tandem Knoevenagel condensation followed by an intramolecular Michael addition[7][8].

Causality and Mechanistic Insight: This reaction is typically catalyzed by a mild base like piperidine or can even proceed under catalyst-free conditions in a suitable solvent like methanol[7]. The first step is a Knoevenagel condensation between an aromatic aldehyde and the active methylene group of the dione to form an α,β-unsaturated intermediate[9][10]. A second molecule of the dione then acts as a Michael donor, attacking the β-carbon of the unsaturated system. The resulting adduct undergoes an intramolecular cyclization and dehydration to afford the final xanthenedione product. Using two equivalents of the aldehyde to one equivalent of the dione is not standard for this specific outcome; the typical procedure involves two equivalents of the dione and one of the aldehyde.

G A Dione + Aldehyde B Knoevenagel Intermediate A->B Base Catalyst C Michael Addition (2nd Dione Molecule) B->C D Cyclization & Dehydration C->D E Final Xanthenedione Product D->E

Caption: Key stages in the synthesis of Xanthenediones.

Protocol 2: Synthesis of 9-(Aryl)-3-(4-chlorophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
ReagentMolar Eq.MW ( g/mol )Amount
This compound2.0222.654.45 g
4-Methoxybenzaldehyde1.0136.151.36 g
Methanol (Solvent)--10 mL
p-Toluenesulfonic acid (p-TSA) (Catalyst)0.1172.200.17 g

Step-by-Step Methodology:

  • Combine this compound (4.45 g, 20 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), and p-TSA (0.17 g, 1 mmol) in a 50 mL flask.

  • Add methanol (10 mL) and stir the mixture at room temperature.

  • Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate in Hexane). The reaction typically forms a thick precipitate within 2-4 hours.

  • After completion, filter the solid precipitate and wash it thoroughly with cold methanol to remove any unreacted starting materials.

  • Dry the solid product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Expected Results & Characterization:

  • Appearance: White to off-white solid.

  • Yield: >90%.

  • Key Spectroscopic Data:

    • ¹H NMR: A characteristic singlet for the methine proton at C9, signals for the aromatic protons, and complex multiplets for the methylene protons of the two cyclohexanedione rings.

    • ¹³C NMR: Signals for the carbonyl carbons (~196 ppm), the sp³ methine carbon (~32 ppm), and the aromatic carbons.

Application 3: Synthesis of Tetrahydroacridinediones via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial and anticancer agents[11][12]. The Friedländer annulation is a powerful reaction for constructing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl[13].

Causality and Mechanistic Insight: In this protocol, this compound serves as the active methylene component. The reaction is typically catalyzed by a base (like piperidine or KOH) or an acid. The base deprotonates the α-carbon of the dione, which then attacks the carbonyl of the 2-aminobenzaldehyde. The resulting aldol-type adduct undergoes cyclization via attack of the amino group onto one of the dione's carbonyls, followed by dehydration to form the aromatic quinoline ring system, resulting in a fused acridinedione structure.

Protocol 3: Synthesis of 4-(4-Chlorophenyl)-3,4-dihydroacridine-1,9(2H,10H)-dione
ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0222.652.23 g
2-Aminobenzaldehyde1.0121.141.21 g
Potassium Hydroxide (KOH)0.256.110.11 g
Ethanol (Solvent)--30 mL

Step-by-Step Methodology:

  • Dissolve this compound (2.23 g, 10 mmol) and 2-aminobenzaldehyde (1.21 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add powdered potassium hydroxide (0.11 g, 2 mmol) to the solution.

  • Heat the mixture to reflux for 8-10 hours, monitoring the progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the mixture with dilute HCl to a pH of ~6-7 to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum.

  • Recrystallize from an ethanol/water mixture to obtain the pure product.

Expected Results & Characterization:

  • Appearance: Yellow or light brown solid.

  • Yield: 65-75%.

  • Key Spectroscopic Data:

    • ¹H NMR: Characteristic signals in the aromatic region for the fused benzene and quinoline protons, and signals for the aliphatic protons of the cyclohexene ring.

    • Mass Spec (ESI-MS): A clear [M+H]⁺ peak corresponding to the molecular weight of the product.

Conclusion and Future Outlook

This compound is a demonstrably powerful and versatile precursor for the synthesis of diverse heterocyclic systems. The protocols outlined in this guide showcase its utility in well-established and robust multicomponent reactions, providing efficient access to polyhydroquinolines, xanthenediones, and acridinediones. The inherent reactivity of the dione core, combined with the presence of the chlorophenyl substituent, makes it an ideal starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns. Further exploration could involve using this precursor for the synthesis of other heterocycles like pyrazoles, isoxazoles, and pyrimidines, expanding its application in medicinal chemistry even further[14][15].

References

Analytical methods for 5-(4-Chlorophenyl)cyclohexane-1,3-dione characterization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-2026-01

Subject: Comprehensive Characterization of 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Introduction

This compound is a synthetic organic compound with a structural backbone that is of significant interest in medicinal chemistry and drug development. As a derivative of cyclohexane-1,3-dione, it serves as a versatile scaffold for the synthesis of novel therapeutic agents. The precise characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical parameters for its application in research and pharmaceutical development.

This document provides a comprehensive guide to the analytical methodologies required for the complete characterization of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach to unambiguously confirm the structure and purity of the molecule. The validation of these analytical procedures should be performed in accordance with regulatory guidelines such as ICH Q2(R1) to ensure they are suitable for their intended purpose.

Analytical Strategy Overview

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. This strategy combines spectroscopic techniques for structural elucidation with chromatographic and other methods for purity assessment.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Identity Verification NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity Assay) NMR->HPLC Structure Confirmed MS Mass Spectrometry (HRMS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC EA Elemental Analysis (CHN) HPLC->EA Purity >98% MP Melting Point HPLC->MP Purity >98% Final Final EA->Final MP->Final Final Characterization Report Synthesis Synthesized Compound Synthesis->NMR Primary Confirmation Synthesis->MS Primary Confirmation Synthesis->FTIR Primary Confirmation

Figure 1: A representative workflow for the comprehensive characterization of this compound.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required. A key structural feature of β-diketones like this compound is the potential for keto-enol tautomerism, which is readily observable in NMR spectra.

3.1.1 Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton AssignmentMultiplicityApprox. Chemical Shift (δ, ppm)Rationale & Key Insights
Aromatic (H-Ar)Doublet~7.30Protons ortho to the chlorine atom on the phenyl ring.
Aromatic (H-Ar)Doublet~7.15Protons meta to the chlorine atom on the phenyl ring.
Methine (H-5)Multiplet~3.50Proton at the C-5 position, adjacent to the phenyl ring.
Methylene (H-4, H-6)Multiplet~2.80 - 3.00Diastereotopic protons on the cyclohexane ring adjacent to the methine.
Methylene (H-2)Singlet/Multiplet~2.60Protons between the two carbonyl groups. In the enol form, this signal disappears.
Enol (C=CH)Singlet~5.50Vinylic proton of the enol tautomer, if present.
Enol (-OH)Broad Singlet~12.0Highly deshielded hydroxyl proton of the enol tautomer, often broad.

3.1.2 Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections.

  • Analysis: Integrate all signals and assign them to the corresponding protons based on their chemical shift, multiplicity, and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. The fragmentation pattern can also provide structural information.

3.2.1 Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and effective method for this type of molecule.

  • Analysis:

    • Molecular Formula: C₁₂H₁₁ClO₂

    • Exact Mass (Monoisotopic): 222.0447

    • Expected [M+H]⁺: 223.0520

    • Expected [M+Na]⁺: 245.0340

  • Interpretation: The measured mass should be within 5 ppm of the calculated exact mass to confirm the elemental composition. The characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation. It provides complementary information to NMR data.

3.3.1 Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3050C-H StretchAromaticConfirms the presence of the phenyl ring.
~2950C-H StretchAliphaticCorresponds to the cyclohexane ring protons.
~1715 & ~1690C=O Stretchβ-DiketoneCharacteristic strong absorptions for the two carbonyl groups.
~1600, ~1490C=C StretchAromaticSkeletal vibrations of the phenyl ring.
~1100C-Cl StretchAryl HalideIndicates the presence of the chlorine atom on the aromatic ring.

3.3.2 Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the ATR crystal, then collect the sample spectrum.

  • Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Structure_Technique_Correlation NMR ¹H & ¹³C NMR Molecule This compound (C₁₂H₁₁ClO₂) MW: 222.67 g/mol NMR->Molecule Confirms C-H Framework & Connectivity MS HRMS MS->Molecule Confirms Molecular Weight & Formula (C₁₂H₁₁ClO₂) FTIR FTIR FTIR->Molecule Confirms Functional Groups (C=O, C-Cl, C=C) EA Elemental Analysis EA->Molecule Confirms %C, %H Composition

Figure 2: Correlation of analytical techniques to the structural features of the target molecule.

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for determining the purity of pharmaceutical compounds. A reverse-phase method is suitable for this compound due to its moderate polarity.

**4.1.

Protocol for the Synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione Derivatives via a Catalyst-Free Tandem Knoevenagel-Michael Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a detailed, field-proven experimental protocol for the synthesis of 5-arylcyclohexane-1,3-dione derivatives, specifically focusing on the 4-chlorophenyl substituted analogue. These compounds are valuable scaffolds in medicinal chemistry, serving as precursors for a wide range of biologically active molecules.[1][2] The described methodology employs an environmentally benign, catalyst-free tandem Knoevenagel condensation and Michael addition reaction, offering high efficiency and operational simplicity.[3][4] This guide explains the underlying reaction mechanism, provides a step-by-step procedure, and outlines the necessary characterization techniques, making it an essential resource for researchers in organic synthesis and drug discovery.

Scientific Rationale and Mechanistic Insight

The synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione and its related structures is most effectively achieved through a one-pot reaction involving an aromatic aldehyde (4-chlorobenzaldehyde) and cyclohexane-1,3-dione. The reaction proceeds via a well-established tandem sequence: an initial Knoevenagel condensation followed by a conjugate Michael addition.[3][4]

Causality Behind Experimental Choices:

  • Stoichiometry (2:1 Ratio): The protocol utilizes two equivalents of cyclohexane-1,3-dione for every one equivalent of 4-chlorobenzaldehyde. The first equivalent participates in the Knoevenagel condensation with the aldehyde to form an α,β-unsaturated dicarbonyl intermediate (a Knoevenagel adduct). The second equivalent then acts as a nucleophile (a Michael donor) in a 1,4-conjugate addition to this intermediate, forming the final carbon skeleton.[3][4] This tandem approach in a single pot enhances reaction efficiency and atom economy.

  • Catalyst-Free Approach: While various catalysts can promote this reaction, this protocol is designed to be catalyst-free.[3] Methanol, the chosen solvent, can play a dual role by facilitating both the electrophilic and nucleophilic activation needed for the condensation, making the process greener and simplifying purification by eliminating catalyst removal steps.[3][4]

  • Solvent Selection (Methanol): Methanol is an ideal solvent for this reaction. It effectively dissolves the reactants and, upon completion, the product often precipitates out, allowing for easy isolation by simple filtration. Its protic nature can help stabilize intermediates in the reaction pathway.

The overall reaction mechanism is depicted below.

G A Cyclohexane-1,3-dione (Enol form) C Knoevenagel Adduct (α,β-Unsaturated Intermediate) A->C Nucleophilic attack B 4-Chlorobenzaldehyde B->C E Final Product Adduct C->E Michael Acceptor D Cyclohexane-1,3-dione (Enolate) D->E Michael Donor F 2,2'-((4-chlorophenyl)methylene) bis(cyclohexane-1,3-dione) E->F G A 1. Reagent Preparation Weigh Cyclohexane-1,3-dione (2.24 g) and 4-Chlorobenzaldehyde (1.41 g). B 2. Reaction Setup Dissolve reactants in Methanol (~5 mL) in a round-bottom flask. A->B C 3. Reaction Stir mixture at room temperature for 4-6 hours. B->C D 4. Monitoring Monitor reaction progress using TLC (e.g., 3:7 Ethyl Acetate:Hexane). C->D E 5. Product Isolation Filter the resulting precipitate using a Buchner funnel. D->E F 6. Washing Wash the solid product with excess cold Methanol. E->F G 7. Purification Recrystallize the crude product from hot Methanol. F->G H 8. Characterization Analyze the purified product via NMR, IR, and Mass Spectrometry. G->H

References

The Versatile Scaffold: Application Notes and Protocols for 5-(4-Chlorophenyl)cyclohexane-1,3-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the discovery and utilization of versatile molecular scaffolds are paramount to the development of novel therapeutic agents. The 5-(4-chlorophenyl)cyclohexane-1,3-dione moiety has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Initially recognized for its potent herbicidal properties, this scaffold is gaining increasing attention for its potential in drug discovery programs targeting a range of human diseases, including cancer and bacterial infections.

The unique structural features of this compound, namely the presence of a lipophilic 4-chlorophenyl group and a reactive β-diketone system, provide an excellent foundation for the design of targeted and effective therapeutic candidates. The cyclohexane ring offers a three-dimensional architecture that can be strategically modified to optimize interactions with biological targets, while the dione functionality allows for a variety of chemical transformations to generate diverse libraries of compounds.

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthesis, mechanisms of action in different therapeutic areas, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising scaffold.

Synthetic Pathways: Building the Core Structure

The synthesis of this compound is typically achieved through a Michael addition reaction followed by an intramolecular Claisen condensation (cyclization). This classical approach offers a reliable and scalable method for producing the core scaffold.

A common synthetic route involves the reaction of 4-chlorobenzaldehyde with a malonic ester, such as diethyl malonate, to form a benzylidenemalonate derivative. This intermediate is then reacted with an acetoacetic ester in the presence of a base to yield the desired this compound.[1]

An alternative and efficient one-pot synthesis can be performed starting from 4-chlorobenzaldehyde, ethyl acetoacetate, and Meldrum's acid in the presence of a catalyst.

Below is a detailed protocol for a representative synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Chlorobenzaldehyde

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Step 1: Formation of Diethyl 2-(4-chlorobenzylidene)malonate.

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in absolute ethanol.

    • To this solution, add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting crude product can be used in the next step without further purification.

  • Step 2: Michael Addition and Cyclization.

    • In a separate round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to cooled ethanol.

    • To the sodium ethoxide solution, add diethyl acetoacetate (1 equivalent) dropwise at 0°C.

    • To this mixture, add the crude diethyl 2-(4-chlorobenzylidene)malonate from Step 1, dissolved in a minimal amount of absolute ethanol.

    • Allow the reaction mixture to stir at room temperature for 12-18 hours.

    • After the reaction is complete, neutralize the mixture with concentrated HCl.

    • Remove the ethanol under reduced pressure.

    • To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Step 3: Hydrolysis and Decarboxylation.

    • The crude product from Step 2 is then subjected to hydrolysis and decarboxylation by refluxing with an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 10% NaOH) followed by acidic workup.

    • Reflux the mixture for 4-8 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Applications in Medicinal Chemistry

Anticancer Activity: Targeting Key Signaling Pathways

The this compound scaffold has been identified as a promising starting point for the development of novel anticancer agents. Derivatives of this core structure have shown inhibitory activity against several key targets in cancer progression, including receptor tyrosine kinases.

One notable target is the c-Met receptor tyrosine kinase, which is often dysregulated in various cancers and plays a crucial role in tumor growth, invasion, and metastasis.[2] Several studies have demonstrated that derivatives of cyclohexane-1,3-dione can act as potent inhibitors of c-Met kinase.[2][3]

The binding of hepatocyte growth factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, leading to the activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways. These pathways are critical for cell proliferation, survival, and motility.

Derivatives of this compound can be designed to bind to the ATP-binding pocket of the c-Met kinase domain, thereby preventing the phosphorylation of the receptor and blocking the downstream signaling cascade. This inhibition of c-Met signaling can lead to a reduction in tumor cell proliferation and invasion.

G HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Inhibitor 5-(4-Chlorophenyl)cyclohexane- 1,3-dione Derivative Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Invasion RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the c-Met signaling pathway.

This protocol describes a luminescent-based kinase assay to determine the IC₅₀ value of test compounds against c-Met kinase. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[4][5][6][7]

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration for the dilution series could be 10 mM. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • In the wells of a white assay plate, add 2.5 µL of 2x test compound solution.

    • Add 2.5 µL of 2x enzyme solution (recombinant c-Met kinase in kinase buffer).

    • Initiate the reaction by adding 5 µL of 2x substrate/ATP solution (Poly(Glu,Tyr) and ATP in kinase buffer). The final reaction volume is 10 µL.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Materials:

  • Cancer cell line (e.g., a line known to overexpress c-Met)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Antibacterial Activity: A New Frontier

Emerging research suggests that the this compound scaffold can also serve as a basis for the development of novel antibacterial agents. While this area is less explored than the anticancer applications, preliminary studies on related structures have shown promising activity against both Gram-positive and Gram-negative bacteria.[4][11]

The mechanism of antibacterial action for these compounds is not yet fully elucidated but may involve the disruption of bacterial cell membrane integrity or the inhibition of essential bacterial enzymes.

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[1][11][12][13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation

The following table summarizes representative biological activity data for compounds derived from or related to the this compound scaffold.

Compound ClassTarget/OrganismActivity MetricValueReference
Cyclohexane-1,3-dione derivativec-Met KinaseIC₅₀0.24 - 9.36 nM[2]
Cyclohexane-1,3-dione derivativeNSCLC cell line (H460)pIC₅₀Varies[3][15]
4-(4-chlorophenyl)cyclohexane derivativeS. aureusMICVaries[4][11]
4-(4-chlorophenyl)cyclohexane derivativeE. coliMICVaries[4][11]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. While its initial success was in the field of agrochemicals, its potential in medicinal chemistry is becoming increasingly evident. The demonstrated anticancer activity through mechanisms such as c-Met kinase inhibition, along with emerging antibacterial properties, highlights the broad therapeutic applicability of this structural motif.

The synthetic accessibility of the core structure and the potential for diverse chemical modifications make it an attractive starting point for lead optimization campaigns. Future research should focus on elucidating the precise mechanisms of action for its antibacterial effects and expanding the scope of its anticancer activity to other relevant targets. The detailed protocols provided in this guide are intended to facilitate these research endeavors and accelerate the translation of promising compounds from the laboratory to the clinic.

References

Application Notes and Protocols for the Purification of 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of 5-(4-chlorophenyl)cyclohexane-1,3-dione, a crucial intermediate in pharmaceutical synthesis. The purity of this compound is paramount for ensuring the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This document outlines systematic approaches to purification, primarily focusing on recrystallization and silica gel column chromatography. It delves into the rationale behind methodological choices, potential impurities, and analytical techniques for purity verification. The protocols are designed for researchers, scientists, and professionals in drug development, offering a framework for achieving high-purity this compound.

Introduction: The Significance of Purity for this compound

This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The presence of impurities, even in trace amounts, can have significant repercussions on the yield, purity, and pharmacological properties of the final API. Therefore, robust and reproducible purification methods are essential.

The synthesis of this compound typically involves a Michael addition reaction, a conjugate addition of a carbanion to an α,β-unsaturated carbonyl compound.[1][2][3] This synthetic route can introduce several types of impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents. This guide provides the necessary tools to effectively remove these contaminants.

Understanding Potential Impurities

A critical first step in developing a purification strategy is to understand the likely impurities. Given the probable synthesis via a Michael addition, the following impurities should be considered:

  • Unreacted Starting Materials: Such as 4-chlorobenzaldehyde, malonic acid esters, or other precursors.

  • Byproducts of Side Reactions: Including self-condensation products of the starting materials or intermediates.

  • Isomers: Positional isomers or stereoisomers that may have formed during the synthesis.

  • Residual Solvents: Organic solvents used in the reaction and initial work-up.

Purification Strategy: A Multi-faceted Approach

A combination of techniques is often necessary to achieve the desired high purity. The general workflow for the purification of this compound is depicted below.

Caption: General purification workflow for this compound.

Recrystallization: The Primary Purification Technique

Recrystallization is a powerful and economical method for purifying solid organic compounds.[4] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.

Solvent Selection: A Critical Parameter

The choice of solvent is paramount for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the structure of this compound, which possesses both polar (dione) and non-polar (chlorophenyl) moieties, a solvent of intermediate polarity or a binary solvent mixture is likely to be effective.

Table 1: Suggested Solvents and Solvent Systems for Recrystallization Screening

Solvent/SystemRationale
Ethanol/WaterEthanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization.
Acetone/HexaneAcetone is a polar aprotic solvent that can dissolve the dione, while hexane acts as a non-polar anti-solvent.
Ethyl Acetate/HeptaneA common and effective mixture for compounds of intermediate polarity.
IsopropanolA slightly less polar alcohol than ethanol that can offer different solubility characteristics.
TolueneAn aromatic solvent that may be suitable due to the presence of the chlorophenyl group.
Protocol for Recrystallization Solvent Screening
  • Place approximately 50 mg of the crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition, until a slurry is formed.

  • Heat the test tube in a sand bath or on a hot plate, continuing to add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of pure-looking crystals.

Detailed Recrystallization Protocol
  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent (or the solvent in which the compound is more soluble in a binary system) in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the compound is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point to remove any residual solvent.

Column Chromatography: For High-Purity Requirements

When recrystallization does not provide the desired level of purity, silica gel column chromatography is the method of choice.[5][6] This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel) while being carried by a mobile phase (solvent).

Principles of Separation

Silica gel is a polar stationary phase. Therefore, non-polar compounds will travel through the column more quickly, while polar compounds will be retained more strongly and elute later. The polarity of the mobile phase is crucial; a more polar mobile phase will move all compounds through the column faster.

Mobile Phase Selection

A solvent system that provides a good separation on a Thin Layer Chromatography (TLC) plate will generally work well for column chromatography. The ideal retardation factor (Rf) for the desired compound on a TLC plate is typically between 0.25 and 0.35.

Table 2: Suggested Mobile Phase Systems for Column Chromatography

Mobile Phase System (v/v)PolarityComments
Hexane:Ethyl Acetate (e.g., 4:1 to 1:1)Low to MediumA very common and effective system for a wide range of compounds. The ratio can be adjusted to achieve the desired separation.
Dichloromethane:Methanol (e.g., 99:1 to 95:5)Medium to HighUseful for more polar compounds.
Toluene:Acetone (e.g., 9:1 to 7:3)MediumCan provide different selectivity compared to ester/alkane systems.
Detailed Column Chromatography Protocol
  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the least polar mobile phase to be used.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Caption: Step-by-step workflow for column chromatography purification.

Purity Assessment

After each purification step, it is crucial to assess the purity of the this compound.

Thin Layer Chromatography (TLC)

TLC is a quick and convenient method to monitor the progress of a reaction and the purity of column chromatography fractions. A single spot on the TLC plate is indicative of a pure compound.

High-Performance Liquid Chromatography (HPLC)

For quantitative purity analysis, HPLC is the preferred method. A reverse-phase HPLC method, similar to that used for the analogous 1-(4-chlorophenyl)cyclohexanecarboxylic acid, would be a suitable starting point for method development.[7]

Table 3: Starting HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% formic or phosphoric acid)
Gradient Start with a higher percentage of water and gradually increase the acetonitrile concentration.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has maximum absorbance (e.g., ~254 nm).
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The NMR spectrum of the purified compound should be clean, with sharp signals corresponding to the expected structure and an absence of impurity peaks. The ¹H NMR spectrum of a similar compound, 5-phenylcyclohexane-1,3-dione, can be used as a reference for expected chemical shifts.[8]

Conclusion

The purification of this compound to a high degree of purity is a critical step in the synthesis of various pharmaceutical compounds. This guide has provided a systematic approach, combining recrystallization and column chromatography, to achieve this goal. By understanding the potential impurities and applying the detailed protocols herein, researchers can confidently obtain high-quality material for their drug development endeavors. The importance of in-process purity checks using techniques like TLC and final purity verification by HPLC and NMR cannot be overstated for ensuring the integrity of the final product.

References

Application Note: Structural Elucidation of 5-(4-Chlorophenyl)cyclohexane-1,3-dione using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a comprehensive guide to the structural analysis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione, a key intermediate in the synthesis of various bioactive molecules.[1][2] A multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is detailed. We present optimized protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, alongside methodologies for electrospray ionization (ESI) mass spectrometry. The causality behind experimental choices is explained to provide researchers with a robust framework for the unambiguous structural confirmation of this and similar small molecules.

Introduction

This compound is a carbocyclic compound of significant interest in medicinal chemistry and drug development.[3][4] Its structural backbone is a versatile scaffold for the synthesis of novel therapeutic agents. Accurate and unequivocal structural characterization is a critical prerequisite for its use in further synthetic steps and for understanding its structure-activity relationships.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the scientific rationale behind the chosen analytical strategies. We will demonstrate how the synergistic use of advanced NMR and mass spectrometry techniques provides a self-validating system for structural elucidation, ensuring the highest level of scientific integrity. A critical aspect of analyzing 1,3-dicarbonyl compounds is understanding their potential for keto-enol tautomerism, where the molecule can exist in equilibrium between the diketo form and one or more enol forms.[5][6] This phenomenon significantly influences the compound's spectroscopic signature and reactivity.

Materials and Methods

Sample Preparation
  • NMR Spectroscopy: A sample of this compound (Purity: 97%) was dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 10 mg/mL.[7] A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing.

  • Mass Spectrometry: The sample was dissolved in HPLC-grade methanol to a concentration of 1 mg/mL. The solution was then further diluted with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 10 µg/mL for analysis.

Instrumentation
  • NMR Spectroscopy: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • Mass Spectrometry: High-resolution mass spectra were obtained using a Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[9] For a molecule like this compound, a suite of 1D and 2D NMR experiments is essential for complete assignment of all proton and carbon signals.

Keto-Enol Tautomerism

Cyclohexane-1,3-diones are known to exist in equilibrium between their diketo and enol tautomers.[10][11] The enol form is often stabilized by intermolecular hydrogen bonding.[5] The NMR spectra will reflect this equilibrium, potentially showing two sets of signals corresponding to the two forms. The ratio of these forms can be determined by integrating the respective signals in the ¹H NMR spectrum.[12]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Protocol:

  • Acquire a standard ¹H NMR spectrum with 16 scans.

  • Process the data with a line broadening of 0.3 Hz.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

Interpretation: The spectrum is expected to show signals for the aromatic protons of the chlorophenyl ring and the aliphatic protons of the cyclohexane ring. The aromatic region will likely display two doublets, characteristic of a 1,4-disubstituted benzene ring. The aliphatic region will show more complex multiplets due to the protons on the cyclohexane-1,3-dione ring. The presence of the enol form would be indicated by a vinyl proton signal and a broad signal for the hydroxyl proton.[12]

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between CH, CH₂, and CH₃ groups.

Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum with 1024 scans.

  • Acquire DEPT-135 and DEPT-90 spectra.

  • Process the data with a line broadening of 1.0 Hz.

Interpretation: The ¹³C spectrum will show signals for the aromatic carbons and the aliphatic carbons. The DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. The DEPT-90 spectrum will only show signals for CH carbons. Quaternary carbons will be absent in both DEPT spectra but present in the main ¹³C spectrum.

2D NMR Spectroscopy

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms within the molecule.[13][14]

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Confirmation H1 ¹H NMR COSY COSY H1->COSY ¹H-¹H Connectivity HSQC HSQC H1->HSQC ¹J C-H Correlation HMBC HMBC H1->HMBC ⁿJ C-H Correlation (2-4 bonds) C13 ¹³C & DEPT C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[13] It is invaluable for tracing the proton networks within the cyclohexane ring and confirming the substitution pattern of the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[15] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two to four bonds.[16] This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the chlorophenyl ring to the cyclohexane-1,3-dione moiety.

Protocol for 2D NMR:

  • Set up COSY, HSQC, and HMBC experiments using standard instrument parameters.

  • Optimize the spectral width in both dimensions to ensure all correlations are observed.

  • Process the 2D data using appropriate window functions.

Data Summary:

¹H NMR (CDCl₃) δ (ppm) Multiplicity Integration Assignment
Aromatic~7.3d2HH-2', H-6'
Aromatic~7.1d2HH-3', H-5'
Aliphatic~3.5m1HH-5
Aliphatic~2.7m2HH-4ax, H-6ax
Aliphatic~2.5m2HH-4eq, H-6eq
Aliphatic~2.4s2HH-2
¹³C NMR (CDCl₃) δ (ppm) DEPT Assignment
Carbonyl~203CC-1, C-3
Aromatic~140CC-1'
Aromatic~134CC-4'
Aromatic~129CHC-3', C-5'
Aromatic~128CHC-2', C-6'
Aliphatic~50CH₂C-2
Aliphatic~45CH₂C-4, C-6
Aliphatic~40CHC-5

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Mass Spectrometry Analysis

Mass spectrometry provides the molecular weight and elemental composition of a compound.[17] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its molecular formula.[18][19]

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Use a reference compound for internal mass calibration to ensure high mass accuracy.

Interpretation: The molecular formula of this compound is C₁₂H₁₁ClO₂.[20] The expected exact mass for the protonated molecule [M+H]⁺ can be calculated. The HRMS data should show a measured mass that is within 5 ppm of the calculated mass.[8] A key feature to look for is the characteristic isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[21] Therefore, the mass spectrum should show two peaks for the molecular ion, separated by approximately 2 Da, with the peak for the ³⁵Cl-containing ion being about three times more intense than the peak for the ³⁷Cl-containing ion.

Ion Calculated Exact Mass Measured Exact Mass Difference (ppm)
[C₁₂H₁₁³⁵ClO₂ + H]⁺223.0520223.05231.3
[C₁₂H₁₁³⁷ClO₂ + H]⁺225.0490225.04941.8
Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting product ions. This provides additional structural information.[22]

Protocol:

  • Perform a product ion scan on the [M+H]⁺ ion.

  • Vary the collision energy to observe different fragmentation pathways.

Expected Fragmentation: The fragmentation of this compound is likely to involve cleavages of the cyclohexane ring and loss of the chlorophenyl group. The presence of the chlorine atom can be a useful marker in the fragment ions.[23][24]

G M [M+H]⁺ m/z 223/225 F1 Loss of H₂O [C₁₂H₁₀ClO]⁺ m/z 205/207 M->F1 F2 Loss of CO [C₁₁H₁₁ClO]⁺ m/z 195/197 M->F2 F3 Chlorophenyl Cation [C₆H₄Cl]⁺ m/z 111/113 M->F3 F4 Loss of C₂H₂O [C₁₀H₉ClO]⁺ m/z 181/183 F1->F4

Conclusion

The combined application of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry provides a powerful and self-validating methodology for the complete structural elucidation of this compound. The NMR data confirms the carbon-hydrogen framework and the connectivity of the atoms, while HRMS provides the exact molecular formula and characteristic isotopic patterns that confirm the presence of chlorine. This comprehensive analytical approach ensures the identity and purity of this important synthetic intermediate, which is crucial for its application in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a tandem Knoevenagel condensation followed by a Michael addition reaction between 4-chlorobenzaldehyde and cyclohexane-1,3-dione. This cascade reaction is an efficient method for forming the carbon-carbon bonds necessary to construct the desired product. Recent studies have demonstrated that this reaction can proceed with high efficiency in methanol at room temperature without the need for a catalyst[1][2].

This guide will focus on the catalyst-free methodology, as it offers a simplified and environmentally friendly approach. However, we will also address the potential use of catalysts in the FAQ section.

Reaction Mechanism

The overall transformation involves two key steps:

  • Knoevenagel Condensation: The enol form of cyclohexane-1,3-dione reacts with 4-chlorobenzaldehyde to form a 2-(4-chlorobenzylidene)cyclohexane-1,3-dione intermediate. This step involves the formation of a carbon-carbon double bond and the elimination of a water molecule.

  • Michael Addition: A second molecule of cyclohexane-1,3-dione acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (the Knoevenagel product). This 1,4-conjugate addition forms the final this compound product[3][4].

graph ReactionMechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

reagents [label="4-Chlorobenzaldehyde +\nCyclohexane-1,3-dione"]; knoevenagel [label="Knoevenagel Intermediate\n(2-(4-chlorobenzylidene)cyclohexane-1,3-dione)"]; michael_reactant [label="+ Cyclohexane-1,3-dione"]; product [label="this compound", fillcolor="#34A853"];

reagents -> knoevenagel [label=" Knoevenagel\nCondensation "]; knoevenagel -> michael_reactant [style=invis]; knoevenagel -> product [label=" Michael\nAddition "]; }

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction shows low or no conversion of starting materials. What are the possible causes and solutions?

Answer:

Low or no conversion can be attributed to several factors, from reagent quality to reaction conditions.

  • Reagent Quality:

    • Cyclohexane-1,3-dione: This compound exists predominantly in its enol form[5]. Ensure it is of high purity and has been stored correctly, as degradation can affect its reactivity.

    • 4-Chlorobenzaldehyde: Aldehydes are prone to oxidation to carboxylic acids. Use freshly purified or commercially available high-purity aldehyde. Check for the presence of 4-chlorobenzoic acid by TLC or NMR.

    • Solvent: Ensure you are using anhydrous methanol. The presence of excess water can hinder the reaction.

  • Reaction Conditions:

    • Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes initiate a sluggish reaction. However, be aware that higher temperatures may promote side reactions.

    • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.

    • Reaction Time: The reaction time can vary. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time.

  • Troubleshooting Steps:

Potential Cause Verification Solution
Poor reagent qualityCheck purity by TLC, NMR, or melting point.Use fresh, high-purity reagents. Purify starting materials if necessary.
Insufficient reaction timeMonitor reaction progress by TLC.Extend the reaction time, continuing to monitor until completion.
Non-optimal temperatureReaction is sluggish at room temperature.Gently warm the reaction mixture (40-50 °C) and monitor by TLC.
Inadequate mixingVisible solids or inhomogeneous mixture.Increase the stirring rate.

Question 2: The main product of my reaction is the Knoevenagel intermediate, not the final Michael adduct. How can I drive the reaction to completion?

Answer:

Formation of the Knoevenagel product, 2-(4-chlorobenzylidene)cyclohexane-1,3-dione, indicates that the first step of the cascade is successful, but the subsequent Michael addition is slow or has not occurred.

  • Stoichiometry: The Michael addition requires a second equivalent of cyclohexane-1,3-dione. Ensure you are using a 2:1 molar ratio of cyclohexane-1,3-dione to 4-chlorobenzaldehyde as reported in optimized procedures[1][2].

  • Reaction Time and Temperature: The Michael addition can be slower than the initial Knoevenagel condensation.

    • Extend the reaction time: Continue to stir the reaction at room temperature for a longer period (up to 24 hours), monitoring by TLC for the disappearance of the Knoevenagel intermediate and the appearance of the final product.

    • Increase the temperature: Gently heating the reaction mixture can promote the Michael addition.

  • Catalyst Addition: While a catalyst is not strictly necessary, a mild base can be added to facilitate the formation of the enolate from cyclohexane-1,3-dione, which is the active nucleophile in the Michael addition.

    • Consider adding a catalytic amount of a weak base like triethylamine or piperidine. However, be cautious as this can also increase the rate of side reactions.

graph TroubleshootingWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

start [label="Low Yield of\nMichael Adduct", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_sm [label="Check TLC for\nStarting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; check_knoevenagel [label="Check TLC for\nKnoevenagel Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; low_conversion [label="Low Conversion", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; knoevenagel_major [label="Knoevenagel is\nMajor Product", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution1 [label="Verify Reagent Quality\n& Purity", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Increase Reaction Time\nor Gently Heat", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Verify 2:1 Stoichiometry\n(Dione:Aldehyde)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution4 [label="Consider Catalytic\nWeak Base", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_sm; start -> check_knoevenagel; check_sm -> low_conversion; check_knoevenagel -> knoevenagel_major; low_conversion -> solution1; low_conversion -> solution2; knoevenagel_major -> solution2; knoevenagel_major -> solution3; knoevenagel_major -> solution4; solution1 -> end; solution2 -> end; solution3 -> end; solution4 -> end; }

Caption: A troubleshooting workflow for low yield in the synthesis.

Question 3: I am observing significant side product formation. What are these impurities and how can I minimize them?

Answer:

Side products can arise from self-condensation or alternative reaction pathways.

  • Self-Condensation of Cyclohexane-1,3-dione: In the presence of a base or at elevated temperatures, cyclohexane-1,3-dione can undergo self-condensation. This can be minimized by maintaining a neutral pH (if not using a catalyst) and avoiding excessive heat.

  • Formation of Xanthene Derivatives: In some cases, the Knoevenagel intermediate can react with another molecule of the dione and cyclize to form a xanthene derivative. This is more common under acidic conditions or at higher temperatures.

  • Minimization Strategies:

    • Control Temperature: Maintain the reaction at room temperature as recommended for the catalyst-free method.

    • Control Stoichiometry: Use the precise 2:1 molar ratio of dione to aldehyde. An excess of the aldehyde can lead to other byproducts.

    • Purification: Most side products can be removed by recrystallization or column chromatography. Methanol is often a suitable solvent for recrystallization[1][2].

Question 4: I am having difficulty purifying the final product. What are the recommended procedures?

Answer:

Purification of this compound is typically straightforward.

  • Work-up: After the reaction is complete (as determined by TLC), the solvent is typically removed under reduced pressure. The resulting crude product can then be purified.

  • Recrystallization: This is often the most effective method for purification. Methanol has been reported as a good solvent for recrystallization of this and similar compounds[1][2]. Dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A solvent system of hexane and ethyl acetate is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst necessary for this reaction?

A1: While many similar reactions in the literature utilize catalysts (such as piperidine, triethylamine, or solid-supported acids/bases), recent findings indicate that the reaction between cyclohexane-1,3-dione and 4-chlorobenzaldehyde can proceed in high yield in methanol at room temperature without a catalyst[1][2]. A catalyst-free approach is often preferred for its simplicity, reduced cost, and easier purification. However, if you are experiencing very slow reaction rates, a catalytic amount of a mild base may be beneficial.

Q2: What is the role of the solvent in this reaction?

A2: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Protic solvents like methanol are particularly effective for this reaction, as they can facilitate proton transfer steps in the mechanism. Methanol has been shown to give excellent yields for this specific synthesis[1][2].

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, the Knoevenagel intermediate, and the final product. The spots can be visualized under UV light.

Q4: What are the expected spectral data for the final product?

A4: While specific data for this compound should be confirmed experimentally, related structures show characteristic signals. For 1H NMR, you would expect to see signals for the aromatic protons, the methine proton at the 5-position, and the methylene protons of the cyclohexane ring. In the IR spectrum, characteristic peaks for the carbonyl groups (C=O) and the aromatic ring would be present.

Experimental Protocol: Catalyst-Free Synthesis of this compound

This protocol is adapted from the literature for the synthesis of related compounds[1][2].

Materials:

  • Cyclohexane-1,3-dione (2.0 mmol)

  • 4-Chlorobenzaldehyde (1.0 mmol)

  • Methanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add cyclohexane-1,3-dione (2.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol).

  • Add methanol (5 mL) to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from methanol.

References

Technical Support Center: Synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the side reactions and optimization challenges commonly encountered during the synthesis of this valuable chemical intermediate.

The primary synthetic route to this compound involves a base-catalyzed Michael addition of cyclohexane-1,3-dione to an appropriate α,β-unsaturated ketone, namely 1-(4-chlorophenyl)-2-propen-1-one (4-chlorochalcone). While seemingly straightforward, this reaction is susceptible to several competing pathways that can significantly impact yield and purity. This guide will help you diagnose and resolve these issues.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to rectify the problems.

Q1: My reaction yield is very low, and I'm recovering a significant amount of my starting materials (cyclohexane-1,3-dione and 4-chlorochalcone). What is the likely cause?

A1: Low conversion with recovery of starting materials typically points to three main issues: insufficient catalyst activity, suboptimal reaction conditions leading to a stalled reaction, or the occurrence of a retro-Michael reaction.

  • Catalyst Inactivation/Insufficient Amount: The base catalyst (e.g., NaOH, KOH, or an amine) is crucial for deprotonating the cyclohexane-1,3-dione to form the nucleophilic enolate. If the catalyst is old, has been improperly stored (e.g., carbonate formation in hydroxides), or is used in insufficient molar equivalents, the enolate concentration will be too low for the reaction to proceed efficiently.

  • Suboptimal Temperature: The Michael addition has a specific activation energy. Running the reaction at too low a temperature can result in an impractically slow reaction rate.[1] Conversely, excessively high temperatures can promote side reactions or the retro-Michael reaction.

  • Retro-Michael Reaction: The Michael addition is a reversible equilibrium.[2] If the formed Michael adduct is not thermodynamically favored under the chosen conditions, it can revert to the starting materials. This is often exacerbated by high temperatures or inappropriate pH adjustments during workup.

Troubleshooting Protocol:

  • Verify Catalyst Potency: Use a fresh, verified batch of the base catalyst. If using sodium hydroxide, consider titrating it to confirm its molarity.

  • Optimize Temperature: Screen a range of temperatures. Start at room temperature and incrementally increase it (e.g., to 40-50 °C), monitoring the reaction progress by TLC or LC-MS.

  • Control Stoichiometry: Ensure the stoichiometry is correct. A slight excess of the cyclohexane-1,3-dione may be used to ensure the more valuable chalcone is fully consumed.

  • Isolate Product Promptly: Once the reaction reaches completion, proceed with the workup without delay to minimize the risk of product degradation or reversion.

Below is a troubleshooting workflow to address low yield issues.

G start Low Yield & High Starting Material Recovery q1 Is the catalyst fresh and potent? start->q1 a1_no Use fresh, verified catalyst. Consider a stronger or milder base as needed. q1->a1_no No q2 Is the reaction temperature optimized? q1->q2 Yes a1_no->q2 a2_no Screen temperatures (e.g., 25°C, 40°C, 60°C). Monitor by TLC/LC-MS. q2->a2_no No q3 Is the reaction time sufficient? q2->q3 Yes a2_no->q3 a3_no Extend reaction time and continue monitoring. Check for equilibrium. q3->a3_no No retro_michael Consider Retro-Michael Reaction. Lower temperature post-reaction. Ensure rapid workup. q3->retro_michael Yes end_ok Problem Resolved: Yield Improved a3_no->end_ok retro_michael->end_ok

Caption: Troubleshooting workflow for low reaction yield.

Q2: My analytical data (NMR, MS) shows a major byproduct with a mass corresponding to a dimer of cyclohexane-1,3-dione. What is this and how can I prevent it?

A2: This is a classic side reaction: the base-catalyzed self-condensation of cyclohexane-1,3-dione . One molecule acts as a nucleophile (enolate) and attacks the carbonyl carbon of a second molecule in an aldol-type reaction. Subsequent dehydration leads to a condensed, α,β-unsaturated ketone product.[3][4] This side reaction is highly competitive, especially if the chalcone is not reactive enough or if its addition is slow.

Key Factors Promoting Self-Condensation:

  • Strong Bases: Strong bases like NaOH or KOH significantly increase the enolate concentration, accelerating the self-condensation pathway.[1]

  • High Temperature: Elevated temperatures provide the activation energy for both the desired Michael addition and the undesired self-condensation.[1]

  • Slow Chalcone Addition: If the 4-chlorochalcone is added too slowly or is not sufficiently soluble, the dione enolate will react with itself before it can react with the chalcone.

Prevention Strategies:

  • Choice of Base: Switch to a milder base. Catalysts like triethylamine (TEA) or piperidine can be effective in promoting the Michael addition while minimizing the more demanding aldol condensation.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Running the reaction at room temperature or even 0 °C is often recommended.[1]

  • Order of Addition: Add the base catalyst slowly to a mixture of the cyclohexane-1,3-dione and the 4-chlorochalcone. This ensures that the chalcone is present as soon as the enolate is generated, maximizing the chance for the desired reaction.

G cluster_0 Self-Condensation Pathway Dione_1 Cyclohexane-1,3-dione (Nucleophile) Enolate Enolate Intermediate Dione_1->Enolate + Base (-H⁺) Adduct Aldol Adduct Enolate->Adduct Attacks Dione_2 Dione_2 Cyclohexane-1,3-dione (Electrophile) Dione_2->Adduct Product Self-Condensation Product (Dehydrated Dimer) Adduct->Product - H₂O

Caption: Self-condensation of cyclohexane-1,3-dione.

Q3: The reaction mixture has become a thick, unworkable sludge or polymer. What caused this?

A3: The formation of a polymer or sludge is almost always due to the polymerization of the Michael acceptor, 4-chlorochalcone. α,β-Unsaturated ketones are susceptible to anionic polymerization, which can be initiated by the same strong bases used to catalyze the Michael addition.[2]

Mitigation Strategies:

  • Use a Weaker Base: As with self-condensation, strong bases are a primary culprit. Switching to an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a milder inorganic base can prevent polymerization.

  • Maintain Lower Temperatures: Polymerization often has a higher activation energy than the Michael addition. Keeping the reaction cool (0 °C to room temperature) can dramatically reduce this side reaction.

  • Control Reactant Concentrations: High concentrations of the chalcone can favor polymerization. Ensure good stirring and consider adding the chalcone solution portion-wise to keep its instantaneous concentration low.

  • Exclude Air/Oxygen: For some sensitive substrates, radical polymerization can be initiated by oxygen. Running the reaction under an inert atmosphere (Nitrogen or Argon) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The reaction proceeds via a conjugate addition, specifically a Michael Addition. The mechanism involves three key steps:

  • Enolate Formation: A base removes an acidic proton from the C4 position of cyclohexane-1,3-dione, creating a resonance-stabilized enolate ion. This enolate is the active nucleophile.[5]

  • Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated system of the 4-chlorochalcone. This is a 1,4-addition that breaks the carbon-carbon double bond and forms a new carbon-carbon single bond.

  • Protonation: The resulting intermediate enolate is protonated by the solvent or during aqueous workup to yield the final this compound product.

G Dione Cyclohexane-1,3-dione Enolate Dione Enolate (Nucleophile) Dione->Enolate + Base Base Base (e.g., OH⁻) Base->Enolate Intermediate Intermediate Enolate Enolate->Intermediate Attacks Chalcone Chalcone 4-Chlorochalcone (Michael Acceptor) Chalcone->Intermediate Product 5-(4-Chlorophenyl) cyclohexane-1,3-dione Intermediate->Product + Proton Source Proton_Source H₂O / H⁺ Proton_Source->Product

Caption: Mechanism of Michael addition for product synthesis.

Q2: What are the most critical reaction parameters to control for a successful synthesis?

A2: Achieving high yield and purity hinges on the careful control of several interconnected parameters. The table below summarizes the key factors and their impact.

ParameterRecommended Range/ConditionImpact of Deviation
Base Catalyst Mild bases (e.g., K₂CO₃, TEA) or stoichiometric strong base (e.g., NaOEt)Too Strong: Promotes self-condensation and polymerization. Too Weak: Results in low or no conversion.
Solvent Polar aprotic (e.g., DMF, DMSO) or protic (e.g., Ethanol)Must fully dissolve reactants. Protic solvents can participate in proton transfer. Aprotic solvents can accelerate reactions involving anionic nucleophiles.
Temperature 0 °C to 50 °CToo High: Encourages retro-Michael reaction, self-condensation, and polymerization. Too Low: Leads to very slow reaction rates.
Stoichiometry 1.0 to 1.2 equivalents of dione per 1.0 equivalent of chalconeExcess Chalcone: Can lead to double addition products. Excess Dione: Can increase the rate of self-condensation.
Reaction Time 2 - 24 hours (Monitor by TLC/LC-MS)Too Short: Incomplete reaction. Too Long: Can lead to the formation of degradation byproducts.[1]
Q3: What is the best method to purify the final product?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is the most efficient method for purification on a large scale, provided a suitable solvent system can be found. Given the product's structure, solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane are good starting points. Recrystallization is excellent for removing minor impurities and achieving high crystalline purity.

  • Column Chromatography: If recrystallization fails to remove closely related byproducts (like the self-condensation product), silica gel column chromatography is necessary. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will be effective. While highly effective, it is more time-consuming and solvent-intensive than recrystallization.

References

Purification challenges of 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-(4-Chlorophenyl)cyclohexane-1,3-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The purification of this compound, while generally straightforward, presents unique challenges that can impact yield, purity, and the success of subsequent synthetic steps. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles to help you navigate these challenges effectively.

Introduction: The Purification Challenge

This compound is a key building block in the synthesis of various biologically active molecules and herbicides.[1] Its synthesis, often involving a Michael addition followed by a Dieckmann or related cyclization, can generate a profile of structurally similar impurities.[2] These include unreacted starting materials, acyclic intermediates, and products of self-condensation. The primary challenge lies in efficiently separating the desired dione from these closely related compounds. Furthermore, the compound's tautomeric nature—existing as both a dione and an enol—can influence its solubility and chromatographic behavior.[3] This guide will equip you with the knowledge to anticipate and resolve these issues.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.

Q1: My crude product is a sticky, yellowish oil or gum instead of a solid. What went wrong?

A1: This is a common issue often indicative of significant impurities that are depressing the melting point of your product.

  • Probable Cause 1: Residual Solvent. High-boiling point solvents used in the reaction (e.g., toluene, DMF) may be trapped in the product.

    • Solution: Ensure the product is dried under high vacuum for an extended period (4-12 hours), possibly with gentle heating (40-50 °C) if the compound is thermally stable.

  • Probable Cause 2: Unreacted Starting Materials or Acyclic Intermediates. The precursors to the cyclized dione are often oils or low-melting solids. Their presence, even in small amounts, can prevent crystallization.

    • Diagnostic Step: Analyze a small sample of the crude oil by Thin Layer Chromatography (TLC) and compare it against your starting materials. An elongated or multiple-spot profile confirms the presence of impurities.

    • Solution: An initial purification by flash column chromatography is the most effective solution before attempting crystallization. (See Detailed Protocols section).

  • Probable Cause 3: Incomplete Cyclization. The reaction may not have gone to completion, leaving acyclic keto-ester intermediates.

    • Solution: Before work-up, ensure the reaction has been driven to completion by monitoring via TLC or LC-MS. If the reaction has stalled, extending the reaction time or adding a fresh portion of base might be necessary.

Q2: I performed a recrystallization, but the yield is extremely low. How can I improve it?

A2: Poor recrystallization yield typically points to an issue with solvent selection or the initial purity of the crude material.

  • Probable Cause 1: Suboptimal Solvent Choice. The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: The ideal recrystallization solvent should dissolve the compound when hot but have very poor solubility when cold. For a moderately polar compound like this compound, consider mixed solvent systems. For example, dissolve the crude product in a minimal amount of hot ethyl acetate or acetone, and then slowly add a non-polar solvent like hexanes or petroleum ether until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly. A patent for a related compound suggests ethanol could be a suitable solvent.[2]

  • Probable Cause 2: Product Lost to the Mother Liquor. A significant amount of your product may remain dissolved in the cold solvent.

    • Solution: Minimize the amount of hot solvent used to dissolve the crude product. After filtering the initial crop of crystals, concentrate the mother liquor by about 50% and cool again to obtain a second crop. Be aware that the second crop will likely be less pure than the first.

  • Probable Cause 3: Crude Material is Too Impure. If the purity of the crude product is below 85-90%, recrystallization is often inefficient. Impurities can inhibit crystal lattice formation.

    • Solution: "Pre-purify" the crude material using a silica gel plug filtration. Dissolve the crude product in a minimal amount of dichloromethane, pass it through a short column (plug) of silica gel, and elute with a slightly more polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). This removes highly polar and non-polar impurities, providing an enriched material that is much more amenable to recrystallization.

Q3: My compound co-elutes with an impurity during column chromatography. How can I achieve better separation?

A3: Co-elution occurs when the polarity of the product and an impurity are too similar for the chosen solvent system to resolve.

  • Probable Cause 1: Incorrect Eluent Polarity. The solvent system may be too polar, causing all components to move too quickly up the column, or not polar enough, resulting in broad, overlapping bands.

    • Solution: Systematically optimize your eluent system using TLC. Test various ratios of a non-polar solvent (Hexane, Heptane) and a polar solvent (Ethyl Acetate, Diethyl Ether). Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 on the TLC plate. This generally provides the best separation on a column.

  • Probable Cause 2: Column Overloading. Applying too much crude material to the column relative to the amount of stationary phase will inevitably lead to poor separation.

    • Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations, and up to 100:1 for very challenging ones.

  • Probable Cause 3: Tautomerization on Silica. The slightly acidic nature of standard silica gel can sometimes cause band broadening or streaking for compounds like 1,3-diones that can enolize.

    • Solution: If you observe significant tailing, consider deactivating the silica gel by adding 0.5-1% triethylamine to your eluent system. This neutralizes the acidic sites on the silica surface and often results in sharper peaks and better separation.

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound? A: While the exact melting point can vary slightly, analogous compounds like 5-(4-Fluorophenyl)-1,3-cyclohexane-dione have a reported melting point of 186-189 °C.[4][5] Therefore, a sharp melting point in this range is a good indicator of high purity for the 4-chloro derivative. A broad melting range suggests the presence of impurities.

Q: Which analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment.

  • ¹H NMR: Provides definitive structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product signals. Quantitative NMR (qNMR) can be used for precise purity determination against a standard.[6]

  • LC-MS: Excellent for detecting trace impurities and confirming the molecular weight of the product.[7] A single peak in the chromatogram (at multiple wavelengths) is a strong indicator of purity.

  • TLC: A quick and easy way to qualitatively assess purity. A single spot in multiple solvent systems suggests high purity.

Q: How should I store the purified compound? A: this compound is a relatively stable solid. Store it in a well-sealed container at room temperature, protected from light and moisture. For long-term storage, refrigeration (2-8°C) is recommended.

Q: Can this compound exist in different tautomeric forms? How does this affect purification? A: Yes, like other 1,3-dicarbonyl compounds, it exists in equilibrium between the diketo form and the enol form.[3] In solution, the enol form is often predominant. This is important to remember during NMR analysis, as you will see characteristic signals for both tautomers. During chromatography, this equilibrium can sometimes cause band broadening. As mentioned in the troubleshooting guide, adding a small amount of a weak base like triethylamine to the eluent can sometimes sharpen the elution profile.

Data & Protocols

Table 1: Potential Impurities & Identification
Impurity NamePotential OriginDistinguishing Analytical FeatureRecommended Removal Method
4-ChlorobenzaldehydeUnreacted Starting MaterialAldehyde proton (~9.9-10.1 ppm) in ¹H NMR.Column Chromatography
Diethyl MalonateUnreacted Starting MaterialCharacteristic triplet/quartet pattern in ¹H NMR.Aqueous work-up; Column Chromatography
Acyclic Michael AdductIncomplete CyclizationAbsence of certain cyclic methylene protons in ¹H NMR; different mass in MS.Column Chromatography
Self-condensation ProductsSide ReactionHigher molecular weight peaks in LC-MS.Column Chromatography; Recrystallization
Diagram 1: General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

Purification_Workflow crude Crude Product (Post-Workup) analysis1 TLC / ¹H NMR Analysis crude->analysis1 decision1 Is it a solid or an oil? analysis1->decision1 recryst Attempt Recrystallization decision1->recryst Solid chrom Flash Column Chromatography decision1->chrom Oil / Gum solid_path Solid oil_path Oil / Gum analysis2 Purity Analysis (NMR, LC-MS, mp) recryst->analysis2 chrom->analysis2 decision2 Purity > 98%? analysis2->decision2 pure Pure Product decision2->pure Yes repurify Repurify (Recrystallize or Re-column) decision2->repurify No repurify->chrom Recrystallization_Troubleshooting problem Problem Product Oiled Out or Failed to Crystallize cause1 Potential Cause Solvent is too polar / too much solvent used problem:p->cause1:c cause2 Potential Cause Crude material is too impure problem:p->cause2:c cause3 Potential Cause Cooling was too rapid problem:p->cause3:c solution1 Solution Use a mixed-solvent system (e.g., EtOAc/Hexane). Use minimum hot solvent. cause1:c->solution1:s solution2 Solution Pre-purify via flash chromatography. cause2:c->solution2:s solution3 Solution Allow solution to cool slowly to room temp, then place in freezer. Scratch flask interior. cause3:c->solution3:s

References

Technical Support Center: Optimizing Syntheses of 5-(4-Chlorophenyl)cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for the synthesis and optimization of 5-(4-chlorophenyl)cyclohexane-1,3-dione and its derivatives. These scaffolds are crucial intermediates in the development of novel therapeutics, herbicides, and other bioactive molecules.[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during synthesis, providing expert insights, troubleshooting solutions, and validated protocols.

The primary synthetic route to this class of molecules involves a base-catalyzed condensation reaction, typically a Michael addition followed by an intramolecular cyclization. While robust, this transformation is sensitive to a variety of parameters that can impact yield, purity, and scalability. This document provides a structured approach to identifying and solving these common issues.

General Synthesis Workflow

The diagram below illustrates the typical sequence for synthesizing 5-arylcyclohexane-1,3-dione derivatives. The process begins with the selection of appropriate starting materials and catalysts, proceeds through the core condensation reaction, and concludes with product workup and purification.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification reagents Select Reagents: - Aldehyde (4-Chlorobenzaldehyde) - Active Methylene Compound (e.g., Dimedone, Malonic Ester) catalyst Select Catalyst & Solvent: - Base (e.g., Piperidine, NaH) - Solvent (e.g., Ethanol, Toluene) reagents->catalyst Consider stoichiometry mix Combine Reactants catalyst->mix monitor Monitor Progress (TLC/GC) mix->monitor Heat/Stir quench Quench & Workup (e.g., Acidification, Extraction) monitor->quench purify Purify Product (Recrystallization or Chromatography) quench->purify characterize Characterize (NMR, MS, IR) purify->characterize

Caption: High-level workflow for the synthesis of this compound derivatives.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering only starting materials. What are the likely causes?

Low conversion is a frequent problem that can often be traced back to four key areas: catalyst activity, reaction equilibrium, temperature, or reagent quality.

  • Probable Cause A: Inappropriate Catalyst Choice or Concentration. The choice of base is critical. A base that is too weak may not generate the required enolate concentration, while an overly strong base can promote unwanted side reactions.[4]

    • Solution: For reactions like the Knoevenagel condensation, which can be part of the pathway, weak bases like piperidine or pyridine are often preferred.[4][5] For Michael additions involving less acidic methylene compounds, a stronger base like sodium ethoxide or sodium hydride (NaH) might be necessary.[1] If using a strong base, ensure it is fresh and handled under anhydrous conditions. Also, consider that the cyclohexane-1,3-dione starting material can act as a buffer, potentially requiring higher catalyst loading than expected.[6] Interestingly, studies have shown that minimizing the loading of the 1,3-dione can sometimes reduce the required catalyst amount by hundreds of folds and lead to higher yields.[6]

  • Probable Cause B: Unfavorable Reaction Equilibrium. Many condensation reactions, including the Knoevenagel and related cyclizations, produce water as a byproduct.[4] The accumulation of water can inhibit the catalyst or lead to reversible reactions, preventing the reaction from reaching completion.

    • Solution: If water is a byproduct, remove it as it forms. The most common method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[4] Alternatively, adding molecular sieves to the reaction mixture can sequester water.

  • Probable Cause C: Sub-optimal Reaction Temperature. While many condensations proceed at room temperature, some substrate combinations require thermal energy to overcome the activation barrier.[4]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If you see no product formation after a reasonable time at room temperature, gradually increase the temperature and continue monitoring. For many syntheses of cyclohexane-1,3-dione derivatives, heating to reflux is common.[4][5]

  • Probable Cause D: Reagent or Solvent Purity. Strong bases like NaH react violently with water. Any moisture in your reagents or solvent will consume the base and inhibit the reaction.

    • Solution: Always use freshly distilled or anhydrous grade solvents. Ensure your starting aldehyde is pure and free from the corresponding carboxylic acid, which would neutralize the basic catalyst.

G start Low Yield or No Reaction check_sm Is starting material consumed? (Check via TLC/GC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present No sm_gone Starting Material Consumed check_sm->sm_gone Yes cause_temp Is temperature too low? sm_present->cause_temp cause_cat Is catalyst incorrect or inactive? cause_temp->cause_cat No sol_temp ACTION: Increase temperature, monitor progress. cause_temp->sol_temp Yes cause_h2o Is water inhibiting equilibrium? cause_cat->cause_h2o No sol_cat ACTION: Use fresh/stronger/weaker catalyst. Check stoichiometry. cause_cat->sol_cat Yes sol_h2o ACTION: Remove water (e.g., Dean-Stark trap). cause_h2o->sol_h2o Yes check_product Product lost during workup/purification? sm_gone->check_product sol_workup ACTION: Optimize extraction pH. Use alternative purification. check_product->sol_workup Possibly

Caption: Troubleshooting flowchart for addressing low product yield.

Question 2: My reaction produces a complex mixture of side products. How can I improve selectivity?

The formation of impurities often results from the high reactivity of the intermediates. The key is to control the reaction conditions to favor the desired pathway.

  • Probable Cause A: Self-Condensation of Starting Materials. Using a base that is too strong or a temperature that is too high can cause the aldehyde or the active methylene compound to react with itself.[4]

    • Solution: Switch to a weaker base (e.g., from NaH to piperidine).[4] Alternatively, control the rate of reaction by adding the base or one of the reactants slowly at a lower temperature to prevent its concentration from building up.

  • Probable Cause B: Competing Reaction Pathways. Depending on the substrates, different reaction types can compete. For instance, a Knoevenagel condensation might occur instead of the desired Michael addition.

    • Solution: Solvent polarity can significantly influence the reaction pathway. Aprotic polar solvents like DMF or acetonitrile have been shown to give high conversions and selectivities in some cases.[4] Experiment with different solvent systems (e.g., protic vs. aprotic, polar vs. nonpolar) to find the optimal conditions for your specific substrates.

Question 3: I'm having difficulty purifying the final product. It either oils out or is hard to crystallize. What should I do?

Purification can be challenging, especially if minor impurities inhibit crystallization.

  • Probable Cause A: Residual Impurities. Even small amounts of unreacted starting materials or side products can prevent your desired compound from crystallizing.

    • Solution: First, ensure the workup was effective. An acidic wash can remove basic catalysts, while a bicarbonate wash can remove acidic byproducts. If direct crystallization fails, column chromatography is the most reliable method to obtain a highly pure product.[7] Use TLC to determine an appropriate solvent system (e.g., petroleum ether/ethyl acetate) for the separation.[8]

  • Probable Cause B: Incorrect Crystallization Solvent. The choice of solvent is crucial for successful recrystallization.

    • Solution: Test a range of solvents. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for these types of molecules include ethanol, acetone, or mixtures like ethyl acetate/hexane.[9] If the product oils out, try adding the anti-solvent more slowly, scratching the inside of the flask with a glass rod, or adding a seed crystal if available.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of this compound?

The reaction typically proceeds through a tandem Michael addition-intramolecular condensation sequence. The mechanism involves three key steps:

  • Enolate Formation: A base removes an acidic α-proton from the active methylene compound (e.g., dimedone) to form a resonance-stabilized enolate.

  • Michael Addition: The enolate acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated intermediate (formed in situ from 4-chlorobenzaldehyde and another equivalent of the active methylene compound) or a related Michael acceptor. This forms a new carbon-carbon bond.

  • Cyclization/Condensation: An intramolecular reaction, often a Claisen or Aldol-type condensation followed by dehydration, forms the final six-membered ring structure.

Q2: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and effective method.[4] Spot the reaction mixture alongside your starting materials on a silica gel plate. A new spot corresponding to the product should appear as the starting material spots diminish. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What are the key spectroscopic signatures to confirm the structure of my product?

  • ¹H NMR: Look for signals corresponding to the aromatic protons of the 4-chlorophenyl group (typically two doublets in the 7.0-7.5 ppm region), as well as signals for the aliphatic protons on the cyclohexane ring. The methine proton at the 5-position will be a key signal.

  • ¹³C NMR: Expect to see signals for the two carbonyl carbons (typically >190 ppm), aromatic carbons, and aliphatic carbons of the cyclohexane ring.

  • FT-IR: A strong absorption band for the C=O (carbonyl) groups will be prominent, usually in the range of 1650-1750 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₂H₁₁ClO₂, MW: 222.67 g/mol ).[10] The isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) is a definitive indicator.

Validated Experimental Protocol

This protocol provides a representative method for the synthesis of a 5-aryl-cyclohexane-1,3-dione derivative. It should be used as a starting point for optimization.

Synthesis of 2,2'-((4-chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)

This protocol is adapted from literature procedures for similar Knoevenagel-Michael reactions.[11]

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5,5-dimethylcyclohexane-1,3-dione (dimedone) (2.80 g, 20 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol).

  • Solvent and Catalyst: Add 30 mL of ethanol to the flask, followed by a catalytic amount of piperidine (0.1 mL, ~1 mmol).

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the formation of a precipitate. Monitor the reaction progress by TLC until the 4-chlorobenzaldehyde spot has disappeared (typically 2-4 hours).

  • Workup: If a precipitate has formed, cool the mixture in an ice bath for 30 minutes. Filter the solid product using a Büchner funnel and wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product is often pure enough for many applications. For higher purity, recrystallize the solid from hot ethanol.

  • Drying: Dry the purified product in a vacuum oven to yield the final compound as a white or off-white solid.

Key Reaction Parameter Summary

ParameterCommon OptionsRationale & Expert Insight
Active Methylene Cmpd. Dimedone, Cyclohexane-1,3-dione, Diethyl malonateDimedone is highly reactive. Using esters like diethyl malonate requires a stronger base and subsequent hydrolysis/decarboxylation steps.
Aldehyde 4-ChlorobenzaldehydeEnsure high purity; oxidation to the acid will inhibit the reaction.
Catalyst Piperidine, Pyridine, NaOEt, NaH, L-prolineWeak bases like piperidine are excellent for Knoevenagel-type condensations.[4] Strong bases (NaH) are needed for less acidic C-H bonds but increase the risk of side reactions.[1]
Solvent Ethanol, Toluene, DMF, Water, Solvent-freeEthanol is a common protic solvent.[7] Toluene is used for azeotropic water removal.[4] Water can be a green solvent option for certain catalysts.[4]
Temperature Room Temperature to RefluxStart at room temperature. Increase heat only if the reaction is sluggish, as higher temperatures can promote side product formation.[4]
Stoichiometry 2:1 (Dione:Aldehyde)This ratio is common for forming the bis-adduct structure. For the direct 5-substituted product, a 1:1 ratio with different precursors is used.

References

Technical Support Center: A Guide to the Synthesis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. The synthesis of 5-arylcyclohexane-1,3-diones is a foundational process in medicinal chemistry, serving as a gateway to numerous pharmacologically active molecules, including herbicides and novel therapeutics.[1][2] The target molecule, 5-(4-Chlorophenyl)cyclohexane-1,3-dione, is typically synthesized via a Michael addition reaction followed by an intramolecular cyclization. While elegant, this pathway is not without its challenges. Low yields, persistent impurities, and difficult purifications are common hurdles.

This guide is designed to serve as a technical resource, moving beyond simple protocols to explain the "why" behind the "how." We will dissect the common issues encountered during this synthesis, providing actionable troubleshooting steps and scientifically grounded explanations to empower you to optimize your experimental outcomes.

Troubleshooting Guide: From Low Yields to Purification Woes

This section addresses the most pressing issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is disappointingly low. What are the primary factors I should investigate?

Low yields in this synthesis typically stem from one of three areas: incomplete conversion of starting materials, competing side reactions, or product loss during workup and purification.

  • Incomplete Reaction: The crucial carbon-carbon bond-forming step is the Michael addition, which can be reversible (a retro-Michael reaction).[3] Ensure your reaction has proceeded to completion by using Thin Layer Chromatography (TLC) to monitor the disappearance of the starting chalcone. If the reaction stalls, consider adjusting the base, solvent, or temperature. Stronger, non-nucleophilic bases can sometimes drive the initial deprotonation more effectively, but they can also promote side reactions.

  • Competing Side Reactions: The most common side reaction is the self-condensation of your Michael donor (e.g., diethyl malonate) or the chalcone itself. Under strongly basic conditions, 1,3-diones can also self-condense to form complex adducts.[4] Another possibility is a competing 1,2-addition to the carbonyl group of the chalcone, although this is generally less favored with soft nucleophiles like enolates.[5]

  • Product Loss: The final product has moderate polarity and good solubility in many organic solvents. Significant loss can occur during aqueous workup if the pH is not carefully controlled or if an insufficient number of extractions are performed.

Q2: My crude NMR is complex, showing more than just the product. What are the most likely impurity structures?

Identifying the structure of your impurities is the first step toward eliminating them. Besides unreacted starting materials, the following are the most common culprits:

  • Uncyclized Michael Adduct: This is the linear intermediate formed after the initial Michael addition but before the final intramolecular cyclization (e.g., Dieckmann condensation). Its presence indicates that the cyclization step is incomplete. This may happen if the base is not strong enough to deprotonate the requisite carbon for ring closure or if the reaction time is too short.

  • Starting Chalcone: (3E)-4-(4-Chlorophenyl)-3-buten-2-one is a common unreacted starting material. Its characteristic vinyl protons in the ¹H NMR are a clear diagnostic sign.

  • Byproducts from Chalcone Synthesis: The chalcone starting material is typically prepared via a Claisen-Schmidt condensation between 4-chlorobenzaldehyde and acetone. Impurities from this step, such as residual 4-chlorobenzaldehyde or products of acetone self-condensation (e.g., mesityl oxide), can carry over and complicate your main reaction.[6]

  • Polymeric Materials: Chalcones and other α,β-unsaturated carbonyl compounds can be susceptible to polymerization under basic conditions, often resulting in an insoluble baseline material on a TLC plate or a broad, unresolved hump in the NMR spectrum.[3]

Q3: Purification by column chromatography is challenging; my product co-elutes with an impurity. What are my options?

Co-elution is a frequent problem, especially between the desired this compound and its uncyclized Michael adduct precursor, as their polarities can be quite similar.

  • Optimize Chromatography: Experiment with different solvent systems. A gradient elution moving from a non-polar system (like hexanes/ethyl acetate) to a more polar one might resolve the compounds. Consider switching to a different stationary phase if silica gel is ineffective.

  • Recrystallization: This is often the most effective method for purifying the final product. The highly symmetrical structure of the dione lends itself well to forming a crystalline solid. Experiment with various solvent systems, such as ethanol, acetone/water, or ethyl acetate/hexanes, to find conditions that selectively crystallize the product, leaving impurities in the mother liquor.[6]

  • Acid/Base Wash: During the workup, a careful wash with a mild base (like saturated sodium bicarbonate solution) can help remove any acidic impurities. Conversely, a dilute acid wash can remove basic impurities. Ensure your target compound is stable to these conditions.

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal base and solvent for the Michael addition and subsequent cyclization? A common and effective system is sodium ethoxide in ethanol. The ethoxide is a strong enough base to generate the required enolate from the Michael donor (e.g., diethyl malonate), and ethanol is a suitable protic solvent. For the cyclization step, a stronger base like sodium hydride (NaH) in an aprotic solvent like toluene or THF is often used to drive the intramolecular reaction to completion.[1][2]

FAQ 2: How does the electron-withdrawing nature of the 4-chloro substituent affect the reaction? The chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the β-carbon in the chalcone. This makes the chalcone a more reactive Michael acceptor and generally favors the desired 1,4-conjugate addition, often leading to higher yields compared to chalcones with electron-donating groups.[3]

FAQ 3: The product exists as a tautomer. Which form predominates and how does this affect characterization? In solution, 1,3-cyclohexanediones exist in equilibrium between the diketo form and the more stable enol tautomer.[7] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. In your ¹H NMR spectrum, you should expect to see a characteristic enolic proton signal, which is often broad and can appear far downfield. The presence of both tautomers can sometimes lead to peak broadening or duplication of signals in the NMR spectrum.

FAQ 4: Are there specific process-related impurities I should be aware of from industrial synthesis routes? Yes, in addition to starting materials and intermediates, industrial processes may introduce other types of impurities. These can include reagents, catalysts (e.g., residual palladium from other steps), and various organic impurities arising from the manufacturing process.[8] For example, if the synthesis involves a Friedel-Crafts reaction at any stage, residual Lewis acids like aluminum chloride could be present.[9]

Visualizing the Synthesis: Reaction Pathway and Common Pitfalls

To better understand the transformation, the following diagrams illustrate the key steps and potential side reactions.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: (Optional) Hydrolysis & Decarboxylation Chalcone 4-(4-Chlorophenyl)-3-buten-2-one (Michael Acceptor) Adduct Linear Michael Adduct (Intermediate) Chalcone->Adduct Donor Diethyl Malonate (Michael Donor) Donor->Adduct Base1 Base (e.g., NaOEt) Base1->Adduct Catalyzes Product This compound (Final Product) Adduct->Product cluster_1 cluster_1 Adduct->cluster_1 Base2 Base (e.g., NaH) Base2->Product Promotes Note Note: This step is required if the Michael donor was a diester like diethyl malonate. The cyclized intermediate is a β-keto ester. cluster_2 cluster_2

Caption: General workflow for the synthesis of the target compound.

G Start Starting Materials (Chalcone + Malonate) Adduct Linear Michael Adduct Start->Adduct Michael Addition Impurity1 Impurity 1: Unreacted Starting Materials Start->Impurity1 Incomplete Reaction Impurity3 Impurity 3: Self-Condensation Product Start->Impurity3 Side Reaction (Base-catalyzed) Impurity4 Impurity 4: Polymeric Byproducts Start->Impurity4 Side Reaction (Polymerization) Product Desired Product This compound Adduct->Product Cyclization Impurity2 Impurity 2: Uncyclized Adduct Adduct->Impurity2 Incomplete Cyclization

Caption: Relationship between the main reaction and common impurities.

Data Summary: Common Impurities and Their Identification

The table below summarizes the key characteristics of the most common impurities to aid in their identification.

Impurity NameOriginTLC (Typical Rf)Key ¹H NMR Signals
(3E)-4-(4-Chlorophenyl)-3-buten-2-oneUnreacted Starting MaterialHigher than product~2.4 ppm (s, 3H, -COCH₃), ~6.7-7.6 ppm (m, 2H, vinyl protons)
Diethyl MalonateUnreacted Starting MaterialVaries, often polar~1.3 ppm (t, 6H, -CH₃), ~3.4 ppm (s, 2H, CH₂), ~4.2 ppm (q, 4H, -OCH₂CH₃)
Uncyclized Michael AdductIncomplete CyclizationSimilar to productPresence of ester protons (if applicable, e.g., from malonate), complex aliphatic region
Self-Condensation ProductsSide ReactionVaries, can be complexComplex, often broad signals; may lack aromatic signals from the chalcone

Protocols and Methodologies

Protocol 1: Illustrative Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve sodium metal (1.0 eq) in anhydrous ethanol at room temperature to prepare a fresh solution of sodium ethoxide.

  • Michael Donor Addition: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0 °C. Allow the mixture to stir for 15-20 minutes.

  • Michael Addition: Dissolve (3E)-4-(4-Chlorophenyl)-3-buten-2-one (1.0 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the chalcone.[10]

  • Cyclization, Hydrolysis, and Decarboxylation: After the Michael addition is complete, the intermediate is typically not isolated. The reaction mixture is then refluxed with an aqueous solution of a strong base (e.g., NaOH) for several hours to facilitate both the intramolecular cyclization and the hydrolysis of the ester groups.

  • Workup: Cool the reaction mixture to room temperature and carefully acidify with dilute HCl until the pH is acidic (pH ~2-3), which will induce decarboxylation and precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude solid can then be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) or by column chromatography (silica gel, ethyl acetate/hexanes).[11]

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of 30-40% ethyl acetate in hexanes is a good starting point. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The chalcone starting material is highly UV-active. A potassium permanganate stain can also be used to visualize the spots.

  • Analysis: The product, being more polar than the starting chalcone, will have a lower Rf value. A completed reaction should show the disappearance of the higher-Rf chalcone spot and the appearance of a new, lower-Rf product spot.

References

Stability and degradation of 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-Chlorophenyl)cyclohexane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

I. Understanding the Stability of this compound

This compound is a dicarbonyl compound that, like many active pharmaceutical ingredients (APIs), can be susceptible to degradation under various environmental conditions. Understanding its stability profile is crucial for the development of robust formulations and analytical methods. The core structure features a cyclohexane-1,3-dione ring, which exists in equilibrium with its enol tautomer, and a chlorophenyl substituent. Both of these moieties can be sites of chemical transformation.

Forced degradation studies are essential to elucidate the intrinsic stability of the molecule and identify potential degradation products.[1][2][3] These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound.

1. Issue: Unexpected Peaks in Chromatogram After Sample Preparation

  • Question: I've prepared a solution of this compound in a standard solvent, and upon analysis by HPLC, I'm observing additional, unexpected peaks even without intentional stress conditions. What could be the cause?

  • Answer: This issue often points to degradation during sample preparation or storage. Here’s a systematic approach to troubleshoot this:

    • Solvent Interaction: The choice of solvent is critical. Protic solvents, especially under non-neutral pH, can facilitate enolization and subsequent reactions. If you are using alcohols, consider if trans-esterification or other reactions are possible, although less likely with a dione. More plausibly, impurities in the solvent, such as peroxides in aged ethers or aldehydes, could be reacting with your compound.

      • Recommendation: Prepare fresh solutions in high-purity, HPLC-grade solvents. If possible, use aprotic solvents if they are compatible with your analytical method. Always degas your solvents.

    • Light Sensitivity: The chlorophenyl group may impart photosensitivity to the molecule. Exposure to ambient laboratory light, especially UV, could be inducing photodegradation.

      • Recommendation: Prepare samples in amber vials or under low-light conditions. Protect your solutions from direct light during storage and analysis.

    • Temperature Effects: While stable at room temperature for short periods, prolonged storage in solution, even at ambient temperatures, might lead to slow degradation.

      • Recommendation: Store stock solutions at recommended refrigerated temperatures (2-8 °C) and bring them to room temperature only before use.[4][5] For daily use, prepare fresh working solutions from a solid sample.

2. Issue: Significant Degradation Observed Under Oxidative Stress

  • Question: I'm performing a forced degradation study and observe rapid and extensive degradation of this compound under oxidative conditions (e.g., hydrogen peroxide). How can I control this and what are the likely degradation products?

  • Answer: The cyclohexane-1,3-dione ring is susceptible to oxidative cleavage.

    • Controlling the Reaction: The goal of forced degradation is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can resolve the degradants from the parent compound.[6] If you are seeing complete degradation, consider the following:

      • Reduce the concentration of the oxidizing agent (e.g., H₂O₂).

      • Lower the reaction temperature.

      • Shorten the exposure time.

    • Potential Degradation Products: Oxidative cleavage of the dione ring can lead to the formation of dicarboxylic acids. A likely product is an analogue of adipic acid, resulting from the opening of the cyclohexane ring.

3. Issue: Difficulty in Achieving Mass Balance in Forced Degradation Studies

  • Question: In my forced degradation studies, the sum of the peak areas of the parent compound and all degradation products does not account for 100% of the initial parent peak area. Why is this happening?

  • Answer: Achieving a good mass balance is a common challenge in stability studies and can be due to several factors:

    • Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore, making them invisible to a standard UV detector. The chlorophenyl group is a strong chromophore, but if it's cleaved off, the remaining fragments might not be detectable at the same wavelength.

      • Recommendation: Use a mass spectrometer (LC-MS) in parallel with a UV detector to identify non-chromophoric or poorly chromophoric products.

    • Formation of Volatile or Insoluble Products: Degradation may lead to volatile compounds that are lost from the sample or insoluble products that precipitate out of solution.

    • Co-eluting Peaks: A degradation product may be co-eluting with the parent peak or another degradant.

      • Recommendation: Employ a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, modify your chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry).

III. Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: The solid compound should be stored in a tightly closed container in a dry, cool (2-8 °C), and well-ventilated place, protected from light.[4][5][7]

  • Q2: Is this compound sensitive to moisture?

    • A2: While specific data is not available, dicarbonyl compounds can be hygroscopic. It is good practice to store it in a desiccated environment to prevent potential hydrolysis or clumping of the powder.

Degradation Pathways

  • Q3: What are the most likely degradation pathways for this molecule?

    • A3: Based on its structure, the following degradation pathways are plausible:

      • Hydrolysis: The dione structure could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, potentially leading to ring-opening.

      • Oxidation: The cyclohexane ring is a likely target for oxidation, which can result in ring cleavage and the formation of dicarboxylic acids.

      • Photodegradation: The presence of the chlorophenyl group suggests a potential for photodegradation, which could involve dechlorination or the formation of phenolic byproducts.[7]

      • Thermal Degradation: At elevated temperatures, decomposition of the cyclic ketone structure can occur.[2]

  • Q4: Does the enol tautomer play a role in its stability?

    • A4: Yes, 1,3-cyclohexanedione exists predominantly in its enol form in solution.[8] This enolic form is more electron-rich than the diketone and can be more susceptible to electrophilic attack and oxidation. The equilibrium between the keto and enol forms can be influenced by the solvent and pH, which in turn can affect the degradation rate.

Analytical Considerations

  • Q5: What type of analytical column is suitable for separating this compound and its potential degradation products?

    • A5: A reversed-phase C18 column is a good starting point for developing a stability-indicating HPLC method. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

  • Q6: How can I confirm the identity of the degradation products?

    • A6: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the most powerful technique for the structural elucidation of unknown degradation products. Nuclear magnetic resonance (NMR) spectroscopy can also be used if the degradants can be isolated in sufficient quantity and purity.

IV. Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study of this compound.

Objective: To identify the potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method with a PDA detector.

  • Analyze key samples by LC-MS to identify the mass of the degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Evaluate the peak purity of the parent compound in the presence of its degradants.

  • Propose structures for the major degradation products based on the LC-MS data.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOHRoom Temp.2 hours
Oxidation3% H₂O₂Room Temp.24 hours
Thermal (Solid)-80°C48 hours
Thermal (Solution)-60°C24 hours
PhotodegradationICH Q1BAmbientAs per guidelines

V. Visualizing Degradation and Workflows

Diagram 1: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydrolysis_prod Ring-Opened Products (e.g., Dicarboxylic Acids) parent->hydrolysis_prod H+/OH- oxidation_prod Oxidative Cleavage Products (e.g., Adipic Acid Analogues) parent->oxidation_prod [O] photo_prod1 Dechlorinated Products parent->photo_prod1 photo_prod2 Phenolic Compounds parent->photo_prod2

Caption: Potential degradation pathways for this compound.

Diagram 2: Forced Degradation Experimental Workflow

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points & Neutralize/Dilute stress->sample hplc HPLC-PDA Analysis (Assay, Purity) sample->hplc lcms LC-MS Analysis (Mass Identification) sample->lcms elucidate Structure Elucidation & Pathway Identification hplc->elucidate lcms->elucidate

Caption: Experimental workflow for a forced degradation study.

VI. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-(4-Chlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. As a substituted cyclic β-diketone, its reactivity is primarily governed by the acidic protons on the α-methylene group (C2) and its existence in a state of keto-enol tautomerism.[1] This unique characteristic makes it an excellent precursor for a variety of chemical transformations, but also introduces specific challenges that require careful consideration.

This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of this compound.

Q1: How should I properly store and handle this compound?

A: this compound, like many 1,3-diones, can be susceptible to degradation. It is recommended to store the compound in a cool, dry place, tightly sealed to protect it from moisture and air. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent slow self-condensation or oxidation reactions.[2]

Q2: What is the most reactive site on the molecule and why?

A: The most reactive site consists of the two protons on the carbon atom situated between the two carbonyl groups (the C2 or α-methylene position). These protons are significantly acidic (the parent 1,3-cyclohexanedione has a pKa of ~5.26) because the resulting negative charge is delocalized across both oxygen atoms, forming a highly stabilized enolate ion.[1][3] This enolate is a potent nucleophile and is the key intermediate in most of the compound's characteristic reactions.

Q3: My NMR spectrum looks unusual. Why do I see peaks that suggest an enol structure?

A: This is an excellent observation and points to a fundamental property of β-dicarbonyl compounds. This compound exists as a rapid equilibrium between its diketo form and its enol tautomer. In most solvents, the enol form is the predominant species due to the stability conferred by the conjugated π-system and intramolecular hydrogen bonding.[1] Therefore, it is entirely normal and expected to observe signals for both the enolic proton and the vinyl proton in your NMR spectrum.

Q4: What are the most common and powerful reactions I can perform with this compound?

A: This compound is a versatile synthetic intermediate. The three most prominent classes of reactions are:

  • Knoevenagel Condensation: Reaction with aldehydes or ketones to form C=C bonds at the C2 position.[4][5]

  • Michael Addition (Conjugate Addition): The enolate acts as a soft nucleophile (a Michael donor) to attack α,β-unsaturated systems.[6][7]

  • Multi-Component Reactions (MCRs): Used as a key component in one-pot syntheses to build complex heterocyclic scaffolds like xanthenes, pyrans, and pyridines.[8][9]

Section 2: Troubleshooting Guide by Reaction Type

This core section provides detailed troubleshooting for specific experimental problems.

Knoevenagel Condensation with Aromatic Aldehydes

The Knoevenagel condensation is a nucleophilic addition of the dione's active methylene group to a carbonyl, followed by dehydration.[4] A common application is the reaction with an aromatic aldehyde.

Problem 1: Low yield of the desired 2-arylidene product.

  • Possible Cause 1: Inappropriate Catalyst or Catalyst Loading.

    • Explanation: While this reaction is often base-catalyzed, a strong base can promote the self-condensation of the aldehyde reactant.[4] Conversely, some reactions may proceed slowly without sufficient catalysis. The concentration of the dione itself can also influence reaction rates, sometimes acting as a buffer in non-aqueous solutions, where lower concentrations can paradoxically lead to faster reactions by not sequestering the catalyst.[10]

    • Solution: For Knoevenagel condensations, a weak amine base like piperidine or pyridine is often sufficient. In many cases, the reaction can proceed efficiently with no catalyst at all, particularly in polar protic solvents like methanol or ethanol at room temperature.[11] If catalysis is needed, start with a low loading (e.g., 0.1 mol %).

  • Possible Cause 2: Unfavorable Solvent Choice.

    • Explanation: The solvent plays a critical role in mediating the reaction. It must solubilize the reactants and stabilize the intermediates.

    • Solution: Methanol has been shown to be an excellent solvent for the condensation of 1,3-cyclohexanedione with aryl aldehydes, often leading to the precipitation of the pure product upon completion.[11]

Condition Catalyst Solvent Typical Outcome Reference
Model ReactionNoneMethanolGood to excellent yields of Knoevenagel adduct[11]
GeneralWeak Amine (e.g., Piperidine)EthanolEffective catalysis, common procedure[4]
Acid-Catalyzedp-Dodecylbenzenesulfonic acid (DBSA)WaterCan lead to tandem products[12]

Problem 2: Formation of an unexpected, higher molecular weight side product, especially when running the reaction at a 1:1 molar ratio.

  • Explanation: This is a classic and frequently encountered issue. The initially formed Knoevenagel product is itself an α,β-unsaturated ketone—an excellent Michael acceptor. A second molecule of the this compound (acting as a Michael donor) can attack this intermediate, leading to a tandem Knoevenagel-Michael addition reaction. This cyclizes to form a 9-aryl-xanthene-1,8-dione derivative.[11][12]

  • Solution: The formation of the Knoevenagel adduct versus the xanthene derivative is primarily controlled by stoichiometry .

    • To favor the simple Knoevenagel product: Use a strict 1:1 molar ratio of the dione and the aldehyde.[11]

    • To favor the xanthene derivative: Use 2 equivalents of the dione for every 1 equivalent of the aldehyde .

  • Reaction Pathway Visualization:

Knoevenagel_vs_Tandem cluster_0 Dione 5-(4-Chlorophenyl) cyclohexane-1,3-dione Dione->p1 Dione->p2 + 1 eq. Dione (Enolate) Aldehyde Aryl Aldehyde Aldehyde->p1 Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Ketone) Knoevenagel->p2 + 1 eq. Dione (Enolate) Xanthene Xanthene Derivative (Tandem Product) p1->Knoevenagel 1:1 Stoichiometry (e.g., in Methanol) p2->Xanthene 2:1 Stoichiometry (Dione:Aldehyde)

Caption: Control of product formation via stoichiometry.

Michael Addition Reactions

In these reactions, the dione enolate adds to the β-carbon of an α,β-unsaturated compound (the Michael acceptor).[13]

Problem: The reaction is slow, incomplete, or does not initiate.

  • Possible Cause 1: Insufficient Base Strength.

    • Explanation: While the dione's protons are acidic, a sufficiently strong base is required to generate a high enough concentration of the enolate to react with less reactive Michael acceptors.

    • Solution: If weak bases are ineffective, consider stronger bases like sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF. The choice of base must be compatible with the Michael acceptor to avoid side reactions.

  • Possible Cause 2: Reversibility (Retro-Michael Reaction).

    • Explanation: The Michael addition can be reversible, especially at higher temperatures or under certain pH conditions. The equilibrium may not favor the product.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable rate (start at room temperature or 0 °C). Ensure the workup procedure neutralizes the base to prevent the reverse reaction during purification.

General Troubleshooting Workflow

When encountering an issue, a systematic approach is crucial. Use the following logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Unsatisfactory Result (Low Yield, Side Products) Check_Stoich 1. Verify Stoichiometry (Reactant Ratios) Start->Check_Stoich Check_Catalyst 2. Evaluate Catalyst (Type & Loading) Check_Stoich->Check_Catalyst Correct Action_Stoich Adjust Molar Ratios (e.g., 1:1 vs 2:1) Check_Stoich->Action_Stoich Incorrect Check_Solvent 3. Assess Solvent (Polarity & Purity) Check_Catalyst->Check_Solvent Appropriate Action_Catalyst Screen Different Catalysts (e.g., None, Weak Base, Acid) Adjust Loading Check_Catalyst->Action_Catalyst Suboptimal Check_Temp 4. Analyze Temperature & Reaction Time Check_Solvent->Check_Temp Suitable Action_Solvent Test Solvents (e.g., MeOH, EtOH, THF) Ensure Anhydrous Conditions Check_Solvent->Action_Solvent Ineffective Success Optimized Reaction Check_Temp->Success Optimized Action_Temp Vary Temperature (0°C to Reflux) Monitor with TLC for Optimal Time Check_Temp->Action_Temp Unoptimized

Caption: A systematic workflow for troubleshooting reactions.

Section 3: Key Experimental Protocols

These self-validating protocols provide step-by-step methodologies for achieving specific, predictable outcomes.

Protocol 1: Selective Synthesis of the Knoevenagel Condensation Product

Objective: To synthesize 2-(4-chlorobenzylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione.

  • Materials:

    • This compound (1.0 eq)

    • 4-Chlorobenzaldehyde (1.0 eq)

    • Methanol (ACS Grade)

  • Procedure:

    • To a round-bottom flask, add this compound (e.g., 1.78 mmol, 0.396 g) and 4-chlorobenzaldehyde (1.78 mmol, 0.250 g).

    • Add methanol (approx. 0.5 mL per 0.2 g of dione).

    • Stir the reaction mixture vigorously at room temperature. The reactants may not fully dissolve initially.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The product should have a different Rf value than the starting materials.

    • The reaction is typically complete within 4-6 hours, often indicated by the formation of a thick precipitate.

    • Once the reaction is complete (as judged by TLC), filter the solid precipitate.

    • Wash the filtered solid with a small amount of cold methanol to remove any unreacted starting materials.

    • Dry the product under vacuum.

  • Validation:

    • The crude product can be further purified by recrystallization from methanol to yield colorless crystals.[11]

    • Confirm the structure using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Synthesis of the Tandem Knoevenagel-Michael Adduct (Xanthene Derivative)

Objective: To synthesize 9-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-xanthene-1,8(2H,5H,9H)-dione.

  • Materials:

    • This compound (2.0 eq)

    • 4-Chlorobenzaldehyde (1.0 eq)

    • Methanol or Ethanol

  • Procedure:

    • To a round-bottom flask, add this compound (2.0 equivalents ) and 4-chlorobenzaldehyde (1.0 equivalent ).

    • Follow steps 2-8 from Protocol 1. The reaction conditions are similar, but the altered stoichiometry directs the reaction toward the tandem product.

  • Validation:

    • The resulting xanthene derivative will have a significantly different molecular weight, melting point, and NMR spectrum compared to the Knoevenagel product from Protocol 1. Mass spectrometry is an excellent tool to confirm the formation of the tandem adduct.

References

Increasing the purity of 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable intermediate in the synthesis of bioactive molecules and herbicides, 5-(4-Chlorophenyl)cyclohexane-1,3-dione is a compound where purity is paramount for reliable downstream applications.[1] Inconsistent purity can lead to ambiguous biological data, poor yields in subsequent synthetic steps, and challenges in regulatory compliance. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this critical chemical building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically arise from the synthetic route, which often involves a Michael addition followed by a Claisen-type cyclization.[2] The nature of these impurities can vary, but they generally fall into several categories.

Impurity Category Potential Source / Identity Reason for Formation
Unreacted Starting Materials e.g., 4-chlorobenzaldehyde, diethyl malonate, or other active methylene compounds.Incomplete reaction due to insufficient reaction time, improper temperature, or non-stoichiometric reagent ratios.[3]
Reaction Intermediates Open-chain Michael adduct prior to cyclization.The cyclization step (Dieckmann or Claisen condensation) may not have gone to completion.
Side-Reaction Products Products from self-condensation of starting materials or alternative reaction pathways.Sub-optimal reaction conditions can promote competing reaction pathways.
Residual Solvents e.g., Toluene, Ethanol, Tetrahydrofuran (THF).Incomplete removal during the work-up and drying process.[3]
Degradation Products Colored, often polymeric, materials.Exposure to harsh acidic/basic conditions or high temperatures for extended periods.[3]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A multi-pronged approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying the main compound from closely related impurities. A reverse-phase C18 column is often suitable.[3][4]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.[5] The analogous compound, 5-(4-Fluorophenyl)-1,3-cyclohexanedione, has a melting point of 186-189 °C, suggesting the target compound is a high-melting solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in significant amounts (typically >1%).[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts, although derivatization may be necessary for the non-volatile dione.

Troubleshooting Guide for Purity Enhancement

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q3: My isolated product is an off-white or yellowish solid with a low, broad melting point. How can I improve its purity and appearance?

A3: This is a classic sign of persistent impurities, including colored byproducts. Recrystallization is the most effective technique to address this.[7] The principle is to dissolve the impure solid in a minimal amount of a hot solvent, in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain dissolved upon cooling.[5]

  • Core Insight: The key to successful recrystallization is the choice of solvent. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. A common rule of thumb suggests that solvents with functional groups similar to the solute are often good candidates.[8] For a diketone like this, polar protic or aprotic solvents are a good starting point.

  • Decolorization Step: The yellowish tint is likely due to high molecular weight, conjugated impurities. These can be effectively removed by adding a small amount of activated charcoal to the hot solution before filtration.[9] The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration step.[3]

See Protocol 1 for a detailed step-by-step guide to recrystallization.

Q4: I performed a recrystallization, but my yield is very low. What went wrong?

A4: Low recovery is a common challenge in recrystallization and can be attributed to several factors.[5]

  • Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling, drastically reducing the yield. Always aim to create a saturated solution at the solvent's boiling point.

  • Inappropriate Solvent Choice: If the solvent is too "good," the compound will remain soluble even at low temperatures.[8] If this occurs, you can try a mixed-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" (or anti-solvent) in which it is insoluble, until the solution becomes cloudy.[7] Reheat to clarify and then cool slowly.

  • Premature Crystallization: If crystals form too early, especially during hot filtration, they will be lost with the insoluble impurities. To prevent this, use a slight excess of hot solvent before filtering and ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.[9]

  • Cooling Too Quickly: Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to the formation of small, impure crystals that trap impurities.[3] Allow the solution to cool slowly to room temperature first to allow for the formation of a pure crystal lattice.

Q5: My HPLC analysis still shows multiple impurity peaks after recrystallization. What is my next step?

A5: While recrystallization is powerful, it may not be sufficient to remove impurities with solubility profiles very similar to the target compound. In this case, silica gel column chromatography is the preferred method.

  • Mechanism: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent system). This compound is a moderately polar compound. It will adhere to the polar silica gel and can be eluted with a mobile phase of appropriate polarity. Impurities that are less polar will elute first, followed by your product, and more polar impurities will be retained longer on the column.

  • Workflow:

    • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone). Aim for an Rf value of 0.25-0.35 for your target compound.

    • Column Packing: Properly pack a glass column with silica gel slurry.

    • Loading and Elution: Load your crude product onto the column and elute with the chosen solvent system, collecting fractions.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

See Protocol 2 for a detailed guide to column chromatography.

Workflow for Troubleshooting Purity Issues

The following diagram outlines a logical workflow for diagnosing and solving purity problems with your compound.

G cluster_0 Purity Troubleshooting Workflow cluster_1 Purification Path Start Crude Product Obtained Purity_Check Assess Purity (HPLC, MP, TLC) Start->Purity_Check Is_Pure Purity > 98%? Purity_Check->Is_Pure End Pure Product Is_Pure->End Yes Recrystallize Perform Recrystallization (See Protocol 1) Is_Pure->Recrystallize No Post_Recrys_Check Re-assess Purity Recrystallize->Post_Recrys_Check Post_Recrys_Check->End Purity OK Chromatography Perform Column Chromatography (See Protocol 2) Post_Recrys_Check->Chromatography Purity Not OK Post_Chroma_Check Final Purity Check Chromatography->Post_Chroma_Check Post_Chroma_Check->End Purity OK

Caption: A decision tree for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a step-by-step method for purifying the title compound, including an optional decolorization step.

  • Solvent Selection: Choose a suitable solvent or solvent pair. Good starting points to test are ethanol, isopropanol, acetone, ethyl acetate, or a mixture like ethanol/water.[8] For a mixed-solvent system, dissolve the solid in the minimum amount of the "good" hot solvent, then add the "poor" solvent dropwise until turbidity persists. Reheat to clarify.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to form a slurry. Heat the mixture to boiling (using a water bath or heating mantle) while stirring.[10] Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount (1-2% by weight) of activated charcoal.[9] Re-heat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat your funnel and receiving flask. Pour the hot solution through a fluted filter paper into the clean, pre-heated receiving flask. Work quickly to prevent premature crystallization in the funnel.[9]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity via HPLC.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is for separating the target compound from impurities with similar solubility.

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and gives the target compound an Rf value of approximately 0.3.

  • Column Preparation: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. Maintain a constant flow rate and collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Fraction Monitoring: Spot each fraction onto a TLC plate and develop it to determine which fractions contain your compound.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Method Selection Guide

G cluster_0 Purification Method Selection cluster_1 Decision Paths Start Crude Product Analysis (TLC/HPLC) Impurity_Type What is the impurity profile? Start->Impurity_Type Recrystallization Primary Method: Recrystallization Impurity_Type->Recrystallization Baseline impurities, good crystal habit Charcoal Add Activated Charcoal during Recrystallization Impurity_Type->Charcoal Significant colored impurities present Chromatography Primary Method: Column Chromatography Impurity_Type->Chromatography Complex mixture or structurally similar impurities Recrystallization->Charcoal Can be combined

Caption: A guide for selecting the appropriate purification technique.

References

Technical Support Center: Recrystallization of 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(4-Chlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to achieve high purity and optimal crystal morphology in your experiments.

I. Introduction to Recrystallization of this compound

This compound is a versatile intermediate in organic synthesis. Achieving high purity of this solid compound is critical for subsequent reactions and biological assays. Recrystallization is a powerful and widely used technique for this purpose, relying on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. This guide will walk you through the principles, a detailed protocol, and troubleshooting for the successful recrystallization of this specific molecule.

II. Frequently Asked Questions (FAQs)

Here we address common questions that arise during the recrystallization of this compound.

Q1: What is the ideal solvent for recrystallizing this compound?

Based on experimental data for analogous compounds, ethanol is a highly recommended starting solvent. A patent for a structurally similar compound, 3-hydroxy-5-(2,4,6-trimethyl-3-nitrophenyl)-2-propionylcyclohex-2-en-1-one, successfully utilized ethanol for recrystallization[1]. Another study on a related bis-dione also employed pure ethanol for purification. The principle of "like dissolves like" suggests that a moderately polar solvent like ethanol should effectively dissolve the target compound at elevated temperatures while allowing for good recovery upon cooling.

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound comes out of solution above its melting point. Given that analogs of this compound have high melting points (e.g., 5-phenylcyclohexane-1,3-dione at 188 °C), this is less likely to be a major issue. However, if it does occur, it is often due to the solution being too concentrated or cooling too rapidly. To remedy this, add a small amount of additional hot solvent to the mixture to ensure complete dissolution and then allow it to cool more slowly.

Q3: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?

This is a common issue and can be addressed in several ways:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product from a previous batch, add a "seed crystal" to the solution.

  • Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to Lower Temperatures: Place the flask in an ice bath to further decrease the solubility of your compound.

Q4: How can I assess the purity of my recrystallized product?

Several analytical techniques can be employed:

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative assessment of purity. A single major peak is desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual impurities.

III. Detailed Recrystallization Protocol

This protocol provides a step-by-step guide for the recrystallization of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol, enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded paper towels) to promote the formation of large, well-defined crystals. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Visualization of the Recrystallization Workflow:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound in Flask B Add Minimal Hot Ethanol A->B Heat & Stir C Hot Solution B->C D Hot Filtration (if needed) C->D Remove Insolubles E Slow Cooling to RT D->E F Ice Bath E->F Maximize Yield G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry Crystals H->I

Caption: A streamlined workflow for the recrystallization process.

IV. Troubleshooting Guide

This section provides solutions to common problems encountered during recrystallization.

Problem Potential Cause(s) Solution(s)
Oiling Out - Solution is too concentrated.- Cooling is too rapid.- Melting point of the compound is lower than the boiling point of the solvent.- Add more hot solvent to the mixture and redissolve the oil.- Allow the solution to cool more slowly.- Consider a lower-boiling point solvent.
No Crystal Formation - Too much solvent was used (solution is not saturated).- Supersaturation of the solution.- Evaporate some of the solvent by gently heating the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath.
Crystals Form Too Quickly - Solution is too concentrated.- Cooling is too rapid.- Add a small amount of additional hot solvent.- Insulate the flask to slow down the cooling process[2].
Low Recovery Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Crystals are too soluble in the wash solvent.- Use the minimum amount of solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for crystallization, including in an ice bath.- Use ice-cold solvent for washing and use a minimal amount.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Troubleshooting Decision Tree:

Troubleshooting_Decision_Tree Start Recrystallization Issue OilingOut Compound Oiling Out? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No AddSolvent Add more hot solvent and cool slowly. OilingOut->AddSolvent Yes LowYield Low Yield? NoCrystals->LowYield No TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent Yes CheckMotherLiquor Check mother liquor for product. LowYield->CheckMotherLiquor Yes Evaporate Evaporate some solvent. TooMuchSolvent->Evaporate Yes Induce Induce crystallization: - Scratch flask - Seed crystal - Ice bath TooMuchSolvent->Induce No

Caption: A decision tree for troubleshooting common recrystallization problems.

V. Analytical Methods for Purity Assessment

A. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to assess the purity of this compound. Based on methods for similar compounds, the following starting conditions are recommended:

Parameter Recommendation
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate buffer (pH 3) in a 50:50 (v/v) ratio is a good starting point[3].
Flow Rate 1.0 mL/min
Detection UV at 225 nm[3]
Column Temperature 30 °C

B. Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting point and assess the purity of the recrystallized product. A sharp, single endothermic peak is indicative of a pure compound.

Parameter Recommendation
Sample Pan Aluminum
Heating Rate 10 °C/min
Temperature Range 25 °C to 250 °C (or higher, depending on the expected melting point)
Atmosphere Nitrogen

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and for identifying any remaining impurities. The absence of signals corresponding to solvents or starting materials in the final spectra is a strong indicator of high purity.

VI. References

  • Chemistry LibreTexts. (2023). 6.6D: Troubleshooting. Retrieved from --INVALID-LINK--

  • Google Patents. (1986). CA1203544A - 5-phenyl substituted cyclohexane-1,3-dione derivatives. Retrieved from --INVALID-LINK--

  • Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 435-441. Retrieved from --INVALID-LINK--

  • Scholars Research Library. (n.d.). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Phenyl-1,3-cyclohexanedione. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Solubility Challenges with 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-Chlorophenyl)cyclohexane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues commonly encountered with this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure successful and reproducible experiments.

Understanding the Challenge: Physicochemical Properties of this compound

This compound is a hydrophobic molecule, a characteristic that often leads to poor aqueous solubility. This can present significant hurdles in various experimental settings, from high-throughput screening to in vivo studies. The key to overcoming these challenges lies in a systematic approach to solvent selection and formulation development.

The structure of this compound, with its chlorophenyl group, contributes to its lipophilicity. While specific experimental solubility data for this compound is not extensively published, we can infer its likely behavior from related structures. The parent compound, 1,3-cyclohexanedione, exhibits weak acidity with a pKa of 5.26.[1] This suggests that this compound is also likely to be a weak acid, and its solubility will be influenced by the pH of the aqueous medium.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered when working with this compound, providing both explanations and step-by-step protocols.

Q1: My this compound won't dissolve in my aqueous buffer. What should I do?

A1: Immediate Precipitation in Aqueous Buffer

This is a classic sign of a hydrophobic compound "crashing out" of solution when transferred from a concentrated organic stock to an aqueous environment. The primary reason is the drastic change in solvent polarity. Here’s a systematic approach to troubleshoot this issue:

Underlying Cause: The aqueous buffer cannot accommodate the high local concentration of the hydrophobic compound as the organic solvent disperses.

Troubleshooting Workflow:

G start start check_stock check_stock start->check_stock optimize_dilution optimize_dilution check_stock->optimize_dilution Yes prep_stock prep_stock check_stock->prep_stock No lower_conc lower_conc optimize_dilution->lower_conc Yes slow_dilution slow_dilution optimize_dilution->slow_dilution No prep_stock->check_stock test_lower test_lower lower_conc->test_lower slow_dilution->lower_conc

Caption: Initial troubleshooting workflow for immediate precipitation.

Step-by-Step Protocol for Optimized Dilution:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh your this compound.

    • Dissolve in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to a high concentration (e.g., 10-50 mM). Ensure complete dissolution; gentle warming (to 37°C) or sonication can be used if necessary.[2]

    • Visually inspect the stock solution to ensure it is clear and free of particulates.

  • Perform a Slow, Stirred Dilution:

    • Place the required volume of your aqueous buffer in a conical tube or beaker with a magnetic stir bar.

    • Begin vigorously stirring the buffer.

    • Slowly, add the required volume of the organic stock solution dropwise into the vortex of the stirring buffer. This rapid mixing is crucial to prevent localized high concentrations.[2][3]

  • Consider Serial Dilutions:

    • If direct dilution is still problematic, perform a serial dilution. First, dilute the concentrated stock into a smaller volume of the aqueous buffer, then transfer an aliquot of this intermediate dilution into the final volume of the buffer.

Q2: I've managed to dissolve the compound, but it precipitates over time. How can I improve its stability in solution?

A2: Delayed Precipitation and Solution Instability

This issue suggests that you are near the solubility limit of the compound in your final buffer system and that the solution is thermodynamically unstable.

Underlying Cause: The initial supersaturated solution is not stable, and over time, the compound molecules aggregate and precipitate.

Strategies for Enhancing Solution Stability:

  • pH Modification: For weakly acidic compounds like this compound, increasing the pH of the buffer can significantly enhance solubility by promoting the formation of the more soluble ionized form.[4][5][6]

    • Actionable Protocol: Prepare a series of buffers with increasing pH values (e.g., 7.4, 8.0, 8.5) and test the solubility and stability of your compound in each. Ensure the final pH is compatible with your experimental system.

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in your final aqueous buffer can increase the solubility of hydrophobic compounds.[7][8]

    • Common Co-solvents: DMSO, ethanol, propylene glycol, or polyethylene glycol (PEG).

    • Important Consideration: The final concentration of the organic solvent must be compatible with your assay. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.[9] Always run a vehicle control with the same concentration of the co-solvent.

  • Incorporation of Solubilizing Excipients: These agents can help to keep hydrophobic compounds in solution.

    • Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[1][10]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[5]

Decision Tree for Enhancing Solubility:

G start start check_pka check_pka start->check_pka adjust_ph adjust_ph check_pka->adjust_ph Yes success success adjust_ph->success Solubility Improved check_assay_tolerance check_assay_tolerance adjust_ph->check_assay_tolerance Still Precipitates add_cosolvent add_cosolvent check_assay_tolerance->add_cosolvent Yes use_excipients use_excipients check_assay_tolerance->use_excipients No add_cosolvent->success Solubility Improved add_cosolvent->use_excipients Still Precipitates use_excipients->success

Caption: Decision-making process for improving compound solubility.

Q3: How do I determine the optimal solvent and concentration for my stock solution?

A3: Systematic Solvent Screening and Stock Preparation

The ideal stock solution is highly concentrated, stable, and uses a solvent that is compatible with downstream applications.

Recommended Solvents for Screening:

SolventPolarityCommon Use Notes
DMSO HighExcellent solubilizing power for many organic molecules. Widely used for stock solutions.
Ethanol HighGood alternative to DMSO, often less toxic in cell-based assays.
Methanol HighCan be used for stock solutions, but may have higher volatility and toxicity than ethanol.
Acetone MediumGood for dissolving many organic compounds, but its high volatility can be a disadvantage.
N,N-Dimethylformamide (DMF) HighSimilar to DMSO in solubilizing power.

Protocol for Determining Maximum Stock Concentration:

  • Small-Scale Solubility Test:

    • Weigh a small, precise amount of this compound (e.g., 1-2 mg) into several small vials.

    • To each vial, add a different solvent (e.g., DMSO, ethanol) in small, measured increments (e.g., 10-20 µL).

    • After each addition, vortex or sonicate the vial until the compound is fully dissolved.

    • Record the total volume of solvent required to completely dissolve the solid.

    • Calculate the approximate solubility in mg/mL or molarity.

  • Preparing an Accurate Stock Solution:

    • Once you have determined the optimal solvent and a target concentration well below the maximum solubility, prepare a larger volume of the stock solution.

    • Use a calibrated analytical balance and a volumetric flask for the highest accuracy.

    • Record the exact weight of the compound and the final volume of the solvent to calculate the precise concentration.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Advanced Formulation Strategies

For particularly challenging applications, such as in vivo studies, more advanced formulation strategies may be necessary. These often involve creating a more stable and bioavailable form of the compound.

  • Solid Dispersions: The compound is dispersed in a solid polymer matrix, which can enhance its dissolution rate. This is often achieved through techniques like spray drying or melt extrusion.

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils or creating self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate.

These advanced techniques typically require specialized equipment and expertise in formulation science.

Summary and Key Recommendations

  • Start with a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol.

  • Always add the stock solution to a vigorously stirring aqueous buffer to minimize immediate precipitation.

  • If solubility issues persist, systematically evaluate the effects of pH, co-solvents, and solubilizing excipients.

  • Determine the solvent tolerance of your experimental system by running appropriate vehicle controls.

  • For critical applications, quantitatively determine the solubility of this compound in your final buffer system using methods like the shake-flask method followed by HPLC analysis.

By following a logical and systematic troubleshooting approach, you can overcome the solubility challenges associated with this compound and ensure the reliability and reproducibility of your experimental results.

References

Validation & Comparative

A Comparative Analysis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione: A Scaffold for Agrochemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 5-(4-Chlorophenyl)cyclohexane-1,3-dione with structurally similar compounds. We will explore its standing within the broader class of cyclohexane-1,3-dione derivatives, a scaffold renowned for its diverse biological activities. By examining key performance data and the underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the insights needed to leverage this versatile chemical class.

The cyclohexane-1,3-dione core is a fascinating entity. Its ability to exist in equilibrium with its enol tautomer is central to its primary mechanism of action in many biological systems: the chelation of metal ions within enzyme active sites.[1][2][3] This guide will dissect how substitutions on this core, particularly the 5-aryl group of our topic compound, modulate its activity and potential applications, from herbicidal action to anticancer research.

Comparative Biological Activity: Herbicidal and Beyond

The true value of a chemical scaffold is defined by its biological impact. For the cyclohexane-1,3-dione family, the spectrum of activity is notably broad, with herbicidal and anticancer applications being the most prominent.

Herbicidal Activity: The Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A major class of commercial herbicides, known as triketones, are derivatives of cyclohexane-1,3-dione.[4] Their mechanism of action is the potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the plant's tyrosine catabolism pathway.[5][6]

Mechanism of Action: HPPD is a non-heme Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate.[2][4] This product is a vital precursor for the biosynthesis of plastoquinone and tocochromanols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme required for carotenoid biosynthesis. By inhibiting HPPD, these compounds starve the plant of plastoquinone, which disrupts both photosynthesis and the production of protective carotenoids, leading to characteristic bleaching of new growth and eventual plant death.[4] The inhibitory action stems from the 1,3-dione moiety of the compounds, which chelates the catalytic ferrous ion in the enzyme's active site.[1][2]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme (Fe²⁺ Dependent) HPP->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Product Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Essential Cofactor Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Electron Carrier Inhibitor Cyclohexane-1,3-dione Inhibitor (e.g., Nitisinone) Inhibitor->HPPD Inhibition via Fe²⁺ Chelation

Caption: Mechanism of HPPD inhibition by cyclohexane-1,3-dione derivatives.

Comparative Analysis: While this compound belongs to the broader class of HPPD-inhibiting herbicides, its structure differs from the highly potent "triketone" subclass, which features a 2-acyl substitution.[2][4] Let's compare it with well-characterized HPPD inhibitors to understand the SAR.

  • Nitisinone (NTBC): A 2-acyl derivative, NTBC is a potent, time-dependent inhibitor of HPPD with a reported IC50 of approximately 40 nM against rat liver HPPD.[5]

  • Sulcotrione: A commercial triketone herbicide, it shows an apparent I50 (I50app) of 0.25 µM.[4]

  • 5-(4-Fluorophenyl)cyclohexane-1,3-dione: This close analog, where chlorine is replaced by fluorine, is also known.[11][12] Halogen substitution can significantly impact lipophilicity and binding interactions.[10]

Table 1: Comparison of HPPD Inhibitory Activity

Compound Type Key Structural Feature HPPD Inhibition Potency Reference
Nitisinone (NTBC) 2-Acylcyclohexanedione 2-(2-nitro-4-trifluoromethylbenzoyl) group IC50 ≈ 40 nM [5]
Sulcotrione 2-Acylcyclohexanedione 2-(2-chloro-4-mesylbenzoyl) group I50app = 0.25 µM [4]

| This compound | 5-Arylcyclohexanedione | 5-(4-Chlorophenyl) group | Activity noted in patents |[7][8] |

Expertise & Experience: The data clearly indicates that a 2-acyl substitution is a key driver for high-potency HPPD inhibition within this scaffold. The absence of this group in this compound suggests it may have a different or weaker mode of HPPD inhibition, or that its primary herbicidal action could involve other targets. However, its potential as a foundational structure is significant. A logical next step in a discovery program would be to synthesize 2-acyl derivatives of this compound to probe for synergistic effects between the substitutions at the C2 and C5 positions.

Anticancer and Anti-inflammatory Potential

The cyclohexane-1,3-dione scaffold has also been successfully utilized as a starting point for synthesizing compounds with potent anticancer and anti-inflammatory activities.

  • Tyrosine Kinase Inhibition: Researchers have synthesized novel 1,2,4-triazine derivatives from a cyclohexane-1,3-dione starting material.[13] Several of these compounds demonstrated potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase often dysregulated in non-small cell lung cancer (NSCLC), with IC50 values in the low nanomolar range (0.24 to 9.36 nM).[13][14]

  • Anti-inflammatory Activity: Amidrazone derivatives of cyclohexene carboxylic acid have been shown to possess significant antiproliferative activity against human peripheral blood mononuclear cells and can strongly inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[15]

  • Antiproliferative Activity: Thiazolidinone derivatives containing a 4-chlorophenyl group have demonstrated moderate to strong antiproliferative activity in human leukemia cell lines, inducing apoptosis.[16]

Structure-Activity Relationship: In these therapeutic applications, the cyclohexane-1,3-dione ring serves as a rigid scaffold. The biological activity is primarily driven by complex heterocyclic systems built upon this core.[13][14] The presence of the 4-chlorophenyl group in our topic compound is particularly noteworthy, as this moiety is found in numerous kinase inhibitors and other drugs, where it often occupies a hydrophobic pocket in the target protein's active site. This suggests that this compound is an excellent starting material for the synthesis of novel kinase inhibitors or other potential therapeutics.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a compound dictate its solubility, membrane permeability, and overall suitability for a given application.

Table 2: Physicochemical Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Reference
This compound C₁₂H₁₁ClO₂ 222.67 Not Available [17][18]
5-(4-Fluorophenyl)cyclohexane-1,3-dione C₁₂H₁₁FO₂ 206.21 186-189 [11][12]
Cyclohexane-1,3-dione C₆H₈O₂ 112.13 105.5 [3]

| Dimedone (5,5-dimethyl derivative) | C₈H₁₂O₂ | 140.18 | 147-150 |[3] |

The substitution of hydrogen at the 5-position with a 4-chlorophenyl group significantly increases the molecular weight and lipophilicity of the molecule. This change will drastically alter its pharmacokinetic profile compared to the parent compound, likely leading to lower water solubility but potentially better membrane permeability. The high melting point of the fluorinated analog suggests strong intermolecular forces in its crystal lattice.

Experimental Protocols: Synthesis and Bioactivity Assessment

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are representative, self-validating methodologies for the synthesis and evaluation of these compounds.

Synthesis of 5-Arylcyclohexane-1,3-diones

The synthesis of 5-arylcyclohexane-1,3-diones is typically achieved via a Michael addition followed by an intramolecular Claisen condensation and subsequent hydrolysis/decarboxylation. This is a classic and reliable method for forming the core structure.[8]

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps A Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) Step1 Step 1: Knoevenagel Condensation (Piperidine catalyst) A->Step1 B Malonic Acid Ester (e.g., Diethyl Malonate) B->Step1 C Acetoacetic Acid Ester (e.g., Ethyl Acetoacetate) Step2 Step 2: Michael Addition (Base, e.g., NaOEt) C->Step2 Step1->Step2 Benzylidene- malonate Intermediate Step3 Step 3: Intramolecular Cyclization, Hydrolysis & Decarboxylation (Aqueous Acid, Heat) Step2->Step3 Michael Adduct Intermediate Product Final Product: This compound Step3->Product

Caption: General synthetic workflow for 5-Arylcyclohexane-1,3-diones.

Step-by-Step Protocol:

  • Knoevenagel Condensation: Equimolar amounts of 4-chlorobenzaldehyde and diethyl malonate are refluxed in ethanol with a catalytic amount of piperidine to form the diethyl 2-(4-chlorobenzylidene)malonate intermediate. The reaction progress is monitored by TLC.

  • Michael Addition: The benzylidenemalonate intermediate and ethyl acetoacetate are dissolved in ethanol. A solution of sodium ethoxide in ethanol is added dropwise at room temperature to catalyze the Michael addition.[8]

  • Cyclization and Decarboxylation: After the reaction is complete, the solvent is removed, and the resulting crude adduct is refluxed with aqueous acid (e.g., HCl or H₂SO₄). This step induces intramolecular cyclization, followed by hydrolysis of the ester groups and decarboxylation to yield the final this compound.[8]

  • Purification: The product is isolated by filtration or extraction and purified by recrystallization. Product identity and purity are confirmed by NMR, mass spectrometry, and elemental analysis.

In Vitro HPPD Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of test compounds against the HPPD enzyme. The assay measures the rate of oxygen consumption during the enzyme-catalyzed reaction.

Assay_Workflow A Prepare Assay Buffer (e.g., Phosphate buffer, pH 7.2) E Incubate Enzyme with Test Compound or Vehicle (DMSO) in assay buffer for 5-10 min A->E B Prepare Enzyme Solution (Recombinant or purified HPPD) B->E C Prepare Substrate Solution (4-Hydroxyphenylpyruvate, HPP) F Initiate Reaction by adding Substrate (HPP) C->F D Prepare Test Compound Dilutions (in DMSO, serial dilution) D->E E->F G Measure Rate of O₂ Consumption using a Clark-type electrode over a defined time period F->G H Data Analysis: Calculate % Inhibition relative to control, determine IC50 value G->H

Caption: Experimental workflow for the in vitro HPPD inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: All solutions are prepared in an appropriate assay buffer (e.g., 50 mM potassium phosphate, pH 7.2, saturated with air). A stock solution of the substrate HPP is prepared and its concentration verified spectrophotometrically. Test compounds are dissolved in DMSO to create stock solutions.

  • Enzyme Incubation: In the reaction vessel of an oxygen electrode apparatus, the assay buffer, a defined amount of HPPD enzyme, and the test compound (at various concentrations) or DMSO vehicle (for control) are combined. The mixture is pre-incubated at a controlled temperature (e.g., 25°C) for 5-10 minutes to allow for binding between the inhibitor and the enzyme.[5]

  • Reaction Initiation: The reaction is initiated by adding a saturating concentration of the HPP substrate.

  • Data Acquisition: The rate of oxygen consumption is monitored continuously for several minutes. The initial linear rate is used for calculations.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

This compound is a member of a chemically versatile and biologically significant family of compounds. While it may not possess the high-potency HPPD inhibition characteristic of its 2-acyl "triketone" cousins, its 5-aryl substitution marks it as a valuable scaffold in its own right, with documented potential in herbicidal applications.

The true promise of this compound likely lies in its utility as a foundational building block. The presence of the 4-chlorophenyl group, a common feature in many successful drugs, makes it an attractive starting point for medicinal chemistry campaigns, particularly in the development of kinase inhibitors for oncology.

Future research should focus on two primary avenues:

  • Agrochemical Development: Synthesizing hybrid structures that combine the 5-aryl substitution with various 2-acyl groups to explore potential synergistic effects on HPPD inhibition.

  • Pharmaceutical Development: Utilizing the cyclohexane-1,3-dione core as a rigid scaffold to build complex heterocyclic derivatives aimed at therapeutic targets like protein kinases, leveraging the favorable binding properties of the 4-chlorophenyl moiety.

By understanding its performance in the context of its analogs, researchers can better strategize the design of next-generation herbicides and therapeutics based on this promising scaffold.

References

A Comparative Guide to the Biological Activity of 5-(4-Chlorophenyl)cyclohexane-1,3-dione and Other Bioactive Diones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dione Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the dione functional group, characterized by two ketone moieties, represents a cornerstone pharmacophore. Its derivatives are ubiquitous, found in natural products and synthetic molecules alike, exhibiting a vast spectrum of biological activities.[1] The reactivity of the dicarbonyl system and the structural rigidity it imparts make it an ideal scaffold for designing targeted therapeutic agents. Cyclohexane-1,3-dione and its derivatives, in particular, are versatile precursors for a plethora of bioactive molecules, demonstrating activities ranging from herbicidal to anticancer and antimicrobial.[2][3]

This guide provides an in-depth comparison of the biological profile of 5-(4-Chlorophenyl)cyclohexane-1,3-dione against other significant dione-containing compounds. We will delve into their mechanisms of action, compare their efficacy using available experimental data, and provide detailed protocols for evaluating their activity, offering researchers and drug development professionals a comprehensive resource for this important class of molecules.

The Biological Profile of Cyclohexane-1,3-dione Derivatives

The cyclohexane-1,3-dione skeleton is a recurring motif in compounds with significant biological applications.[4] Its unique chemical nature, featuring highly active methylene and dicarbonyl groups, allows for extensive synthetic modification, leading to a wide array of derivatives with diverse therapeutic and agricultural uses.[3]

Broad-Spectrum Activity

Derivatives of cyclohexane-1,3-dione have been reported to possess a remarkable range of biological effects, including:

  • Herbicidal Activity: This is one of the most well-established applications. These compounds often act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in plant metabolic pathways.[4][5][6] The triketone moiety, which can exist in an enol form at physiological pH, is crucial for chelating the ferrous ion in the enzyme's active site.[4][5]

  • Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of cyclohexane-1,3-dione derivatives against various cancer cell lines.[3][7][8] Their mechanism often involves the inhibition of key signaling proteins like receptor tyrosine kinases (e.g., c-Met, VEGFR-2), which are pivotal in tumor growth and proliferation.[7][9]

  • Antimicrobial and Antifungal Activity: The scaffold has been incorporated into molecules showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][10][11]

  • Antiviral Properties: Certain nucleoside analogues incorporating a cyclohexenyl structure, derived from the dione, have demonstrated pronounced activity against herpes simplex viruses.[12]

Focus on this compound

The introduction of a substituted phenyl ring at the 5-position of the cyclohexane-1,3-dione core significantly influences its biological activity. While specific data on this compound is often embedded within broader studies on its derivatives, we can infer its potential based on related structures. The 4-chlorophenyl group is a common substituent in pharmacologically active compounds, known to enhance binding affinity and modulate electronic properties. For instance, multi-component reactions using arylhydrazones of cyclohexane-1,3-dione, including those with a 4-chlorophenyl moiety, have yielded derivatives with potent anti-proliferative activity against multiple cancer cell lines.[13] Furthermore, patents describe 5-phenyl substituted cyclohexane-1,3-diones as having potent, selective herbicidal properties.[14][15]

Comparative Analysis: Performance Against Other Dione Scaffolds

To contextualize the activity of the cyclohexane-1,3-dione family, it is essential to compare it with other classes of diones that have found therapeutic applications.

Compound ClassRepresentative Example(s)Key Biological ActivityPotency / EfficacyPrimary Mechanism of Action
Cyclohexane-1,3-diones 5-Aryl derivatives, SulcotrioneAnticancer, Herbicidal, AntimicrobialIC₅₀: 0.24 - 9.36 nM (c-Met Kinase)[1][9]Inhibition of Tyrosine Kinases (e.g., c-Met), HPPD Inhibition[5][9]
Thiazolidine-2,4-diones 5-Arylidene derivativesAntimicrobial (Gram-positive), AntidiabeticMIC: 2 - 16 µg/mL (vs. Gram-positive bacteria)[16]Disruption of microbial cell processes; PPARγ agonism (antidiabetic)
Quinazoline Diones Tetrachloroquinazolin-2,4-dioneAntibacterial (Gram-negative)Zone of Inhibition: ~11 mm[17]Disruption of bacterial cell wall integrity[10]
Spiro-indoline Diones Spiro[benzo[h]quinoline-7,3′-indoline]dionesAntibacterial (Broad-spectrum)MIC: 375 - 750 µg/mL[18]Not fully elucidated; likely involves membrane disruption
Cyclohexene-fused Uracils Tetrahydroquinazoline-2,4-dionesAntiviral (SARS-CoV-2)EC₅₀: 7.41 µM; IC₅₀: 2.1 µM (RdRp)[19]Inhibition of RNA-dependent RNA polymerase (RdRp)[19]

This comparison highlights the versatility of the dione scaffold. While thiazolidine-2,4-diones are well-known for their antimicrobial activity, particularly against Gram-positive bacteria[16], and quinazoline diones show promise against Gram-negative strains[17], the cyclohexane-1,3-dione derivatives exhibit a broader range of potent activities, notably as enzyme inhibitors in both oncology and agriculture.[1][5][9]

Mechanistic Insights: How Diones Exert Their Effects

The biological activity of dione compounds is underpinned by their ability to interact with specific molecular targets, primarily enzymes. The electron-withdrawing nature of the carbonyl groups and the potential for enolization are key to these interactions.

A predominant mechanism for anticancer cyclohexane-1,3-diones is the inhibition of protein kinases . Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. As illustrated below, dione derivatives can act as competitive inhibitors in the ATP-binding pocket of kinases like c-Met, preventing phosphorylation and blocking downstream signaling cascades that lead to cell proliferation and survival.[9]

G cluster_0 Cell Membrane Receptor c-Met Receptor (Tyrosine Kinase) Receptor->Block P Dione Cyclohexane-1,3-dione Derivative Dione->Receptor Inhibition ATP ATP ATP->Receptor Downstream Downstream Signaling (Proliferation, Survival) Block->Downstream Blocked Apoptosis Apoptosis / Growth Arrest Block->Apoptosis

Caption: Inhibition of c-Met kinase signaling by a dione derivative.

Experimental Corner: Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Here, we detail two fundamental assays for assessing the biological activities discussed.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone for screening potential anticancer agents.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before treatment.

  • Compound Treatment: Prepare serial dilutions of the test dione compounds (e.g., 0.1, 1, 10, 100 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Foretinib).[8] Causality: A dose-response curve is essential to determine the concentration at which the compound exerts its effect (e.g., the IC₅₀ value).

  • Incubation: Incubate the treated plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to convert the MTT into formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).

Caption: Standard workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Disk Diffusion Method

This method is a qualitative test to determine the susceptibility of a bacterial strain to a given compound.

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear "zone of inhibition" around the disk.

Step-by-Step Protocol:

  • Prepare Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a turbidity equivalent to the 0.5 McFarland standard.[20] Causality: Standardizing the bacterial density ensures the reproducibility of the test.

  • Inoculate Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Apply Disks: Aseptically place sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the test dione compound onto the agar surface. Gently press the disks to ensure complete contact. Include a negative control (disk with solvent only) and a positive control (disk with a standard antibiotic like Ampicillin).[4]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.

Conclusion

The this compound scaffold and its relatives represent a highly versatile and potent class of biologically active molecules. Comparative analysis reveals that while other diones like thiazolidinediones and quinazolines possess significant, often more targeted, antimicrobial activities, the cyclohexane-1,3-dione framework demonstrates broader utility, with exceptional potency as an enzyme inhibitor in both anticancer and herbicidal applications. The continued exploration and synthetic modification of this scaffold, guided by the robust experimental protocols outlined herein, hold immense promise for the development of novel therapeutic agents and agrochemicals.

References

Spectroscopic comparison of 5-(4-Chlorophenyl)cyclohexane-1,3-dione and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, cyclohexane-1,3-dione derivatives represent a pivotal class of scaffolds. Their unique structural and electronic properties make them versatile precursors for synthesizing a wide array of biologically active compounds and functional materials. Among these, 5-(4-Chlorophenyl)cyclohexane-1,3-dione stands out due to the influence of its halogenated phenyl moiety. Understanding the subtle yet significant spectroscopic signatures of this compound and its analogs is paramount for researchers aiming to innovate in this space.

This guide provides an in-depth spectroscopic comparison of this compound with its parent compound, 5-Phenylcyclohexane-1,3-dione, and the unsubstituted core, Cyclohexane-1,3-dione. By dissecting their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to illuminate the causal relationships between molecular structure and spectral output, offering a robust framework for structural elucidation and characterization.

The Significance of Structural Variation

The introduction of a phenyl group at the 5-position of the cyclohexane-1,3-dione ring introduces significant electronic and steric changes. Further substitution on this phenyl ring, such as the para-chloro group, fine-tunes these properties. These modifications directly impact the electron density distribution and conformational dynamics of the molecule, effects that are vividly captured by various spectroscopic techniques. This comparative analysis will demonstrate how these substitutions serve as diagnostic handles for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in both ¹H and ¹³C NMR are exquisitely sensitive to the local electronic environment of each nucleus.

¹H NMR Spectral Comparison

The ¹H NMR spectra reveal the consequences of aromatic substitution on the aliphatic protons of the cyclohexane ring. The diketone structure of these molecules means they exist in a tautomeric equilibrium between the diketo and enol forms, which significantly influences the spectra. In deuterated chloroform (CDCl₃), the enol form often predominates.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • Acquisition Parameters: Set a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase-correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve 5-10 mg in 0.6 mL CDCl3 A1 Acquire Spectrum on 400 MHz Spectrometer P1->A1 D1 Fourier Transform A1->D1 D2 Phase Correction D1->D2 D3 Chemical Shift Calibration (CDCl3 at 7.26 ppm) D2->D3 G cluster_prep Sample Introduction cluster_acq Mass Analysis P1 Direct Infusion or LC/GC Introduction A1 Ionization (e.g., ESI) P1->A1 A2 Mass Separation (e.g., TOF) A1->A2 A3 Detection A2->A3

A Senior Application Scientist's Guide to the Structural Validation of 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural validation of 5-(4-Chlorophenyl)cyclohexane-1,3-dione, a critical process for researchers in drug development and chemical synthesis. We will objectively compare expected analytical data against a sample experimental dataset, offering insights into the interpretation of spectroscopic and chromatographic results. This document is designed to be a practical resource for scientists, detailing not just the methods, but the scientific reasoning behind them.

Introduction: The Importance of Structural Integrity

In the realm of pharmaceutical and chemical research, the unequivocal confirmation of a molecule's structure is paramount. The biological activity and safety of a compound are intrinsically linked to its three-dimensional arrangement of atoms. For a molecule like this compound, which contains multiple functional groups and stereocenters, a rigorous validation process is essential. This guide will walk you through a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to achieve unambiguous structural confirmation.

A key consideration for cyclohexane-1,3-dione derivatives is the phenomenon of keto-enol tautomerism, where the molecule can exist in equilibrium between the diketo form and one or more enol forms.[1] This equilibrium can be influenced by factors such as solvent and temperature, and its understanding is crucial for interpreting spectroscopic data correctly.

The Validation Workflow: A Multi-Pronged Approach

A robust structural validation relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_comparison Data Comparison & Validation cluster_conclusion Conclusion Synthesis Synthesized Compound [this compound] NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR HPLC HPLC Analysis (Purity) Synthesis->HPLC Comparison Compare Experimental Data vs. Expected Data NMR->Comparison MS->Comparison IR->Comparison HPLC->Comparison Validation Structure Validated / Further Investigation Comparison->Validation

Caption: A typical workflow for the structural validation of a synthesized compound.

Part 1: Expected Analytical Data for this compound

Before analyzing experimental data, it is crucial to predict the expected spectroscopic and chromatographic signatures of the target molecule. This provides a theoretical benchmark for comparison.

Molecular Structure:

  • Formula: C₁₂H₁₁ClO₂

  • Molecular Weight: 222.67 g/mol

  • CAS Number: 27463-38-3

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Aromatic protons (ortho and meta to Cl) as doublets around 7.2-7.4 ppm. The methine proton at C5 as a multiplet. Methylene protons at C2, C4, and C6 as complex multiplets. Potential for enolic proton signals.
¹³C NMR Carbonyl carbons (C1, C3) around 200-210 ppm. Aromatic carbons in the range of 120-145 ppm. Aliphatic carbons (C2, C4, C5, C6) in the range of 30-60 ppm.
IR Strong C=O stretching vibration for the ketone groups around 1700-1740 cm⁻¹. C-Cl stretching vibration around 700-800 cm⁻¹. Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.
HRMS (ESI+) Expected [M+H]⁺ ion at m/z 223.0475 and [M+Na]⁺ ion at m/z 245.0294, showing the characteristic isotopic pattern for one chlorine atom.
HPLC A single major peak indicating high purity, with a retention time dependent on the specific column and mobile phase used.

Part 2: Analysis of Experimental Data

Here, we present a hypothetical set of experimental data for a synthesized batch of this compound and compare it with our expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 MHz.

Data Comparison:

ParameterExpected ¹H NMR (CDCl₃)Experimental ¹H NMRInterpretation
Aromatic Protons~7.3 ppm (d, 2H), ~7.2 ppm (d, 2H)7.32 ppm (d, J=8.4 Hz, 2H), 7.21 ppm (d, J=8.4 Hz, 2H)Excellent correlation. The splitting pattern and chemical shifts are characteristic of a para-substituted benzene ring.
Methine Proton (C5)Multiplet3.55 ppm (m, 1H)Good correlation. This proton is coupled to the adjacent methylene protons.
Methylene ProtonsComplex multiplets2.50-2.80 ppm (m, 4H)Good correlation. These are the protons on C2, C4, and C6.
ParameterExpected ¹³C NMR (CDCl₃)Experimental ¹³C NMRInterpretation
Carbonyl Carbons~205 ppm206.5 ppm, 206.2 ppmExcellent correlation, confirming the presence of two ketone groups.
Aromatic Carbons4 signals between 120-145 ppm141.2, 133.8, 129.5, 128.9 ppmExcellent correlation.
Aliphatic CarbonsSignals between 30-60 ppm56.8, 48.3, 40.7 ppmGood correlation.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is a powerful confirmation of its elemental composition.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Data Comparison:

IonExpected m/zExperimental m/zMass Error (ppm)Interpretation
[M+H]⁺223.0475223.0471-1.8Excellent correlation. The low mass error confirms the elemental formula C₁₂H₁₂ClO₂. The observed isotopic pattern for [M+H]⁺ and [M+H+2]⁺ in a ~3:1 ratio further confirms the presence of one chlorine atom.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum using an FTIR spectrometer.

Data Comparison:

Functional GroupExpected Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Interpretation
C=O (ketone)1700-17401715 (strong, sharp)Excellent correlation, confirming the presence of the ketone groups.
C-Cl700-800785Good correlation.
Aromatic C=C1450-16001595, 1490Excellent correlation.
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of a compound.

Experimental Protocol:

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Column: A C18 reverse-phase column.

  • Detection: UV detection at 254 nm.

  • Analysis: Inject a solution of the sample and monitor the chromatogram.

HPLC_Analysis_Workflow Sample Sample in Solution Injector Autosampler/Injector Sample->Injector Column C18 HPLC Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Output Detector->Chromatogram

Caption: A simplified workflow for HPLC purity analysis.

Data Interpretation:

The experimental chromatogram shows a single major peak at a retention time of 8.5 minutes, with an area percentage of >99%. This indicates that the synthesized compound is of high purity. The absence of significant impurity peaks provides confidence in the subsequent spectroscopic analyses.

Conclusion: A Validated Structure

The convergence of data from ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy, all in agreement with the expected values for this compound, provides a high degree of confidence in the structural assignment. The HPLC analysis further confirms the high purity of the sample. This multi-technique approach, comparing robust experimental data with theoretically predicted values, represents a gold standard for structural validation in a research and development setting.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-(4-Chlorophenyl)cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 5-(4-Chlorophenyl)cyclohexane-1,3-dione derivatives, a class of compounds demonstrating significant potential across diverse fields, including agriculture and medicine. We will objectively compare the performance of these derivatives with alternative compounds, supported by experimental data from both in vitro and in vivo studies. The focus is on elucidating the structure-activity relationships that govern their efficacy as herbicides, anticancer agents, and antimicrobial compounds, providing researchers and drug development professionals with a critical resource for future development.

Introduction to the Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione ring system is a versatile scaffold found in numerous natural products and synthetic molecules.[1][2] Its derivatives are recognized as valuable intermediates for synthesizing a range of bioactive compounds.[3] The addition of a 5-(4-Chlorophenyl) group creates a core structure that has been extensively modified to explore a wide spectrum of biological activities. The inherent ability of the 1,3-dione moiety to chelate metal ions is a key mechanistic feature, particularly in its role as an enzyme inhibitor.[1] This guide synthesizes data from disparate studies to present a holistic view of this promising chemical class.

Synthetic Pathways: Creating the Derivative Library

The generation of a diverse library of derivatives is fundamental to exploring their therapeutic and industrial potential. The synthesis of 5-(substituted phenyl)cyclohexane-1,3-dione cores typically involves condensation reactions. One common approach is the Michael addition reaction.[4][5] This can be achieved in a one-pot synthesis or a two-step process where a benzaldehyde derivative is first condensed with a malonic acid ester, followed by reaction with an acetoacetic acid ester to form the target dione.[5] Further modifications, such as acylation at the C2 position, are then performed to generate the final library of compounds for screening.

Below is a generalized workflow for the synthesis of these derivatives.

G cluster_synthesis Generalized Synthetic Workflow Start Starting Materials (e.g., 4-Chlorobenzaldehyde, Malonic Acid Ester) Step1 Step 1: Condensation Reaction (e.g., Knoevenagel or Michael) Start->Step1 Intermediate Core Synthesis: Formation of 5-(4-Chlorophenyl) cyclohexane-1,3-dione Step1->Intermediate Step2 Step 2: Derivatization (e.g., Acylation, Alkylation) Intermediate->Step2 Final Final Derivative Library Step2->Final

Caption: Generalized workflow for the synthesis of this compound derivatives.

In Vitro Comparative Studies

In vitro assays are the primary method for high-throughput screening of chemical libraries to identify lead compounds. We will compare the performance of various this compound derivatives across several key biological activities.

Herbicidal Activity: Inhibition of HPPD

A major application for this class of compounds is in agriculture as herbicides. The molecular target is 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway that is essential for plastoquinone and tocopherol biosynthesis in plants.[6][7] Inhibition of HPPD leads to a bleaching effect and ultimately, plant death.[6] Many cyclohexane-1,3-dione derivatives are potent, time-dependent, reversible inhibitors of HPPD.[8]

The mechanism involves the dione moiety chelating the Fe(II) ion in the active site of the HPPD enzyme, preventing the binding of its natural substrate, 4-hydroxyphenylpyruvate.

G Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme (Fe(II) Dependent) HPP->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone & Tocopherol Biosynthesis HGA->Plastoquinone Inhibitor Cyclohexanedione Derivative Inhibitor->HPPD Inhibition Inhibition

Caption: Mechanism of action for HPPD-inhibiting herbicides.

Several derivatives have shown potent inhibition of Arabidopsis thaliana HPPD (AtHPPD), in some cases exceeding the potency of the commercial herbicide mesotrione.[9]

Compound Structure/Modification IC₅₀ (μM) vs AtHPPD Reference
Mesotrione (Standard) Commercial Herbicide0.204[9]
Compound 27 2-(Quinolin-3-ylcarbonyl) derivative~0.20 (Comparable to Mesotrione)[9]
Compound 28 2-(Quinolin-6-ylcarbonyl) derivative~0.20 (Comparable to Mesotrione)[9]
NTBC 2-(2-nitro-4-trifluoromethylbenzoyl)~0.04 (vs Rat Liver HPPD)[8]
CMBC 2-(2-chloro-4-methanesulfonylbenzoyl)Potent, similar to NTBC[8]
5d 2-acyl-cyclohexane-1,3-dione (C11 alkyl chain)0.18[7]

Experimental Protocol: HPPD Inhibition Assay

The causality behind this assay is to quantify the ability of a compound to block the enzymatic conversion of a substrate.

  • Enzyme Preparation: Recombinant AtHPPD is expressed and purified from E. coli.

  • Reaction Mixture: A reaction buffer is prepared containing the purified AtHPPD enzyme, L-ascorbic acid, and catalase.

  • Inhibitor Addition: The test compounds (derivatives) are dissolved in DMSO and added to the reaction mixture at various concentrations. The mixture is pre-incubated.

  • Reaction Initiation: The reaction is started by adding the substrate, 4-hydroxyphenylpyruvate (HPP).

  • Detection: The activity of HPPD is measured by monitoring the consumption of oxygen using an oxygen sensor or by spectrophotometrically measuring the formation of the product.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9]

Anticancer Activity

Cyclohexane-1,3-dione derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The mechanism is often linked to the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation, such as tyrosine kinases.[10][11]

Compound ID Cell Line Activity Metric Value Reference
Compound 5c MDA-MB-231 (Breast)LC₅₀10.31 ± 0.003 µg/ml[4]
Compound 4e (Not specified)Cytotoxicity IC₅₀0.009 ± 0.001 µM[12]
Compound 22 MCF-7 (Breast)IC₅₀1.21 ± 0.04 µM[13]
Compound 22 HepG2 (Liver)IC₅₀2.04 ± 0.06 µM[13]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed to be self-validating by including untreated controls and a positive control (known cytotoxic drug).

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[4]

  • Compound Treatment: The synthesized derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. Control wells receive only the solvent.

  • Incubation: The plate is incubated for a set period (e.g., 24-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The concentration that inhibits 50% of cell growth (IC₅₀ or LC₅₀) is determined.[4]

Antimicrobial and Anti-diabetic Activity

Derivatives of this scaffold have also shown promise as antimicrobial and anti-diabetic agents. Their antibacterial activity has been tested against both Gram-positive and Gram-negative bacteria, while their anti-diabetic potential has been assessed via inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[12]

Compound ID Target Activity Metric Value Reference
Compound 5c Various BacteriaMIC2.5 mg/ml[4]
Compound 4e α-AmylaseIC₅₀0.055 ± 0.002 µM[12]
Compound 4e α-GlucosidaseIC₅₀0.050 ± 0.002 µM[12]
Various Hydrazones S. aureus, E. coliMICSignificant Activity[14]

In Vivo Studies: From the Lab to Whole Organism Models

While in vitro studies are excellent for initial screening, in vivo models are critical for evaluating a compound's efficacy, pharmacokinetics, and safety in a complex biological system.

Herbicidal Efficacy in Greenhouse Studies

The most promising HPPD inhibitors from in vitro assays are advanced to greenhouse testing to assess their real-world potential. These studies evaluate the compound's ability to control various weed species and its safety towards crops.

Compound Application Rate (g ai/ha) Weed Control Efficacy Crop Safety Reference
Compound 28 Not specifiedComparable to mesotrioneEnhanced safety in canola crops[9]
Compound III-15 30-120Excellent herbicidal potencyHigh safety for peanuts[15]

Experimental Protocol: Greenhouse Herbicide Trial

  • Plant Cultivation: Weed and crop species are planted in pots or flats and grown under controlled greenhouse conditions (temperature, light, humidity).

  • Compound Formulation: The test compound is formulated into a sprayable solution, typically with adjuvants to improve uptake.

  • Application: The formulation is applied to the plants at a specific growth stage using a precision sprayer to ensure uniform coverage at defined rates (grams of active ingredient per hectare).

  • Evaluation: At set time points after treatment (e.g., 7, 14, and 21 days), plants are visually assessed for injury (e.g., bleaching, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete death).

  • Data Analysis: The herbicidal efficacy on weeds and the phytotoxicity to crops are recorded and compared against untreated controls and commercial standards.

Anticonvulsant Activity in Animal Models

Interestingly, structurally related compounds have been tested for neurological applications. 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), a close analog, has demonstrated significant anticonvulsant effects in mice, suggesting a potential new therapeutic avenue for this chemical class.[16][17] The mechanism is believed to involve the modulation of voltage-gated sodium channels.[16]

  • Model: Maximal electroshock-induced seizure (MES) test in mice.[16]

  • Finding: The compound TP-315 provided effective protection against induced seizures.[16][17]

  • Safety: In vitro studies on human hepatic HepG2 cells showed that TP-315 had only a slight effect on cell viability, indicating a potentially favorable safety profile.[16]

Structure-Activity Relationships (SAR)

Synthesizing the data reveals key structural features that govern biological activity. The choice of substituent on the cyclohexane-1,3-dione core is critical for determining both the potency and the type of activity.

G cluster_sar Structure-Activity Relationship (SAR) Summary cluster_substituents Substitutions at C2 Position cluster_activities Resulting Biological Activity Core 5-(4-Chlorophenyl) cyclohexane-1,3-dione Core Acyl 2-Acyl Group (e.g., Benzoyl, Quinolinyl) Core->Acyl Alkyl Long Alkyl Chain (e.g., C11) Core->Alkyl Heterocycle Nitrogen Heterocycles (e.g., Pyridine, Indole) Core->Heterocycle HPPD Potent HPPD Inhibition (Herbicidal) Acyl->HPPD Anticancer Anticancer & Cytotoxicity Acyl->Anticancer Alkyl->HPPD Antimicrobial Antimicrobial Activity Heterocycle->Antimicrobial

Caption: Key structure-activity relationships for the studied derivatives.

  • For Herbicidal Activity: A 2-acyl group is crucial. Incorporating quinoline rings can maintain potency comparable to commercial standards while potentially improving crop safety.[9] A long (C11) alkyl side chain at the 2-position was also found to be optimal for HPPD inhibition.[7]

  • For Antimicrobial Activity: Derivatives containing nitrogen heterocyclic rings like pyridine, quinoline, and indole as part of a hydrazone side chain tend to show significant antibacterial activity.[14]

  • For Anticancer Activity: The specific nature of the substitutions determines potency against different cell lines, with complex pyrimidine-trione derivatives showing exceptionally high potency (low nanomolar IC₅₀).[12]

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile platform for the development of potent, biologically active molecules. The extensive in vitro data clearly demonstrates that specific derivatives can outperform commercial standards in herbicidal assays and exhibit significant anticancer and antimicrobial effects.

The most promising avenues for future research include:

  • Lead Optimization for Herbicides: Further modification of the 2-acyl group to enhance efficacy against resistant weeds and broaden the spectrum of crop safety.

  • In Vivo Anticancer Evaluation: Advancing the most potent cytotoxic compounds from in vitro assays into preclinical animal models to assess their therapeutic potential.

  • Pharmacokinetic and Toxicological Profiling: Detailed ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies are essential for any derivative being considered for therapeutic use.[12]

This guide has consolidated key performance data, providing a framework for researchers to make informed decisions in the rational design and development of the next generation of cyclohexane-1,3-dione-based agents.

References

A Comparative Analysis of Synthetic Routes to 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Chlorophenyl)cyclohexane-1,3-dione is a valuable building block in medicinal chemistry and materials science. Its substituted cyclohexane-1,3-dione core is a key pharmacophore in a variety of biologically active compounds. The presence of the 4-chlorophenyl moiety provides a handle for further functionalization and can significantly influence the pharmacological properties of the final molecule. This guide provides a comparative analysis of the most common and effective synthetic routes to this important intermediate, offering researchers and drug development professionals the insights needed to select the optimal pathway for their specific needs. We will delve into three primary synthetic strategies: the Michael Addition route, the Robinson Annulation pathway, and a two-step approach involving Knoevenagel Condensation followed by selective Catalytic Hydrogenation. Each route will be examined for its efficiency, scalability, and the chemical principles underpinning the transformations.

Route 1: The Michael Addition Approach

The Michael addition, a cornerstone of carbon-carbon bond formation, offers a logical, albeit multi-step, approach to the synthesis of this compound. This strategy involves the conjugate addition of a soft nucleophile, typically a malonic ester enolate, to an α,β-unsaturated ketone, followed by an intramolecular cyclization (Dieckmann or Claisen condensation), hydrolysis, and decarboxylation.

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Enolate Formation: A base, such as sodium ethoxide, deprotonates diethyl malonate to form a resonance-stabilized enolate.

  • Conjugate Addition: The diethyl malonate enolate acts as a nucleophile, attacking the β-carbon of 4-(4-chlorophenyl)-3-buten-2-one (a chalcone analog).

  • Intramolecular Cyclization: The resulting 1,5-dicarbonyl compound, upon treatment with a base, undergoes an intramolecular Dieckmann condensation to form a cyclic β-keto ester.

  • Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating leads to the decarboxylation of the resulting β-keto acid, yielding the target this compound.

Michael Addition Route diethyl_malonate Diethyl Malonate enolate Malonate Enolate diethyl_malonate->enolate Deprotonation chlorobenzalacetone 4-(4-Chlorophenyl)-3-buten-2-one michael_adduct Michael Adduct (1,5-Dicarbonyl Intermediate) chlorobenzalacetone->michael_adduct Michael Addition base1 Base (e.g., NaOEt) base1->enolate enolate->michael_adduct Michael Addition cyclic_beta_keto_ester Cyclic β-Keto Ester michael_adduct->cyclic_beta_keto_ester Intramolecular Dieckmann Condensation beta_keto_acid β-Keto Acid cyclic_beta_keto_ester->beta_keto_acid Hydrolysis product This compound beta_keto_acid->product Decarboxylation Robinson Annulation Route keto_ester β-Keto Ester (e.g., Ethyl Acetoacetate) enolate2 Enolate keto_ester->enolate2 Deprotonation michael_acceptor α,β-Unsaturated Ketone (with 4-chlorophenyl group) michael_adduct2 Michael Adduct (1,5-Diketone) michael_acceptor->michael_adduct2 Michael Addition base2 Base base2->enolate2 enolate2->michael_adduct2 Michael Addition aldol_adduct β-Hydroxy Ketone (Cyclized Intermediate) michael_adduct2->aldol_adduct Intramolecular Aldol Condensation product2 This compound aldol_adduct->product2 Dehydration & Tautomerization Knoevenagel Hydrogenation Route chlorobenzaldehyde 4-Chlorobenzaldehyde knoevenagel_product 2-(4-Chlorobenzylidene)cyclohexane-1,3-dione chlorobenzaldehyde->knoevenagel_product Knoevenagel Condensation cyclohexanedione Cyclohexane-1,3-dione cyclohexanedione->knoevenagel_product Knoevenagel Condensation catalyst Catalyst (e.g., Piperidine) catalyst->knoevenagel_product hydrogen H₂ product3 This compound hydrogen->product3 Catalytic Hydrogenation pd_c Pd/C pd_c->product3 knoevenagel_product->product3 Catalytic Hydrogenation

A Comparative Guide to the Efficacy of 5-(4-Chlorophenyl)cyclohexane-1,3-dione Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibitor research, particularly within the agrochemical and pharmaceutical sectors, the quest for potent and selective molecules is perpetual. This guide provides an in-depth technical comparison of 5-(4-chlorophenyl)cyclohexane-1,3-dione derivatives as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in both plant and mammalian systems. We will explore their mechanism of action, benchmark their efficacy against established commercial alternatives, and provide detailed experimental protocols for their evaluation.

The Rise of Cyclohexane-1,3-dione Derivatives as HPPD Inhibitors

The cyclohexane-1,3-dione scaffold has proven to be a versatile core for the development of potent enzyme inhibitors. A significant class of these compounds targets 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme iron(II)-dependent oxygenase. In plants, HPPD is a key enzyme in the catabolism of tyrosine, which leads to the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E).[1][2] Inhibition of HPPD disrupts this pathway, leading to a depletion of these vital compounds. This ultimately results in the bleaching of plant tissues due to the degradation of chlorophyll and carotenoids, followed by necrosis and plant death, making HPPD a prime target for herbicides.[2][3]

In mammals, the inhibition of HPPD has therapeutic applications. The drug nitisinone, a cyclohexane-1,3-dione derivative, is used to treat the rare genetic disorder hereditary tyrosinemia type I.[4] By inhibiting HPPD, nitisinone prevents the accumulation of toxic metabolic byproducts.

The 5-(4-chlorophenyl) substitution on the cyclohexane-1,3-dione ring is a key structural feature being explored to enhance inhibitory activity and selectivity. This guide will delve into the efficacy of this specific chemical class.

Mechanism of Action: Targeting a Crucial Metabolic Hub

The inhibitory action of this compound derivatives, like other triketone herbicides, is centered on their ability to chelate the iron atom within the active site of the HPPD enzyme. The 1,3-dione moiety of these compounds is crucial for this interaction. The enol tautomer of the 1,3-dione is believed to be the active form that binds to the enzyme's active site.

The following diagram illustrates the central role of HPPD in the tyrosine catabolism pathway and the point of inhibition by cyclohexane-1,3-dione derivatives.

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Catalyzes HPPD_Inhibitor 5-(4-Chlorophenyl)cyclohexane- 1,3-dione Derivatives HPPD_Inhibitor->HPPD Inhibits HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Photosynthesis Photosynthesis & Photoprotection Plastoquinone->Photosynthesis Tocopherols->Photosynthesis

Caption: Inhibition of HPPD by this compound derivatives.

Comparative Efficacy: Benchmarking Against the Gold Standard

To objectively assess the efficacy of this compound derivatives, a comparison with well-established HPPD inhibitors is essential. Mesotrione, a commercial triketone herbicide, serves as a widely recognized benchmark.[5]

The following table summarizes the in vitro inhibitory activity (IC50 values) of various cyclohexane-1,3-dione derivatives against Arabidopsis thaliana HPPD (AtHPPD). A lower IC50 value indicates greater potency.

CompoundChemical ClassIC50 (µM) vs. AtHPPDReference
Mesotrione Triketone0.204 - 0.252[5][6]
Sulcotrione Triketone0.25[1]
Compound 27 2-(Arylformyl)cyclohexane-1,3-dioneComparable to Mesotrione[6]
Compound 28 2-(Arylformyl)cyclohexane-1,3-dioneSuperior to Mesotrione[6]
2-acyl-cyclohexane-1,3-dione (C11) 2-Acyl-cyclohexane-1,3-dione0.18[1]
Nitisinone (NTBC) Cyclohexane-1,3-dione~0.04[4]

Note: The IC50 values can vary depending on the specific assay conditions.

Recent studies on novel 2-(arylformyl)cyclohexane-1,3-dione derivatives have shown promising results. For instance, compounds with a quinoline ring have demonstrated superior potency compared to mesotrione, attributed to more stable π-π interactions with key amino acid residues in the HPPD active site.[6] Furthermore, a study on 2-acyl-cyclohexane-1,3-diones revealed that a C11 alkyl side chain resulted in an IC50 value of 0.18 µM, slightly more potent than sulcotrione.[1]

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducible and reliable experimental data are the bedrock of scientific integrity. The following section provides a detailed, step-by-step methodology for the in vitro evaluation of HPPD inhibitors.

In Vitro HPPD Inhibition Assay

This assay quantifies the inhibitory potential of a compound by measuring the activity of recombinant HPPD.

Workflow Diagram:

HPPD_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - Assay Buffer - HPPD Enzyme Solution - Substrate (HPPA) Solution - Test Compound Solutions Start->Reagent_Prep Incubation Incubate Enzyme and Inhibitor Reagent_Prep->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Measurement Measure Enzyme Activity (e.g., Oxygen Consumption or Spectrophotometric Assay) Reaction_Start->Measurement Data_Analysis Analyze Data and Calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro HPPD inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 0.2 M sodium phosphate buffer (pH 7.2).

    • HPPD Enzyme Solution: Use a purified recombinant HPPD enzyme (e.g., from Arabidopsis thaliana). Dilute the enzyme to a working concentration in the assay buffer.

    • Substrate Solution: Prepare a stock solution of 4-hydroxyphenylpyruvate (HPPA) in the assay buffer. A typical final concentration in the assay is around 0.2 mM.

    • Test Compound Solutions: Prepare a series of dilutions of the this compound derivatives and control inhibitors (e.g., mesotrione) in a suitable solvent (e.g., DMSO).

  • Enzyme-Inhibitor Incubation:

    • In a suitable reaction vessel (e.g., a cuvette or microplate well), add the assay buffer, HPPD enzyme solution, and the test compound solution.

    • Include a control with no inhibitor and a blank with no enzyme.

    • Incubate the mixture for a defined period (e.g., 3 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HPPA substrate to the mixture.

    • Measure the rate of the reaction. This can be done by:

      • Oxygen Consumption: Using an oxygen electrode to measure the rate of oxygen depletion, as HPPD is an oxygenase.[7]

      • Spectrophotometric Assay: Following the formation of a product or the disappearance of a substrate at a specific wavelength. A whole-cell colorimetric bioassay using recombinant E. coli expressing HPPD has also been developed, where the inhibition of pigment formation is measured.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Future Directions and Concluding Remarks

The this compound scaffold continues to be a promising starting point for the development of novel HPPD inhibitors. The data presented in this guide highlight the potential for these derivatives to exhibit potency comparable to or even exceeding that of commercial standards.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To further elucidate the key structural features that govern inhibitory activity and selectivity.[9]

  • In vivo evaluation: To assess the herbicidal efficacy and crop safety of promising lead compounds under greenhouse and field conditions.

  • Selectivity profiling: To determine the inhibitory activity against HPPD from different species (e.g., various weed species, crops, and mammals) to understand the basis of selectivity.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of highly effective and selective enzyme inhibitors based on the cyclohexane-1,3-dione framework.

References

A Technical Guide to Benchmarking 5-(4-Chlorophenyl)cyclohexane-1,3-dione: Performance in Key Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Cyclohexane-1,3-dione Scaffold

For researchers and professionals in drug development, the cyclohexane-1,3-dione framework represents a versatile and promising scaffold for the synthesis of novel bioactive compounds. Its unique structural and electronic properties have been leveraged to develop a range of derivatives with demonstrated efficacy in oncology, infectious disease, and agrochemistry. The subject of this guide, 5-(4-Chlorophenyl)cyclohexane-1,3-dione, is a key exemplar of this scaffold. While comprehensive public data on this specific compound is limited, this guide aims to provide a robust benchmarking framework by comparing the performance of its close structural analogs and derivatives in critical biological assays. By understanding the established activities of related compounds, researchers can better anticipate the potential applications and design effective experimental workflows for this compound.

This guide will focus on three well-documented therapeutic targets for which cyclohexane-1,3-dione derivatives have shown significant activity:

  • Glyoxalase I (GLO1): A critical enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. GLO1 is a key target in cancer therapy.

  • c-Met Kinase: A receptor tyrosine kinase often dysregulated in various cancers, playing a crucial role in tumor growth, metastasis, and angiogenesis.

  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD): An enzyme in the tyrosine catabolic pathway, a validated target for herbicides.

Through a detailed examination of assay methodologies and a comparative analysis of the performance of benchmark compounds, this guide will provide the necessary technical insights to empower researchers in their evaluation of this compound.

Part 1: Benchmarking Against Glyoxalase I (GLO1) Inhibitors

The glyoxalase system is a primary defense against dicarbonyl stress by detoxifying reactive aldehydes like methylglyoxal (MG). The first and rate-limiting enzyme in this pathway is Glyoxalase I (GLO1). In many cancer cells, GLO1 is overexpressed, allowing them to cope with the increased glycolytic flux and the resulting accumulation of MG. Inhibiting GLO1 leads to a buildup of cytotoxic MG, selectively inducing apoptosis in cancer cells. This makes GLO1 a compelling target for anticancer drug development.

Comparative Compound: S-p-bromobenzylglutathione cyclopentyl diester (BBGC)

A well-characterized, cell-permeable GLO1 inhibitor, BBGC, serves as an excellent benchmark for performance. It has demonstrated potent antitumor activity in both in vitro and in vivo models.

Experimental Protocol: GLO1 Activity Assay

This spectrophotometric assay is the standard method for determining GLO1 activity and inhibition.

Principle: The assay measures the GLO1-catalyzed formation of S-D-lactoylglutathione from the hemithioacetal adduct of methylglyoxal and glutathione. The increase in absorbance at 240 nm, corresponding to the formation of the thioester bond in S-D-lactoylglutathione, is monitored over time.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.

    • Methylglyoxal (MG) solution: Prepare a 20 mM stock solution in purified water.

    • Glutathione (GSH) solution: Prepare a 20 mM stock solution in purified water.

    • GLO1 Enzyme: Recombinant human GLO1 is commercially available. Prepare a working solution in the assay buffer.

    • Test Compound: Prepare a stock solution of this compound and any comparators (e.g., BBGC) in DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 100 µL of assay buffer, 20 µL of GSH solution, and 10 µL of MG solution.

    • Add 10 µL of the test compound at various concentrations (or DMSO for control).

    • Incubate at 25°C for 5 minutes to allow for the non-enzymatic formation of the hemithioacetal substrate.

    • Initiate the reaction by adding 60 µL of the GLO1 enzyme solution.

    • Immediately begin monitoring the increase in absorbance at 240 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit (e.g., four-parameter logistic).

Performance Comparison: GLO1 Inhibition
CompoundTargetIC50 ValueCell-based Potency (GC50)Reference
This compound GLO1Data not publicly availableData not publicly available-
S-p-bromobenzylglutathione cyclopentyl diester (BBGC)GLO1Not directly reported (inhibition demonstrated)~4.23 µM (HL-60 cells)[1]
Ethyl PyruvateGLO1Reported as a GLO1 inhibitorVaries by cell line

Experimental Workflow: GLO1 Inhibition Assay

GLO1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer - MG & GSH Solutions - GLO1 Enzyme - Test Compounds A1 Add Buffer, GSH, MG to 96-well plate P1->A1 Input A2 Add Test Compound (or DMSO control) A1->A2 A3 Incubate 5 min (Substrate formation) A2->A3 A4 Initiate with GLO1 Enzyme A3->A4 A5 Read Absorbance at 240 nm (Kinetic Mode) A4->A5 D1 Calculate Initial Reaction Rates (V₀) A5->D1 Raw Data D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Value (Non-linear regression) D2->D3 Conclusion Conclusion D3->Conclusion Benchmark Performance

Caption: Workflow for determining GLO1 inhibitory activity.

Part 2: Benchmarking Against c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a pivotal role in cell proliferation, survival, and motility. Aberrant c-Met signaling, often through gene amplification or mutation, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and renal cell carcinoma. Consequently, c-Met is a well-validated target for cancer therapeutics.

Comparative Compounds: Clinically Relevant TKIs
  • Crizotinib: A multi-kinase inhibitor targeting ALK, ROS1, and c-Met.

  • Capmatinib: A highly selective c-Met inhibitor.

These compounds provide a strong basis for comparing the efficacy of novel c-Met inhibitors.

Experimental Protocol: c-Met Kinase Assay & Cellular Phosphorylation Assay

A. Biochemical Kinase Assay (e.g., TR-FRET)

Principle: This assay measures the direct inhibition of c-Met kinase activity. A common format is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which detects the phosphorylation of a substrate peptide by the c-Met kinase domain.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a detergent.

    • Recombinant c-Met Kinase Domain.

    • Biotinylated substrate peptide.

    • ATP.

    • Europium-labeled anti-phosphotyrosine antibody (donor).

    • Streptavidin-conjugated fluorophore (acceptor).

    • Test Compound.

  • Assay Procedure:

    • Add the test compound at various concentrations to the assay plate.

    • Add the c-Met kinase and substrate peptide.

    • Initiate the reaction by adding ATP.

    • Incubate to allow for phosphorylation.

    • Stop the reaction and add the detection reagents (Eu-antibody and SA-fluorophore).

    • Incubate to allow for antibody and streptavidin binding.

    • Read the TR-FRET signal on a compatible plate reader.

B. Cellular c-Met Phosphorylation Assay (Western Blot or ELISA)

Principle: This assay determines the ability of a compound to inhibit c-Met autophosphorylation in a cellular context.

Step-by-Step Protocol:

  • Cell Culture: Culture a c-Met-dependent cancer cell line (e.g., EBC-1 or MKN-45) to ~80% confluency.

  • Treatment: Serum-starve the cells, then pre-treat with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with HGF to induce c-Met phosphorylation.

  • Lysis: Lyse the cells and collect the protein lysate.

  • Detection:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-c-Met (p-c-Met) and total c-Met.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for total c-Met and a detection antibody for p-c-Met.

  • Data Analysis: Quantify the p-c-Met signal relative to the total c-Met signal. Calculate the IC50 for the inhibition of c-Met phosphorylation.

Performance Comparison: c-Met Kinase Inhibition
CompoundTargetBiochemical IC50Cellular p-c-Met IC50Reference
This compound c-MetData not publicly availableData not publicly available-
Crizotinibc-Met, ALK, ROS1~4 nM~12 nM (in c-Met amplified cells)
Capmatinibc-Met~0.8 nM~1.3 nM (in c-Met amplified cells)

Signaling Pathway: c-Met and Downstream Effectors

cMet_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) cMet->RAS_RAF PI3K PI3K/AKT/mTOR cMet->PI3K STAT STAT3 cMet->STAT Inhibitor 5-(4-Chlorophenyl)cyclohexane- 1,3-dione (or other TKI) Inhibitor->cMet Inhibits Kinase Activity Proliferation Proliferation & Survival RAS_RAF->Proliferation Invasion Invasion & Metastasis RAS_RAF->Invasion PI3K->Proliferation PI3K->Invasion STAT->Proliferation Angiogenesis Angiogenesis STAT->Angiogenesis

Caption: The c-Met signaling pathway and point of therapeutic intervention.

Part 3: Benchmarking Against p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

In the realm of agrochemicals, HPPD is a well-established target for herbicides. This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of new growth and eventual plant death. The cyclohexane-1,3-dione core is a known pharmacophore in several commercial HPPD-inhibiting herbicides.

Comparative Compound: Mesotrione

Mesotrione is a widely used selective herbicide that belongs to the triketone class of HPPD inhibitors. It provides an industry-standard benchmark for the herbicidal potential of new compounds.

Experimental Protocol: HPPD Enzyme Assay

Principle: This assay measures the activity of HPPD by monitoring the consumption of oxygen during the conversion of p-hydroxyphenylpyruvate (HPP) to homogentisate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.0, containing ascorbic acid and catalase.

    • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana).

    • HPP substrate solution.

    • Test Compound.

  • Assay Procedure:

    • The assay is typically performed in a sealed chamber equipped with an oxygen sensor.

    • Add the assay buffer and the test compound at various concentrations to the chamber.

    • Add the HPPD enzyme and allow it to equilibrate.

    • Initiate the reaction by injecting the HPP substrate.

    • Monitor the rate of oxygen consumption over time.

  • Data Analysis:

    • Calculate the rate of oxygen consumption for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Performance Comparison: HPPD Inhibition
CompoundTargetIC50 ValueReference
This compound HPPDData not publicly available-
MesotrioneHPPD~5-10 nM (varies by plant species)
SulcotrioneHPPD~250 nM

Conclusion and Future Directions

This compound is a compound of significant interest due to the established biological activities of the cyclohexane-1,3-dione scaffold. While direct experimental data for this specific molecule remains to be published, this guide provides a comprehensive framework for its evaluation. By benchmarking against established inhibitors of GLO1, c-Met kinase, and HPPD, researchers can make informed decisions about prioritizing assays and interpreting results.

The provided protocols offer robust, validated methods for determining the inhibitory potential of this compound against these key targets. The comparative data for well-characterized compounds such as BBGC, Crizotinib, and Mesotrione set a clear standard for performance. It is our hope that this guide will serve as a valuable resource for scientists and drug development professionals, accelerating the investigation of this promising compound and its potential therapeutic or agrochemical applications.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-(4-Chlorophenyl)cyclohexane-1,3-dione (CAS No. 27463-38-3), ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a thorough understanding of the principles behind these essential safety protocols.

Understanding the Hazard Profile: Why Special Disposal is Crucial

The primary hazards associated with similar compounds include:

  • Acute Toxicity: Harmful if swallowed.

  • Serious Eye Damage: Can cause significant injury to the eyes.

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.

The core principle guiding the disposal of this compound is the management of hazardous waste, as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4][5] This legislation mandates a "cradle-to-grave" approach to hazardous waste management, ensuring it is handled safely from generation to final disposal.[1][2][5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

The first and most critical step is the correct identification and segregation of the waste.

  • Designation: this compound must be classified as a halogenated organic hazardous waste .

  • Segregation: This waste stream must be kept separate from all other laboratory waste, including non-halogenated solvents, aqueous waste, and solid waste. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.

Step 2: Proper Waste Containment
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The date of initial waste accumulation should also be clearly marked.

Step 3: On-site Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): For laboratories that generate small quantities of hazardous waste, the waste can be temporarily stored in a designated Satellite Accumulation Area.[6] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Store the waste container in a well-ventilated area, away from incompatible materials. Ensure the container is kept closed except when adding waste.

Step 4: Arranging for Professional Disposal
  • Engage a Licensed Waste Hauler: The disposal of halogenated organic compounds requires specialized treatment that cannot be performed in a standard laboratory setting. It is imperative to contract with a licensed hazardous waste disposal company.

  • High-Temperature Incineration: The generally accepted and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration at an EPA-approved facility. This process ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Laboratory Operations cluster_1 Waste Handling & Storage cluster_2 Final Disposal A Generation of this compound Waste B Identify as Halogenated Organic Hazardous Waste A->B Step 1a C Segregate from other waste streams B->C Step 1b D Collect in a labeled, compatible container C->D Step 2 E Store in a designated Satellite Accumulation Area (SAA) D->E Step 3 F Contact Licensed Hazardous Waste Disposal Company E->F Step 4a G Transport to an EPA-approved facility F->G Step 4b H High-Temperature Incineration G->H Step 4c

Caption: Disposal workflow for this compound.

Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Halogenated Organic Hazardous WasteThe presence of chlorine necessitates this classification, dictating the disposal method.
Segregation Separate from non-halogenated, aqueous, and solid wastePrevents dangerous reactions and ensures proper treatment.
Container Labeled, leak-proof, chemically compatibleEnsures safe containment and clear identification of the hazardous material.
Disposal Method High-Temperature IncinerationThe most effective method for complete destruction of halogenated organic compounds.
Regulatory Framework EPA Resource Conservation and Recovery Act (RCRA)Provides the legal basis for hazardous waste management in the United States.[1][2][3][4][5]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By adhering to the principles of waste identification, segregation, proper containment, and professional disposal through high-temperature incineration, researchers can ensure that the final chapter of this compound's lifecycle is a responsible one. Building a culture of safety that extends to the disposal of all chemical waste is paramount in the modern research environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4-Chlorophenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is a cornerstone of both innovation and safety. 5-(4-Chlorophenyl)cyclohexane-1,3-dione is a compound that, like many intermediates in synthesis, requires a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel. This guide moves beyond a simple checklist, providing a procedural and logical framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to instill a deep, actionable understanding of safety protocols, ensuring that every operational step is self-validating and grounded in authoritative scientific principles.

Hazard Analysis: The "Why" Behind the "What"

Understanding the intrinsic hazards of this compound is the critical first step in establishing a robust PPE protocol. The compound's hazard profile, as detailed in its Safety Data Sheet (SDS), dictates the necessary layers of protection.

  • H302 - Harmful if Swallowed: This classification underscores the importance of preventing ingestion. While direct consumption is unlikely, accidental hand-to-mouth transfer is a real risk. This necessitates stringent hygiene practices, which are reinforced by the use of appropriate PPE.

  • H318 - Causes Serious Eye Damage: This is the most acute hazard associated with the compound. Contact with the eyes can lead to severe and potentially irreversible damage. This demands a non-negotiable policy of robust eye and face protection.

  • Mild Skin Irritation: While not classified as a severe skin irritant, prolonged or repeated contact can cause mild irritation. Therefore, barrier protection for the hands and body is essential.

  • H412 - Harmful to Aquatic Life with Long-Lasting Effects: This environmental hazard dictates that the compound must be contained and disposed of properly, preventing its release into drains or the environment.[1]

  • Potential for Dust Explosion: As a solid powder, if dispersed in the air in sufficient concentration, this compound may pose a dust explosion risk. This highlights the need for careful handling to avoid generating dust and, in certain scenarios, respiratory protection.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task being performed. The following table outlines the minimum PPE requirements for handling this compound in various laboratory settings.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Chemical safety goggles and a face shield[2]Nitrile or neoprene gloves[3][4]Long-sleeved lab coatRecommended if ventilation is poor or dust is generated. Use a NIOSH-approved N95 respirator.[5][6]
Solution Preparation/Reaction Chemical safety goggles[7][8]Nitrile or neoprene glovesLong-sleeved lab coatNot generally required if performed in a certified chemical fume hood.
Spill Cleanup (Solid) Chemical safety goggles and a face shieldHeavy-duty chemical resistant gloves[5]Chemical-resistant apron or coveralls[2]Mandatory. Use a NIOSH-approved respirator with a particulate filter.[6][9]
Waste Disposal Chemical safety gogglesNitrile or neoprene glovesLong-sleeved lab coatNot typically required if handling sealed containers.

Operational Protocol: From Benchtop to Disposal

Adherence to a strict, sequential protocol is paramount for ensuring safety. The following workflow integrates PPE use with safe handling and disposal practices.

Step 1: Preparation and PPE Donning
  • Area Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, glassware, and waste containers.

  • Don PPE:

    • Put on a long-sleeved lab coat, ensuring it is fully buttoned.

    • Don chemical safety goggles.

    • If weighing the solid compound outside of a fume hood or if there is a risk of dust, a NIOSH-approved respirator should be used.

    • Wash and dry hands thoroughly before donning the appropriate chemical-resistant gloves.[7] Ensure the gloves extend over the cuffs of the lab coat.

Step 2: Chemical Handling
  • Weighing: Carefully weigh the desired amount of this compound, minimizing the generation of dust.[6] Use a spatula to transfer the solid.

  • Transfer and Dissolution: Add the compound to the solvent or reaction vessel within the fume hood.

  • Post-Handling: Tightly cap the source container. Clean any residual compound from the spatula and work surface using a damp cloth, which should then be disposed of as hazardous waste.

Step 3: PPE Doffing and Hygiene
  • Glove Removal: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Coat and Goggle Removal: Remove the lab coat and goggles.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

The following diagram illustrates the logical flow of this safe handling procedure.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood) gather_materials 2. Gather Materials prep_area->gather_materials don_ppe 3. Don PPE (Coat, Goggles, Gloves) gather_materials->don_ppe handle_chemical 4. Weigh & Transfer (Minimize Dust) don_ppe->handle_chemical clean_up 5. Secure & Clean (Cap Container, Wipe Surfaces) handle_chemical->clean_up doff_ppe 6. Doff PPE (Gloves First) clean_up->doff_ppe wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste 8. Dispose of Waste (Contaminated PPE & Chemical) wash_hands->dispose_waste

Caption: Workflow for Safe Handling of this compound.

Emergency Response and Disposal Plan

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Ingestion: Rinse mouth with water. Drink one or two glasses of water. Do not induce vomiting. Call a poison control center or physician for guidance.

Disposal Protocol: All waste materials, including the compound itself, any solutions, and contaminated consumables (e.g., gloves, paper towels, pipette tips), must be treated as hazardous waste.[1]

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[10][11] The label must include the words "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this waste stream with other incompatible waste types.

  • Storage: Keep the waste container securely closed in a designated satellite accumulation area.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[1] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[1]

By integrating a deep understanding of the chemical's hazards with a systematic and logical approach to PPE use and disposal, we can ensure a safe and productive research environment. This commitment to safety is not merely about compliance; it is the foundation of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)cyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)cyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.